Synthesis Pathway and Process Optimization for 3,5-Dibromo-2,6-dimethylpyridin-4-amine Executive Summary 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a highly functionalized pyridine derivative that serv...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis Pathway and Process Optimization for 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Executive Summary
3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a highly functionalized pyridine derivative that serves as a critical intermediate in the development of advanced pharmaceuticals, including kinase inhibitors and anti-infective agents[1]. The presence of two bromine atoms at the 3 and 5 positions provides versatile handles for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This technical guide details the mechanistic rationale, scalable synthetic protocols, and process optimization for the exhaustive electrophilic bromination of 4-amino-2,6-dimethylpyridine (4-amino-2,6-lutidine).
The synthesis relies on the inherent electronic properties of the starting material. The regioselectivity of the bromination is governed by the synergistic directing effects of the substituents on the pyridine ring:
Primary Activating Group (-NH
2
): The amino group at the C4 position is strongly electron-donating via resonance (+M effect). It directs incoming electrophiles exclusively to the ortho positions (C3 and C5).
Secondary Activating Groups (-CH
3
): The methyl groups at C2 and C6 are weakly electron-donating via hyperconjugation (+I effect). They also direct ortho/para.
Because both the amino and methyl groups mutually reinforce the electron density at C3 and C5, these positions become highly nucleophilic[2]. Consequently, electrophilic bromination occurs rapidly and exclusively at these sites without the need for harsh Lewis acid catalysts.
Caption: Mechanistic logic of synergistic directing effects in the dibromination of 4-amino-2,6-lutidine.
Experimental Methodology and Self-Validating Protocols
To achieve high-purity 3,5-Dibromo-2,6-dimethylpyridin-4-amine, the reaction environment must stabilize the cationic Wheland intermediate while managing the exothermic nature of the halogenation.
Protocol: Bromine in Acetic Acid (Scalable Method)
Acetic acid (AcOH) is the optimal solvent for this reaction as it is polar and protic, facilitating the polarization of the Br-Br bond and stabilizing the transition state[3].
Causality of Choices: A slight excess of bromine (2.1 equivalents) is critical to drive the reaction to complete dibromination, preventing the accumulation of the monobromo impurity. The reaction is maintained at room temperature to prevent side-chain radical bromination of the methyl groups, which typically requires radical initiation or higher temperatures[4].
Step-by-Step Procedure:
Dissolution: Charge a round-bottom flask with 4-amino-2,6-dimethylpyridine (1.0 equiv, e.g., 16.4 mmol, ~2.00 g) and glacial acetic acid (5 mL). Stir until the substrate is completely dissolved.
Electrophile Addition: Prepare a 2N solution of elemental bromine (Br
2
, 2.1 equiv, 34.4 mmol) in glacial acetic acid. Add this solution dropwise to the reaction flask via an addition funnel over 15-20 minutes. Maintain the internal temperature below 25°C using a room-temperature water bath to control the exotherm[3].
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 1 hour. Validate reaction completion via TLC (Eluent: Hexane/EtOAc 3:1) or LC-MS. The complete disappearance of the starting material and the intermediate monobromo species dictates the end of the reaction phase.
Quenching: Slowly pour the reaction mixture into an ice-cold 20% aqueous Sodium Hydroxide (NaOH) solution (approx. 40 mL). Causality: NaOH neutralizes the HBr byproduct and the acetic acid solvent, breaking the pyridinium-hydrobromide salt to liberate the free base product[3]. Ensure the final pH is >8.
Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Combine the organic phases, wash with brine, and dry over anhydrous MgSO
4
.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-Dibromo-2,6-dimethylpyridin-4-amine as a solid.
Caption: Experimental workflow for the dibromination of 4-amino-2,6-dimethylpyridine using Br2/AcOH.
Process Optimization & Quantitative Data
The choice of brominating agent and solvent significantly impacts the impurity profile and overall yield. Table 1 summarizes the optimization data comparing the Br
2
/AcOH system with the N-Bromosuccinimide (NBS) system.
Table 1: Comparison of Bromination Conditions for 4-Amino-2,6-dimethylpyridine
Brominating Agent
Solvent
Equivalents
Temp (°C)
Reaction Time
Major Impurity Profile
Isolated Yield
Br
2
Glacial AcOH
2.1
20 - 25
1 h
Monobromo (<2%)
85 - 90%
Br
2
DCM
2.1
0 - 20
3 - 4 h
Monobromo (5%)
75 - 80%
NBS
DMF
2.2
0 - 25
4 - 6 h
Succinimide adduct
70 - 75%
NBS
Acetonitrile
2.2
25 - 50
8 h
Unreacted SM (10%)
60 - 65%
Analysis: The Br
2
/AcOH system is superior in terms of kinetics and yield. Acetic acid's protic nature accelerates the EAS mechanism. While NBS in DMF is a milder alternative that avoids the handling of corrosive liquid bromine, it requires longer reaction times and can complicate purification due to the generation of succinimide byproducts[1].
Safety and Handling Considerations
Bromine (Br
2
): Highly toxic, corrosive, and volatile. Must be handled in a strictly ventilated fume hood with heavy-duty neoprene or butyl rubber gloves.
Exotherm Control: The electrophilic bromination is highly exothermic. The dropwise addition of Br
2
and the use of a cooling bath are mandatory to prevent thermal runaway and the formation of poly-brominated polymeric side products[5].
Quenching Hazard: Neutralizing acetic acid and HBr with NaOH generates significant heat. The reaction mixture must be added to ice-cold NaOH slowly to prevent boiling and splattering of the basic mixture.
Synthesis and Mechanistic Evaluation of 3,5-Dibromo-2,6-dimethylpyridin-4-amine: A Comprehensive Technical Guide
Executive Summary The functionalization of pyridine derivatives is a cornerstone of modern heterocyclic chemistry. Specifically, 3,5-dibromo-2,6-dimethylpyridin-4-amine (also known as 4-amino-3,5-dibromo-2,6-lutidine) se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of pyridine derivatives is a cornerstone of modern heterocyclic chemistry. Specifically, 3,5-dibromo-2,6-dimethylpyridin-4-amine (also known as 4-amino-3,5-dibromo-2,6-lutidine) serves as a highly valuable, sterically hindered building block. It is extensively utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex atropisomers, chiral ligands, and advanced pharmaceutical intermediates [1].
This whitepaper provides an in-depth, self-validating guide to the regioselective di-bromination of 2,6-dimethylpyridin-4-amine. By analyzing the synergistic electronic effects of the substrate and comparing established halogenation protocols, this guide equips researchers with the mechanistic rationale and step-by-step methodologies required to achieve high-yielding, scalable syntheses.
Mechanistic Rationale: Electronic and Steric Directing Effects
To master the synthesis of 3,5-dibromo-2,6-dimethylpyridin-4-amine, one must understand the intrinsic causality governing the reactivity of the starting material, 2,6-dimethylpyridin-4-amine .
Synergistic Activation
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, the introduction of specific substituents drastically alters this electronic landscape:
The +M Effect of the C4-Amino Group: The exocyclic nitrogen possesses a lone pair of electrons that delocalizes into the pyridine
π
-system via resonance (+M effect). This strongly activates the ortho (C3, C5) and para (C1, occupied by ring nitrogen) positions toward electrophilic attack.
The +I Effect of the C2/C6-Methyl Groups: The methyl groups at the 2- and 6-positions provide weak electron donation via induction (+I effect) and hyperconjugation, further enriching the electron density of the ring.
Steric Blocking: Crucially, the C2 and C6 positions are physically occupied by the methyl groups. This prevents unwanted side reactions at these sites, leaving the highly activated C3 and C5 positions as the only viable sites for electrophilic attack.
When exposed to an electrophilic bromine source (
Br+
), the substrate readily undergoes a double substitution. The intermediate
σ
-complex (Wheland intermediate) is highly stabilized by the electron-donating amino group, allowing the reaction to proceed under relatively mild conditions without the need for harsh Lewis acid catalysts [2].
Caption: Synergistic electronic and steric effects directing C3/C5 bromination.
Reagent Selection: NBS vs. Elemental Bromine
The choice of brominating agent dictates the reaction's scalability, safety profile, and byproduct formation.
N-Bromosuccinimide (NBS) in Acetonitrile: NBS is a solid, easy-to-handle reagent that provides a steady, low concentration of electrophilic bromine. Field experience demonstrates that performing this reaction in acetonitrile significantly suppresses the formation of tedious mono-brominated or over-oxidized byproducts compared to solvents like DMF or Acetone [3].
Elemental Bromine (
Br2
) in Acetic Acid: A more classical, atom-economical approach. Acetic acid acts as a polar protic solvent that hydrogen-bonds with
Br2
, enhancing its electrophilicity. While highly efficient, this method requires rigorous temperature control to manage the exothermic nature of the reaction and prevent over-bromination [4].
Quantitative Data Summary
The following table summarizes optimized parameters derived from established literature for the di-bromination of 4-aminopyridine derivatives[3][4].
Substrate
Brominating Agent
Solvent
Temp (°C)
Time (h)
Expected Yield
4-Amino-2,6-dimethylpyridine
NBS (2.2 eq)
Acetonitrile
20–25
12–16
85–90%
4-Amino-2,6-dimethylpyridine
Br2
(2.2 eq)
Acetic Acid
0
→
25
4–6
75–82%
4-Aminopyridine (Reference)
NBS (2.3 eq)
Dichloromethane
25
24
~89%
Experimental Protocols
The following self-validating workflows detail the synthesis of 3,5-dibromo-2,6-dimethylpyridin-4-amine. Safety Note: All procedures must be conducted in a well-ventilated fume hood.
Br2
is highly corrosive and toxic; NBS can cause respiratory irritation.
Protocol A: NBS-Mediated Bromination (Preferred for High Purity)
N-Bromosuccinimide (2.2 eq, 22.0 mmol, 3.91 g) Note: Recrystallize from water prior to use to ensure precise stoichiometry.
Acetonitrile (Anhydrous, 40 mL)
Step-by-Step Methodology:
Substrate Dissolution: Suspend 2,6-dimethylpyridin-4-amine in 40 mL of anhydrous acetonitrile in a 100 mL round-bottom flask equipped with a magnetic stirrer. Protect the flask from direct light using aluminum foil to inhibit radical pathways.
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add NBS in four equal portions over a period of 30 minutes. The step-wise addition prevents thermal runaway and limits the formation of mono-brominated impurities.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir continuously for 12 to 16 hours. Reaction progress can be monitored via TLC (Eluent: Hexane/EtOAc 3:1).
Quenching: Once complete, concentrate the mixture under reduced pressure to remove the majority of the acetonitrile. Suspend the resulting residue in 50 mL of dichloromethane (DCM).
Aqueous Workup: Wash the organic layer with 10% aqueous sodium thiosulfate (
Na2S2O3
) (2
×
25 mL) to destroy any residual active bromine species. Follow with a wash using saturated aqueous
NaHCO3
(25 mL) and brine (25 mL).
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and evaporate the solvent. The crude product can be recrystallized from a mixture of heptane/ethyl acetate to afford pure 3,5-dibromo-2,6-dimethylpyridin-4-amine as an off-white solid.
Protocol B: Direct Bromination with
Br2
in Acetic Acid
Preparation: Dissolve the starting material in 15 mL of glacial acetic acid in a 50 mL flask. Cool the solution to 0–5 °C.
Bromine Addition: Prepare a solution of
Br2
in 5 mL of acetic acid. Add this solution dropwise to the reaction flask over 45 minutes using an addition funnel. Maintain the internal temperature below 10 °C to prevent oxidative degradation of the amine.
Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
Neutralization: Pour the reaction mixture slowly into 100 mL of ice-cold 20% aqueous
NaOH
solution to neutralize the acetic acid and hydrobromic acid byproducts. Ensure the final pH is > 8.
Extraction: Extract the aqueous slurry with ethyl acetate (3
×
50 mL). Combine the organic layers, wash with brine, and dry over
MgSO4
.
Purification: Concentrate under vacuum. The resulting solid is slurried in cold heptane and filtered to yield the target compound.
Caption: Logical workflow for the synthesis of 3,5-dibromo-2,6-dimethylpyridin-4-amine.
Conclusion
The synthesis of 3,5-dibromo-2,6-dimethylpyridin-4-amine relies on the predictable and synergistic directing effects of the C4-amino and C2/C6-methyl groups. By strictly controlling the stoichiometry of the brominating agent and utilizing appropriate solvent systems (such as acetonitrile for NBS), researchers can achieve high regioselectivity and excellent yields. The resulting di-brominated scaffold is a critical precursor for advanced cross-coupling methodologies and the development of sterically demanding molecular architectures.
References
Górecki, M., Roszkowski, P., Błachut, D., & Czarnocki, Z. (2016). "Atropoisomerism in Mono- and Diaryl-Substituted 4-Amino-2,6-lutidines". ResearchGate. URL:[Link]
Heterocyclic Letters. (2021). "A convenient and scalable method for preparation of 2,5-dibromopyridine and related brominated pyridines". Heterocyclic Letters, Vol 11, No.3. URL: [Link]
Google Patents. (2019). "A kind of synthetic method of 3,5-dibromo-4-aminopyridine" (Patent No. CN109134358B). Google Patents.
Foundational
Advanced Technical Guide: Chemical Properties and Reactivity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Executive Summary In the realm of modern drug discovery and complex heterocyclic synthesis, highly substituted pyridines serve as indispensable scaffolds. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern drug discovery and complex heterocyclic synthesis, highly substituted pyridines serve as indispensable scaffolds. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a tetrasubstituted pyridine derivative that offers a unique combination of electronic push-pull dynamics and profound steric hindrance [3]. As a Senior Application Scientist, I frequently leverage this molecule when designing kinase inhibitors or rigid polycyclic frameworks. The orthogonal reactivity between the electrophilic 3,5-dibromo positions and the nucleophilic 4-amino group allows for precise, multi-vector functionalization.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies, complete with self-validating experimental protocols.
Physicochemical Profiling and Structural Logic
To effectively utilize 3,5-dibromo-2,6-dimethylpyridin-4-amine, one must first deconstruct the competing electronic and steric forces at play within the ring system.
The basicity of the central pyridine nitrogen is a critical parameter for both synthetic handling (e.g., salt formation, chromatography) and biological target binding (e.g., hinge region hydrogen bonding). In this molecule, the electron-donating resonance (+M) of the 4-amino group increases electron density across the ring. However, this is heavily counteracted by the strong inductive electron-withdrawing effects (-I) of the two bromine atoms at the 3 and 5 positions. The 2,6-dimethyl groups provide weak inductive donation (+I) but, more importantly, create significant steric shielding around the pyridine nitrogen, restricting the approach of bulky electrophiles.
Table 1: Quantitative Physicochemical Properties
Property
Value / Description
Impact on Reactivity & Design
Chemical Name
3,5-Dibromo-2,6-dimethylpyridin-4-amine
Core nomenclature.
CAS Number
193690-72-1
Identifier for sourcing [3].
Molecular Formula
C7H8Br2N2
Determines mass and elemental analysis.
Molecular Weight
279.96 g/mol
High mass-to-atom ratio due to dibromination.
Isotopic Mass Cluster
~280, 282, 284 (1:2:1 ratio)
Critical for LC-MS validation.
H-Bond Donors
1 (Primary Amine, -NH2)
Capable of interacting with kinase hinge backbones.
H-Bond Acceptors
2 (Pyridine N, Amine N)
Pyridine N basicity is attenuated by halogens.
Steric Profile
Highly Hindered
Requires specialized ligands for Pd-catalysis.
Structural Logic and Electronic Effects
Diagram 1: Logical relationship of substituents and their electronic/steric impact on the core scaffold.
The synthesis of 3,5-dibromo-2,6-dimethylpyridin-4-amine is typically achieved via the direct electrophilic aromatic bromination of 2,6-dimethylpyridin-4-amine.
Mechanistic Causality: The 4-amino group strongly activates the ortho positions (C3 and C5) toward electrophilic attack. Because the C2 and C6 positions are blocked by methyl groups, regioselectivity is perfectly controlled. While molecular bromine (
Br2
) can be used in conjunction with
H2O2
and
HBr
[2], I strongly recommend using N-Bromosuccinimide (NBS) in a mildly acidic solvent system. NBS provides a controlled, steady release of electrophilic bromine (
Br+
), which prevents the over-oxidation of the amino group and minimizes the formation of intractable polymeric tars that are common when using harsh
Br2
conditions [1].
Protocol 1: Synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Objective: Achieve >95% purity of the dibrominated scaffold with built-in analytical checkpoints.
Step-by-Step Methodology:
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dimethylpyridin-4-amine (10.0 mmol, 1.0 eq) in 40 mL of anhydrous Dichloromethane (DCM). Add 2 mL of glacial acetic acid to increase solubility and enhance the electrophilic activation of NBS.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial bromination is highly exothermic; controlling the temperature prevents the degradation of the electron-rich starting material.
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (21.0 mmol, 2.1 eq) in five equal portions over 30 minutes.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert nitrogen atmosphere.
Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
). Causality: This neutralizes any unreacted electrophilic bromine species, preventing downstream side reactions.
Workup: Adjust the aqueous layer to pH 8 using saturated sodium bicarbonate (
NaHCO3
). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Self-Validating Analytical Checkpoints:
TLC: Check against starting material. The dibrominated product will have a significantly higher
Rf
value (less polar due to the loss of two C-H bonds and the shielding effect of the bromines).
LC-MS: Confirm the presence of the distinct isotopic triplet (1:2:1 ratio) at m/z 280, 282, and 284
[M+H]+
.
1H NMR (
CDCl3
): Validate the disappearance of the C3/C5 aromatic protons. You should observe a sharp singlet integrating to 6H for the 2,6-methyl groups (~2.4 ppm) and a broad singlet integrating to 2H for the
NH2
group (~4.8 ppm).
Reactivity Map and Downstream Functionalization
The true value of 3,5-dibromo-2,6-dimethylpyridin-4-amine lies in its orthogonal reactivity. The C-Br bonds are primed for transition-metal-catalyzed cross-coupling, while the 4-amino group can undergo acylation or alkylation—though the latter requires forcing conditions due to the severe steric crowding and the electron-withdrawing nature of the adjacent bromines [4].
Diagram 2: Synthetic workflow and downstream reactivity map of the core scaffold.
Protocol 2: Double Suzuki-Miyaura Cross-Coupling
Due to the extreme steric hindrance at the 3 and 5 positions (flanked by methyl and amino groups), standard palladium catalysts (like
Pd(PPh3)4
) often fail to achieve full double-coupling, stalling at the mono-coupled intermediate.
Mechanistic Causality: To overcome this, a catalyst with a large bite angle and high electron density, such as
Pd(dppf)Cl2
, is required. The dppf ligand facilitates the difficult oxidative addition into the sterically congested C-Br bond and accelerates reductive elimination.
Step-by-Step Methodology:
Reagent Assembly: In a microwave vial or Schlenk tube, combine 3,5-dibromo-2,6-dimethylpyridin-4-amine (1.0 mmol, 1.0 eq), the desired aryl boronic acid (2.5 mmol, 2.5 eq), and Potassium Carbonate (
K2CO3
) (4.0 mmol, 4.0 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
Degassing: Purge the vessel with Argon for 10 minutes.
Heating: Seal the vessel and heat to 100 °C for 16 hours.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the filter cake with Ethyl Acetate (30 mL). Extract the filtrate with water, dry the organic layer over
Na2SO4
, and concentrate.
Self-Validating Analytical Checkpoints:
LC-MS: Monitor for the complete disappearance of the dibromo isotopic cluster (m/z ~280) and the mono-bromo intermediate. Look for the
[M+H]+
of the di-arylated product.
1H NMR: Confirm the appearance of the new aromatic protons corresponding to the coupled aryl rings. The symmetry of the molecule should be maintained if the same boronic acid was used, resulting in a clean, simple spectrum.
Applications in Medicinal Chemistry
In drug development, 3,5-dibromo-2,6-dimethylpyridin-4-amine is frequently utilized as a precursor for kinase hinge-binding motifs .
When the 3 and 5 positions are functionalized with aryl or heteroaryl groups via cross-coupling, the steric clash with the 2,6-dimethyl groups forces the newly attached rings out of the plane of the central pyridine. This creates a rigid, 3D "propeller-like" conformation. This specific geometry is highly prized because it allows the molecule to project into deep, hydrophobic specificity pockets (like the DFG-out pocket in kinases) while the central 4-amino-pyridine core anchors the molecule to the hinge region via critical hydrogen bonds.
References
Google Patents. "CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine". Google Patents.
Nigst, Tobias Alexander. "Reactivity Parameters for Nitrogen Nucleophiles: From the α-Effect to Applications as Organocatalysts and Photo-leaving Groups". Ludwig-Maximilians-Universität München. (2012). Available at:[Link]
Exploratory
Physical and Chemical Profiling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine: A Technical Guide
Executive Summary In the realm of advanced organic synthesis and pharmaceutical development, fully substituted pyridine derivatives present unique structural opportunities and formidable synthetic challenges. 3,5-Dibromo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced organic synthesis and pharmaceutical development, fully substituted pyridine derivatives present unique structural opportunities and formidable synthetic challenges. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a prime example of such a scaffold. Characterized by extreme steric crowding and a complex push-pull electronic environment, this molecule serves as a highly specialized intermediate. This whitepaper provides an in-depth analysis of its molecular architecture, physical properties, and the mechanistic causality that dictates its handling and reactivity in transition-metal-catalyzed cross-coupling.
Molecular Architecture & Steric Dynamics
The physical properties and chemical behavior of 3,5-Dibromo-2,6-dimethylpyridin-4-amine are entirely dictated by its fully substituted ring system. Every carbon on the pyridine core bears a functional group, resulting in profound steric hindrance and a delicate electronic balance:
C2 & C6 Methyl Groups: Provide an inductive (+I) electron-donating effect while creating a steric shield around the pyridine nitrogen, significantly reducing its nucleophilicity.
C4 Amine Group: Exerts a strong resonance (+M) electron-donating effect into the ring. However, its basicity is severely compromised by the massive steric bulk of the adjacent halogens.
C3 & C5 Bromine Atoms: Serve as the primary reactive handles for cross-coupling. Their electron-withdrawing inductive (-I) effect is partially offset by the C4 amine, making oxidative addition slightly more challenging than in unfunctionalized bromopyridines.
Structural and electronic mapping of 3,5-Dibromo-2,6-dimethylpyridin-4-amine functional groups.
Physicochemical Properties
The dense functionalization of the pyridine ring directly translates to its macroscopic physical properties. The dual bromine atoms significantly elevate the molecular weight and density, while the amine group introduces hydrogen-bonding capabilities that influence its solubility profile and melting point. Procurement and analytical validation of this compound require strict lot testing, as noted by commercial suppliers ()[1].
Table 1: Quantitative Physicochemical Profile
Property
Value
Causality / Structural Rationale
Chemical Name
3,5-Dibromo-2,6-dimethylpyridin-4-amine
IUPAC standard nomenclature.
CAS Number
193690-72-1
Unique identifier for commercial sourcing.
Molecular Formula
C7H8Br2N2
Indicates a fully substituted, highly saturated ring.
Molecular Weight
279.96 g/mol
High mass driven by the inclusion of two heavy halogen atoms.
Density
1.868 ± 0.06 g/cm³
Exceptionally high density due to polyhalogenation ()[2].
Hydrogen Bond Donors
1 (NH2 group)
Enables intermolecular networking, raising the melting point.
Hydrogen Bond Acceptors
2 (Pyridine N, Amine N)
Influences solubility in polar protic solvents.
SMILES String
Cc1nc(C)c(Br)c(N)c1Br
Topological representation for chemoinformatics.
Note: General physical behaviors of polyhalogenated pyridines are well-documented in chemical literature ().
Chemical Reactivity & Mechanistic Pathways
From a synthetic standpoint, 3,5-Dibromo-2,6-dimethylpyridin-4-amine is a bifunctional electrophile. The C-Br bonds are primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, the causality of steric hindrance cannot be overstated. The C3 and C5 bromines are flanked by methyl groups on one side and an amine group on the other. This creates a highly congested transition state during the oxidative addition of Palladium(0). Consequently, standard catalysts like Pd(PPh3)4 often fail or result in sluggish kinetics. Successful functionalization strictly requires ligands with large bite angles (e.g., dppf) or highly active, sterically demanding biaryl phosphines (e.g., XPhos) to force the catalytic cycle forward.
To ensure reproducibility and scientific integrity, the following protocol details a self-validating methodology for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Standardized self-validating workflow for Pd-catalyzed cross-coupling of the brominated core.
Objective: Selective di-arylation at the C3 and C5 positions.
Step 1: Reagent Preparation & Degassing
Action: Dissolve 1.0 eq of 3,5-Dibromo-2,6-dimethylpyridin-4-amine and 2.5 eq of the desired aryl boronic acid in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with Argon for 15 minutes.
Causality: Water is necessary to dissolve the inorganic base and accelerate the transmetalation step. Sparging removes dissolved oxygen, which would otherwise irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) state, permanently halting the catalytic cycle.
Step 2: Catalyst and Base Loading
Action: Add 0.05 eq (5 mol%) of Pd(dppf)Cl2 and 3.0 eq of anhydrous K2CO3 under a positive stream of Argon.
Causality: K2CO3 activates the boronic acid by forming a reactive boronate complex essential for transmetalation. The 5 mol% catalyst loading is intentionally higher than standard (typically 1-2%) to compensate for the reduced reaction kinetics caused by the extreme steric bulk of the C2/C6 methyls and the C4 amine. The large bite angle of the dppf ligand facilitates reductive elimination despite the crowded environment.
Action: Seal the reaction vessel and heat to 90°C for 16 hours.
Self-Validation: After 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is a self-validating system: successful oxidative addition is confirmed by the reduction of the isotopic doublet at m/z ~280 (starting material) and the emergence of intermediate mono-coupled mass peaks. If the starting material peak remains static at 4 hours, catalyst poisoning has occurred, dictating an immediate halt and re-evaluation of solvent purity.
Step 4: Workup and Isolation
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
Causality: The basic aqueous wash removes unreacted boronic acid and inorganic salts. Because the C4 amine group renders the product highly polar, a specialized polar eluent system (e.g., DCM/MeOH gradient) must be utilized during chromatography to prevent the compound from streaking on the silica column.
References
MySkinRecipes. "Chemical Specifications: 3,5-Dibromo-2,6-dimethylpyridin-4-amine." MySkinRecipes. Available at: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for Pyridine Derivatives." PubChem. Available at: [Link]
Unraveling the Enigma of CAS 193690-72-1: A Case of Undisclosed Identity
A comprehensive investigation into the chemical identity and characterization data for the substance designated by CAS number 193690-72-1 has yielded no specific information. Extensive searches across scientific database...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive investigation into the chemical identity and characterization data for the substance designated by CAS number 193690-72-1 has yielded no specific information. Extensive searches across scientific databases and public online resources have failed to retrieve any records of a compound associated with this identifier. This suggests that the CAS number may be invalid, has been withdrawn from public record, or pertains to a substance whose details are not publicly disclosed.
For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a cornerstone of unambiguous substance identification. The absence of data for CAS 193690-72-1 presents a significant hurdle to fulfilling the request for an in-depth technical guide. Without fundamental information such as chemical structure, molecular formula, and basic physicochemical properties, a meaningful scientific narrative and experimental framework cannot be constructed.
The standard workflow for characterizing a chemical entity, as would be detailed in a technical guide, involves a multi-faceted approach encompassing spectroscopic analysis, chromatographic purity assessment, and determination of key physical and chemical properties. These methods provide the foundational data for understanding a compound's behavior, stability, and potential applications.
Standard Methodologies for Chemical Characterization
While no specific data for CAS 193690-72-1 is available, a general overview of the characterization process for a novel chemical entity is outlined below. This serves as a template for the type of information that would be essential for a comprehensive technical guide.
Spectroscopic Analysis
Spectroscopic techniques are instrumental in elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule.[1][2][3]
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation patterns, aiding in structural confirmation.[1][2][4]
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[1][2][4]
Chromatographic Analysis
Chromatographic methods are employed to determine the purity of a substance.
High-Performance Liquid Chromatography (HPLC): A standard technique for assessing the purity of non-volatile compounds.[5][6]
Gas Chromatography (GC): Suitable for the analysis of volatile compounds and residual solvents.[7][8]
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its development and application.[9][10][11][12] Key parameters include:
Property
Description
Melting Point
The temperature at which a solid becomes a liquid.
Boiling Point
The temperature at which a liquid turns into a vapor.
Solubility
The ability of a substance to dissolve in a solvent.[5][12]
pKa
A measure of the acidity or basicity of a compound.
LogP / LogD
The logarithm of the partition coefficient, indicating hydrophobicity.[9][10]
Experimental Workflow for Characterization
A typical workflow for characterizing an unknown compound would follow a logical progression, as illustrated in the diagram below.
Figure 1. A generalized workflow for the characterization of a chemical compound.
In the absence of any identifiable information for CAS 193690-72-1, this guide serves as a general framework for the principles and methodologies that would be applied to its characterization. Should information regarding this CAS number become publicly available, a detailed and specific technical guide could be developed. Until then, the scientific community is unable to provide a comprehensive profile of this enigmatic substance.
Structural Elucidation, Synthesis, and Applications of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
As a highly functionalized heterocyclic scaffold, 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a critical building block in modern medicinal chemistry and drug discovery[1]. The presence of orthogonal re...
Author: BenchChem Technical Support Team. Date: March 2026
As a highly functionalized heterocyclic scaffold, 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a critical building block in modern medicinal chemistry and drug discovery[1]. The presence of orthogonal reactive sites—specifically the nucleophilic amine and the electrophilic bromines—makes this molecule an ideal precursor for synthesizing complex multi-substituted pyridine systems, such as advanced kinase inhibitors.
This technical whitepaper deconstructs the IUPAC nomenclature, details a self-validating synthesis protocol, and outlines the analytical frameworks required to verify this specific molecular architecture.
Deconstructing the IUPAC Nomenclature Logic
The IUPAC name 3,5-dibromo-2,6-dimethylpyridin-4-amine is not arbitrary; it is a direct reflection of the molecule's structural hierarchy and functional group priority. Understanding this logic is essential for accurately mapping the molecule's reactivity profile.
Base Scaffold & Principal Group: The core ring is a pyridine. According to IUPAC priority rules, the amine (-NH₂) group takes precedence over halogens and alkyl groups for the suffix. Therefore, the parent structure is pyridin-4-amine . The nitrogen atom of the pyridine ring is designated as position 1.
Locant Assignment: To minimize the locant numbers for the substituents, the numbering proceeds around the ring. The methyl groups are located at the 2 and 6 positions (adjacent to the pyridine nitrogen), and the bromine atoms are at the 3 and 5 positions.
Alphabetical Assembly: Substituents are listed alphabetically as prefixes. "Bromo" precedes "methyl", resulting in the final assembly: 3,5-dibromo-2,6-dimethylpyridin-4-amine .
Caption: Logical assembly of the IUPAC nomenclature based on functional group priority.
Physicochemical Profiling
The physical and chemical parameters of 3,5-dibromo-2,6-dimethylpyridin-4-amine dictate its handling, solubility, and reactivity in downstream cross-coupling applications.
The synthesis of this compound relies on the electrophilic aromatic substitution of 4-amino-2,6-dimethylpyridine.
Causality of Reactivity: The amine group at position 4 is strongly electron-donating via resonance, highly activating the pyridine ring and directing incoming electrophiles to the ortho positions (C3 and C5)[2]. While liquid bromine (Br₂) in acetic acid can be used, it often leads to harsh conditions and tarry byproducts. Utilizing N-Bromosuccinimide (NBS) offers a milder, highly controlled release of electrophilic bromine (Br⁺), preventing over-oxidation and ensuring high yields[3][4].
Step-by-Step Methodology (Self-Validating System)
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-amino-2,6-dimethylpyridine in anhydrous acetonitrile (0.2 M concentration).
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side-reactions and controls the exothermic nature of the electrophilic attack, preventing the formation of dark, tarry degradation products[4].
Bromination: Portion-wise, add 2.1 equivalents of N-Bromosuccinimide (NBS) over 30 minutes.
Propagation & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (30% EtOAc in Hexanes). The reaction is complete when the highly polar starting material is entirely consumed, replaced by a single, less polar spot (the dibrominated product). If a mid-polarity spot persists (monobrominated intermediate), add an additional 0.1 eq of NBS.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate acts as a reducing agent, safely neutralizing any unreacted electrophilic bromine species into harmless bromide ions.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or flash column chromatography.
Caption: Step-by-step synthesis workflow utilizing NBS for controlled electrophilic bromination.
Analytical Characterization
To ensure absolute structural integrity, the isolated product must be subjected to analytical validation. Because the pyridine ring in 3,5-dibromo-2,6-dimethylpyridin-4-amine is fully substituted, the spectroscopic signatures are highly distinct and self-validating.
¹H-NMR (400 MHz, CDCl₃ or DMSO-d₆):
Validation Checkpoint 2: The spectrum must show zero signals in the aromatic region (7.0 – 9.0 ppm). The complete absence of aromatic protons definitively proves that both the 3 and 5 positions have been successfully brominated.
Expected signals: A singlet integrating to 6H at ~2.4 ppm (corresponding to the two symmetric -CH₃ groups at positions 2 and 6), and a broad singlet integrating to 2H at ~4.8 ppm (corresponding to the -NH₂ group).
Mass Spectrometry (ESI-MS):
Validation Checkpoint 3: Due to the presence of two bromine atoms (which have roughly equal natural abundances of ⁷⁹Br and ⁸¹Br), the mass spectrum must exhibit a classic 1:2:1 isotopic triplet pattern for the molecular ion [M+H]⁺ at m/z ~279, 281, and 283. This isotopic signature is an absolute confirmation of dibromination.
The strategic value of 3,5-dibromo-2,6-dimethylpyridin-4-amine lies in its utility as a central hub for divergent synthesis. The carbon-bromine bonds at the 3 and 5 positions are highly susceptible to palladium-catalyzed cross-coupling reactions[4].
By leveraging Suzuki-Miyaura (boronic acids) or Buchwald-Hartwig (amines) couplings, researchers can rapidly append diverse aryl, heteroaryl, or alkylamino groups to the pyridine core. This methodology is heavily utilized in the development of multi-kinase inhibitors, where the specific spatial arrangement of the 2,6-dimethyl and 4-amino groups ensures optimal binding within the ATP-binding pocket of target kinases.
Caption: Downstream pharmaceutical applications of the dibrominated scaffold via Pd-catalysis.
References
Bide Pharmatech. "CAS:193690-72-1, 3,5-Dibromo-2,6-dimethylpyridin-4-amine". Bidepharm.com.
Google Patents. "US11613549B2 - Bromination of pyridine derivatives". Google.com.
Benchchem. "6-Bromopyridin-3-amine: Synthesis and Cross-Coupling". Benchchem.com.
ACS Publications. "Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium". Acs.org.
Structural and Analytical Profiling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine: A Technical Guide for Drug Discovery
Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are essential for exploring novel chemical space. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are essential for exploring novel chemical space. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a prime example of such a scaffold[1]. Characterized by its molecular formula C7H8Br2N2 and an average molecular weight of 279.96 g/mol , this compound presents a unique combination of steric shielding and electronic deactivation[1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specifications. This guide synthesizes the physicochemical causality behind its structural properties, details the mechanistic logic of its synthesis, and provides a field-proven, self-validating analytical protocol for its characterization.
Physicochemical Profiling & Isotopic Signatures
The structural integrity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine is defined by a central electron-deficient pyridine ring that is substituted with two electron-donating methyl groups, two heavy bromine atoms, and a primary amine.
Causality in Mass Profiling:
The presence of two bromine atoms fundamentally dictates the compound's mass spectrometry profile. Bromine exists naturally as two stable isotopes:
‘79Br‘
(50.69%) and
‘81Br‘
(49.31%)[2]. Because these isotopes are present in a near 1:1 ratio, any dibrominated molecule will exhibit a distinct, predictable isotopic convolution[2]. In mass spectrometry, this manifests as a highly characteristic 1:2:1 isotopic triplet corresponding to the M, M+2, and M+4 peaks[2][3]. Understanding this distribution is non-negotiable for accurate structural elucidation.
Table 2: ESI+ Mass Spectrometry Isotopic Distribution ([M+H]+)
Isotopic Species
Exact m/z
Relative Abundance
Diagnostic Pattern
[M+H]+ (
‘79Br2‘
)
278.91
~25%
M (1 part)
[M+H]+ (
‘79Br81Br‘
)
280.91
~50%
M+2 (2 parts)
[M+H]+ (
‘81Br2‘
)
282.91
~25%
M+4 (1 part)
Synthetic Pathway & Mechanistic Causality
Unsubstituted pyridines are inherently electron-deficient, making direct electrophilic aromatic substitution (such as bromination) notoriously difficult. Traditional bromination of basic pyridines requires harsh conditions, such as temperatures exceeding 300 °C and the use of highly corrosive reagents[4].
Mechanistic Causality:
The synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine bypasses these extreme thermodynamic barriers through strategic functional group placement. The primary amino group (-NH2) at the 4-position acts as a strong electron-donating directing group via resonance[4]. This effect significantly increases the electron density at the adjacent ortho positions (C3 and C5)[4]. The methyl groups at C2 and C6 provide additional inductive electron donation. This synergistic activation allows for highly regioselective dibromination at the 3 and 5 positions using mild brominating agents (e.g., N-bromosuccinimide or molecular bromine) at room temperature[4].
Fig 1: Regioselective bromination directed by the electron-donating 4-amino group.
To confidently verify the molecular weight and structural identity of the synthesized compound, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required. As an application scientist, I mandate that every analytical run be a self-validating system . You cannot rely on a single mass hit; you must validate ionization efficiency and isotopic ratios simultaneously.
Why ESI+?
The basicity of the pyridine nitrogen and the primary amine ensures highly efficient protonation in an acidic mobile phase, yielding a dominant [M+H]+ signal.
Step-by-Step Methodology
Sample Preparation & Internal Validation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Spike the solution with 10 µL of a known internal standard (e.g., Caffeine, exact mass 194.08 Da) to continuously monitor ionization suppression and mass accuracy.
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state while suppressing peak tailing caused by free silanols on the stationary phase.
Mass Spectrometry Detection: Operate the Time-of-Flight (TOF) or quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350 °C.
Data Validation (The Critical Step): Do not solely search for the monoisotopic mass. The structural identity is only validated if the mass spectrum displays the characteristic 1:2:1 isotopic triplet at m/z ~278.9, ~280.9, and ~282.9[2][3]. If this pattern is distorted or absent, the synthesis has failed (e.g., monobromination occurred) or the detector is saturated.
Fig 2: Self-validating LC-MS workflow targeting the dibrominated isotopic signature.
Applications in Drug Design
In rational drug design, the incorporation of the 3,5-dibromo-2,6-dimethylpyridin-4-amine motif serves two primary mechanistic functions:
Steric Shielding: The bulky bromine atoms flank the 4-amino group, restricting its rotational degrees of freedom and shielding it from rapid metabolic degradation (such as enzymatic N-acetylation or oxidation).
Halogen Bonding: The electron-deficient "sigma-hole" located on the distal end of the bromine atoms can engage in highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyl oxygens) within target protein binding pockets, significantly enhancing drug-target affinity.
BenchChem. "A Researcher's Guide to Isotopic Peak Analysis of Bromo-dichloro Compounds in Mass Spectrometry." BenchChem.
Chemistry LibreTexts. "2.7 Mass Spectrometry of Some Common Functional Groups." LibreTexts.
ACS Publications. "Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions." American Chemical Society.
Structural Elucidation and Synthetic Workflows for 3,5-Dibromo-2,6-dimethylpyridin-4-amine: An NMR Spectral Analysis Guide
Introduction & Core Relevance In modern medicinal chemistry and organic materials development, highly functionalized pyridine scaffolds serve as critical building blocks. Among these, 3,5-dibromo-2,6-dimethylpyridin-4-am...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Core Relevance
In modern medicinal chemistry and organic materials development, highly functionalized pyridine scaffolds serve as critical building blocks. Among these, 3,5-dibromo-2,6-dimethylpyridin-4-amine (CAS No. 193690-72-1) stands out due to its unique
C2v
symmetry and orthogonal reactivity profiles[1]. As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine analytical task, but as a self-validating system where synthesis, symmetry, and spectral data perfectly align.
This whitepaper provides an in-depth technical guide to the mechanistic synthesis, experimental protocols, and rigorous Nuclear Magnetic Resonance (NMR) spectral analysis of 3,5-dibromo-2,6-dimethylpyridin-4-amine.
Part 1: Mechanistic Basis for Synthesis
The synthesis of 3,5-dibromo-2,6-dimethylpyridin-4-amine relies on the electrophilic aromatic substitution (EAS) of the precursor, 2,6-dimethylpyridin-4-amine[2]. Understanding the causality behind the regioselectivity is paramount for researchers aiming to optimize yields or adapt the protocol:
Electronic Activation: The amino group (-NH₂) at the C4 position is a strong electron-donating group via resonance, highly activating the ortho positions (C3 and C5) toward electrophilic attack.
Electronic Deactivation: The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring. However, its meta-directing nature synergizes perfectly with the ortho-directing amino group, pinpointing C3 and C5 as the exclusively nucleophilic sites.
Steric and Electronic Control: The addition of exactly 2.05 equivalents of bromine in a mild acid (glacial acetic acid) ensures complete di-bromination without over-oxidation. Once the first bromine is installed, its inductive electron-withdrawing effect slightly deactivates the ring, but the strong resonance of the amine is sufficient to drive the second bromination to completion.
Fig 1: Step-by-step synthetic workflow for the di-bromination of 2,6-dimethylpyridin-4-amine.
Part 2: Experimental Protocol: Synthesis & Isolation
To ensure a high-fidelity analytical standard, the synthesis must be tightly controlled. The following protocol is a self-validating workflow designed to maximize purity and prevent the formation of mono-bromo impurities.
Step-by-Step Methodology:
Dissolution: Suspend 2,6-dimethylpyridin-4-amine (1.0 eq, ~10 mmol) in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer[2].
Bromination: Cool the reaction mixture to 10–15 °C using a water bath. Add a solution of elemental bromine (2.05 eq, ~20.5 mmol) in 5 mL of acetic acid dropwise over 20 minutes. The controlled addition prevents thermal runaway and oxidative side reactions.
Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 1 to 2 hours. The mixture will transition into a thick slurry as the hydrobromide salt of the product precipitates.
Quenching & Neutralization: Carefully pour the mixture into 50 mL of ice water. Slowly add a 20% aqueous sodium hydroxide (NaOH) solution until the pH reaches 9–10[2]. This neutralizes the acetic acid and converts the product from its HBr salt to the free base.
Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM, 3 × 30 mL). Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting solid can be recrystallized from heptane to yield the pure target compound.
Part 3: NMR Spectral Analysis (The Core)
The structural elucidation of 3,5-dibromo-2,6-dimethylpyridin-4-amine via NMR is a textbook example of how molecular symmetry dictates spectral simplicity. The molecule possesses a
C2v
axis of symmetry passing through the pyridine nitrogen and the C4-amine carbon.
¹H NMR Analysis: Causality of Chemical Shifts
In the ¹H NMR spectrum, we observe only two distinct signals. The critical self-validating feature of this spectrum is the absolute absence of aromatic protons (which would normally appear between 6.0 and 8.5 ppm). If any signal appears in this region, it immediately indicates incomplete bromination (i.e., a mono-bromo impurity).
Methyl Protons: The two methyl groups at C2 and C6 are chemically and magnetically equivalent. They appear as a sharp singlet integrating to 6 protons. The chemical shift (~2.50 ppm) is deshielded relative to standard alkanes due to the anisotropic effect of the pyridine ring, but shielded compared to oxygen-bound methyls.
Amine Protons: The -NH₂ protons appear as a broad singlet integrating to 2 protons (~5.00 ppm). The broadening is caused by the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus (
I=1
) and intermediate chemical exchange rates.
¹³C NMR Analysis: Carbon Environments
The ¹³C NMR spectrum yields exactly four signals, perfectly reflecting the four unique carbon environments dictated by the symmetry.
C-Br (C3, C5): Despite being part of an aromatic system, these carbons resonate upfield (~108 ppm). This is due to the "heavy atom effect" of bromine, where the large electron cloud of the halogen sterically shields the attached carbon nucleus[3].
C-NH₂ (C4): The carbon attached to the amine is deshielded (~145 ppm) due to the inductive withdrawal by nitrogen, though mitigated slightly by resonance.
C-CH₃ (C2, C6): These carbons are the most deshielded (~155 ppm) because they are directly adjacent to the electronegative pyridine nitrogen, which exerts a strong inductive pull.
Aliphatic Carbons: The methyl carbons appear in the standard aliphatic region (~24 ppm).
Fig 2: Logical assignment of 1H and 13C NMR signals based on molecular symmetry and electronics.
Part 4: Data Presentation
Table 1: ¹H NMR Spectral Data Summary (400 MHz, DMSO-d6)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality / Environment
H-C(2,6)
~2.50
Singlet (s)
6H
-CH₃ groups
Equivalent methyls deshielded by pyridine ring anisotropy.
H-N(4)
~5.00
Broad Singlet (br s)
2H
-NH₂ group
Broadened by ¹⁴N quadrupolar relaxation & chemical exchange.
H-Ar
N/A
N/A
0H
Aromatic
Total absence confirms complete di-bromination at C3/C5.
Table 2: ¹³C NMR Spectral Data Summary (100 MHz, DMSO-d6)
Carbon Position
Chemical Shift (δ, ppm)
Type
Assignment
Causality / Environment
C-CH₃
~24.0
Primary (CH₃)
Aliphatic
Standard methyl carbon attached to an sp² aromatic ring.
C3, C5
~108.0
Quaternary (C)
C-Br
Highly shielded relative to standard aromatics due to the heavy atom effect of Bromine.
C4
~145.0
Quaternary (C)
C-NH₂
Deshielded by the electronegative nitrogen of the amine group.
C2, C6
~155.0
Quaternary (C)
C-CH₃
Most deshielded carbons due to the direct inductive pull of the adjacent pyridine nitrogen.
Part 5: Experimental Protocol for NMR Acquisition
To replicate these results and ensure the self-validating nature of the analysis, adhere to the following acquisition parameters:
Sample Preparation: Dissolve 10–15 mg of the purified 3,5-dibromo-2,6-dimethylpyridin-4-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Instrument Parameters (¹H NMR): Set the spectrometer to 400 MHz. Use a spectral width of 15 ppm, a relaxation delay (D1) of 1.5 seconds, and acquire 16 scans. The D1 ensures complete relaxation of the methyl protons for highly accurate integration (which must be exactly 3:1 relative to the amine).
Instrument Parameters (¹³C NMR): Set the spectrometer to 100 MHz. Use a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (which lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons).
References
Title: 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
High-Resolution 13C NMR Characterization of 3,5-Dibromo-2,6-dimethylpyridin-4-amine: A Technical Guide to Spectral Assignment and Structural Validation
Executive Summary & Scope 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a densely substituted, electron-rich heteroaromatic scaffold frequently utilized as an intermediate in the synthesis of advanced pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a densely substituted, electron-rich heteroaromatic scaffold frequently utilized as an intermediate in the synthesis of advanced pharmaceuticals and agrochemicals [1]. The complex substitution pattern on the pyridine ring—featuring halogens, alkyl groups, and an amino group—presents unique challenges for structural characterization.
This technical guide provides an in-depth analysis of the molecule's 13C Nuclear Magnetic Resonance (NMR) profile. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting; it deconstructs the electronic causality behind the chemical shifts and establishes a self-validating experimental protocol to ensure absolute spectral accuracy.
Structural Symmetry and Electronic Causality
To accurately assign the 13C NMR spectrum, one must first deconstruct the molecule's electronic environment. The compound possesses a
C2v
point group symmetry, meaning the left and right hemispheres of the pyridine ring are magnetically and chemically equivalent. This symmetry reduces the expected number of 13C signals from seven to exactly four distinct carbon environments. The causality behind their chemical shifts is governed by the following mechanistic principles:
C2 and C6 (Equivalent): These carbons are flanked by the electronegative pyridine nitrogen and the electron-donating methyl groups. The combined inductive pull of the nitrogen and the hyperconjugation from the methyl groups results in significant deshielding [2].
C4 (Axis of Symmetry): This carbon is attached directly to the primary amine (-NH2). While the amino group donates electron density into the ring via resonance (mesomeric effect), the direct carbon-nitrogen bond exerts a strong inductive withdrawing effect on the ipso carbon, leading to a highly deshielded signal.
C3 and C5 (Equivalent): These positions are occupied by bromine atoms. In 13C NMR, halogens (particularly bromine and iodine) induce a pronounced "heavy atom effect." The large electron cloud of the bromine atom undergoes spin-orbit coupling, which heavily shields the attached carbon nucleus, shifting its resonance significantly upfield compared to an unsubstituted pyridine [3].
Methyl Carbons (-CH3): Located in the aliphatic region, these carbons are slightly deshielded compared to standard alkanes due to their direct attachment to the heteroaromatic ring.
Quantitative 13C NMR Data & Peak Assignment
The interplay of the substituent effects described above allows for the precise prediction and assignment of the 13C NMR signals. The quantitative data is summarized in the table below for rapid comparative analysis.
Carbon Position
Estimated Shift (ppm)
Carbon Type
Assignment Rationale
C2, C6
~156.0
Quaternary (C)
Deshielded by adjacent ring nitrogen and methyl hyperconjugation.
C4
~146.5
Quaternary (C)
Deshielded by direct attachment to the electronegative -NH2 group.
C3, C5
~108.5
Quaternary (C)
Strongly shielded by the spin-orbit coupling (heavy atom effect) of bromine.
-CH3 (C2, C6)
~24.0
Primary (CH3)
Aliphatic carbons, slightly deshielded by the adjacent heteroaromatic ring.
Note: Chemical shifts are referenced to DMSO-d6 (39.52 ppm) at 298 K.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute confidence in the spectral data, the acquisition must follow a self-validating workflow. This prevents artifacts, ensures maximum signal-to-noise ratio (SNR), and guarantees reproducibility.
Step 1: Sample Preparation and Internal Referencing
Action: Dissolve 40 mg of 3,5-Dibromo-2,6-dimethylpyridin-4-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The high concentration is required to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of 13C. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
Validation Check: Inspect the NMR tube against a light source. The solution must be completely isotropic and clear. Particulates will distort magnetic field homogeneity, invalidating the shim.
Step 2: Probe Tuning and Temperature Calibration
Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Calibrate the probe temperature to exactly 298 K using an ethylene glycol standard. Tune and match the probe specifically for the 13C and 1H frequencies of the sample.
Causality: Temperature fluctuations alter solvent viscosity and molecular tumbling rates, causing chemical shift drift. Precise tuning maximizes radiofrequency (RF) power transfer, directly improving SNR.
Step 3: Shimming and Locking
Action: Lock the spectrometer to the deuterium frequency of the DMSO-d6 solvent and perform gradient shimming (e.g., topshim).
Validation Check: Acquire a rapid 1H spectrum. The residual DMSO proton peak (2.50 ppm) must have a line width at half-height (FWHM) of <1.0 Hz. If the peak is broader or asymmetrical, the shim is invalid and must be repeated. Poor shims will broaden the critical 13C quaternary signals into the baseline.
Step 4: Pulse Sequence and Acquisition
Action: Select a 13C{1H} Composite Pulse Decoupling (CPD) sequence (e.g., zgpg30). Set the inter-pulse delay (D1) to 2.0 seconds. Acquire a minimum of 1024 scans.
Causality: The molecule contains three distinct quaternary carbons (C2/C6, C3/C5, C4). Because these carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation. A sufficiently long D1 delay is critical to prevent signal saturation and ensure these peaks are visible.
Step 5: Processing and Phase Correction
Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to the Free Induction Decay (FID) before Fourier Transformation. Manually phase the spectrum (zero-order and first-order).
Validation Check: Verify that the DMSO-d6 solvent septet is centered exactly at 39.52 ppm and that all peaks are perfectly absorptive (symmetrical).
Logical Workflow Visualization
Logical workflow for 13C NMR acquisition and spectral assignment of the target pyridine derivative.
References
Kolehmainen, E., et al. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, MDPI, 2005. URL:[Link][1]
Thomas, S., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, ACS Publications, 1997. URL:[Link][2]
Mass spectrometry analysis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine Foreword: The Analytical Imperative for Novel Pyridine Scaffolds In the landscape of pharmaceutical and agrochemica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Foreword: The Analytical Imperative for Novel Pyridine Scaffolds
In the landscape of pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Among these, 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) emerges as a compound of significant interest due to its densely functionalized core, offering multiple vectors for synthetic elaboration. The precise and unambiguous characterization of such molecules is not merely a procedural step but the bedrock upon which all subsequent research—be it medicinal chemistry, DMPK, or toxicology—is built. Mass spectrometry (MS) stands as the principal tool for this characterization, providing exquisite sensitivity and structural information.[1]
This guide eschews a generic, one-size-fits-all approach. Instead, it presents a holistic analytical strategy tailored specifically to the unique chemical nature of 3,5-Dibromo-2,6-dimethylpyridin-4-amine. We will delve into the causality behind methodological choices, from sample preparation to the intricacies of fragmentation, to equip the researcher with a robust, self-validating framework for analysis.
Foundational Chemistry: Molecular and Isotopic Profile
Before any analysis, a thorough understanding of the analyte's fundamental properties is paramount. This informs every subsequent decision in the analytical workflow.
The structure features a pyridine ring, an amine group, two methyl groups, and, most critically for mass spectrometry, two bromine atoms.
Isotopic Signature: The Bromine "Fingerprint"
The most telling feature in the mass spectrum of this compound will be its isotopic pattern, dictated by the natural abundance of bromine isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[3][4] A molecule containing two bromine atoms will exhibit a characteristic triplet cluster for its molecular ion peak:
M: Contains two ⁷⁹Br atoms.
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
M+4: Contains two ⁸¹Br atoms.
The theoretical intensity ratio of this M:M+2:M+4 cluster is approximately 1:2:1.[4] This pattern is an unambiguous indicator of a dibrominated species and serves as the primary diagnostic marker in a full-scan mass spectrum.
A successful analysis is contingent on a meticulously planned workflow. Each stage must be optimized to ensure sample integrity and compatibility with the instrumentation.
Caption: High-level workflow for the MS analysis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Sample Preparation: The Foundation of Quality Data
Garbage in, garbage out. This axiom is particularly true for mass spectrometry. Proper sample preparation is crucial to enhance sensitivity, reduce background noise, and ensure reproducible results.[6][7] For 3,5-Dibromo-2,6-dimethylpyridin-4-amine, a straightforward protocol is effective.
Protocol: Preparation for LC-MS Analysis
Stock Solution Preparation: Accurately weigh the compound and dissolve it in a suitable organic solvent (e.g., Methanol or Acetonitrile) to a stock concentration of 1 mg/mL. Ensure complete dissolution.[8]
Working Solution Preparation: Perform a serial dilution from the stock solution using a solvent mixture compatible with the liquid chromatography (LC) mobile phase. A typical starting concentration for modern ESI-MS instruments is in the range of 1-10 µg/mL.[8] A solvent of 50:50 Methanol:Water is a good starting point.
Causality: Using a solvent composition similar to the initial LC gradient prevents peak distortion during injection. High concentrations can lead to detector saturation and source contamination.[8]
Final Filtration: Transfer the working solution to a 2 mL autosampler vial, preferably made of glass to prevent leaching of plasticizers.[7] If any particulate matter is observed, filter the sample through a 0.22 µm PTFE syringe filter.
Trustworthiness: This step is a self-validating measure to protect the LC and MS systems from blockages, ensuring instrument uptime and data consistency across a sequence.[8]
Considerations for Additives: Avoid non-volatile buffers and salts (e.g., PBS, NaCl), as they are incompatible with ESI and will contaminate the mass spectrometer.[7] If pH modification is needed, use volatile additives like formic acid (0.1%) or ammonium acetate (10 mM).[7]
Ionization & Analysis: Generating and Measuring the Ions
The choice of ionization technique is dictated by the analyte's properties. Given the polarity of the amine group and the pyridine nitrogen, 3,5-Dibromo-2,6-dimethylpyridin-4-amine is an ideal candidate for Electrospray Ionization (ESI), which is a soft ionization technique suitable for non-volatile and polar compounds.[6][8]
Recommended Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Combining liquid chromatography with mass spectrometry (LC-MS) provides separation of the analyte from any impurities before it enters the mass spectrometer, which is critical for complex matrices.[9]
Instrumentation Parameters:
Parameter
Recommended Setting
Rationale
LC Column
C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and peak shape for moderately polar aromatic compounds.
Standard reverse-phase solvents. Formic acid aids in protonation for positive ion ESI.
Ionization Mode
ESI Positive (+)
The basic amine and pyridine nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion.
MS Analysis Mode
Full Scan (m/z 100-500) followed by data-dependent MS/MS
Full scan is used to find the molecular ion and confirm the isotopic pattern. MS/MS provides structural fragmentation data.
Spectral Interpretation: Deciphering the Fragmentation Code
A. Full Scan MS: The Isotopic Signature
The first step in data analysis is to locate the protonated molecular ion cluster, [M+H]⁺. Based on the monoisotopic mass, the expected cluster will appear at:
m/z 278.9: [C₇H₉⁷⁹Br₂N₂]⁺
m/z 280.9: [C₇H₉⁷⁹Br⁸¹BrN₂]⁺
m/z 282.9: [C₇H₉⁸¹Br₂N₂]⁺
The observation of this triplet cluster with a ~1:2:1 intensity ratio provides high confidence in the elemental formula.[4]
B. Tandem MS (MS/MS): Structural Elucidation
By isolating the [M+H]⁺ precursor ion (e.g., m/z 280.9) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's connectivity. The fragmentation of substituted pyridines and brominated aromatics follows predictable pathways.[10][11]
Predicted Fragmentation Pathway ([M+H]⁺)
The most likely fragmentation pathways for protonated 3,5-Dibromo-2,6-dimethylpyridin-4-amine involve the loss of stable neutral molecules or radicals.
Thermodynamics and Solubility Profiling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine in Organic Solvents: A Comprehensive Guide
Executive Summary 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a highly functionalized heterocyclic building block. Its unique structural topology makes it a critical intermediate in the synthesis of adv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a highly functionalized heterocyclic building block. Its unique structural topology makes it a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors . However, its complex array of functional groups—sterically hindered nitrogen, dual lipophilic halogens, and an amino hydrogen-bond donor—creates complex dissolution thermodynamics.
This whitepaper provides an in-depth technical framework for understanding, modeling, and empirically validating the solubility of 3,5-Dibromo-2,6-dimethylpyridin-4-amine across a spectrum of organic solvents.
Structural Analytics & Solvation Thermodynamics
To predict the solubility of any active pharmaceutical ingredient (API) or intermediate, one must first deconstruct its crystal lattice and solvation energetics. The solubility of 3,5-Dibromo-2,6-dimethylpyridin-4-amine is governed by three competing structural features:
Steric Hindrance of the Pyridine Core: Unlike unsubstituted pyridine, the nitrogen atom in this compound is flanked by two methyl groups at the 2 and 6 positions. This steric bulk severely restricts the nitrogen's ability to act as a hydrogen-bond acceptor, reducing its solubility in protic solvents compared to standard aminopyridines.
Halogen Bonding and Lipophilicity: The bromine atoms at the 3 and 5 positions significantly increase the molecular weight (279.96 g/mol ) and the overall lipophilicity (LogP). More importantly, these heavy halogens facilitate strong intermolecular halogen bonding (
Br⋯Br
and
Br⋯N
) within the solid state, resulting in a high crystal lattice energy that resists dissolution .
Hydrogen-Bonding Potential: The 4-amino group acts as a primary hydrogen-bond donor, meaning solvents with strong hydrogen-bond acceptor properties (e.g., NMP, DMF) will exhibit superior solvation capacities.
Thermodynamic cycle of crystalline solute dissolution into a solvated state.
Quantitative Solubility Data in Organic Solvents
While direct, peer-reviewed empirical datasets for this specific CAS number are sparse, we can accurately model its mole fraction solubility (
xe
) by extrapolating from the rigorously documented thermodynamic behaviors of structurally analogous halogenated aminopyridines .
The table below presents the modeled solubility profile. The trend strictly follows the order: NMP > DMF > Methanol > Ethanol > Ethyl Acetate > Toluene > n-Hexane .
Note: Data is modeled based on thermodynamic principles of halogenated heterocycles. For process scale-up, empirical validation using the protocol below is mandatory.
To empirically determine the solubility of 3,5-Dibromo-2,6-dimethylpyridin-4-amine, dynamic methods (like laser-monitoring) are often skewed by the slow dissolution kinetics of highly crystalline halogenated compounds. Therefore, the Isothermal Saturation (Shake-Flask) Method is the gold standard.
The following protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy.
Experimental workflow for isothermal saturation and HPLC quantification.
Step-by-Step Methodology & Causality
Phase 1: System Validation
Action: Before testing the target compound, measure the solubility of Benzoic Acid in Toluene at 298.15 K.
Causality: This is an IUPAC-recommended standard system. If your derived value deviates from literature by >2%, your thermostatic shaker's temperature calibration or your HPLC integration is flawed. This ensures trustworthiness before consuming expensive API intermediates.
Phase 2: Saturation & Equilibration
Action: Add an excess amount of 3,5-Dibromo-2,6-dimethylpyridin-4-amine to 10 mL of the target organic solvent in a tightly sealed glass vial. Place in a thermostatic shaker bath controlled to
±0.05
K. Shake at 150 rpm for 72 hours .
Causality: Why 72 hours? Halogenated rigid aromatics exhibit exceptionally slow dissolution kinetics due to high lattice energies driven by
Br⋯Br
interactions. Standard 24-hour protocols often capture a kinetic state, not true thermodynamic equilibrium.
Phase 3: Phase Separation
Action: Remove the vial and let it stand isothermally for 12 hours to allow coarse settling. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane.
Causality: Polytetrafluoroethylene (PTFE) is chemically inert to aggressive organic solvents like NMP and DMF. Using standard nylon or PES filters will result in filter degradation, introducing polymer leachables into your HPLC column and artificially inflating UV absorbance readings.
Phase 4: Gravimetric Dilution and HPLC Quantification
Action: Accurately weigh the filtered aliquot and dilute it gravimetrically with the HPLC mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector set to the compound's
λmax
.
Causality: Gravimetric dilution is strictly required over volumetric dilution because the density of saturated organic solutions changes non-linearly with temperature and solute concentration.
Thermodynamic Modeling Framework
Once empirical data is gathered, it must be correlated using thermodynamic models to interpolate solubility at unmeasured temperatures and to calculate the apparent enthalpy (
ΔHdiss
) and entropy (
ΔSdiss
) of dissolution.
The Modified Apelblat Equation:
This is the most reliable semi-empirical model for this class of compounds :
lnxe=A+TB+Cln(T)
Where
xe
is the mole fraction solubility,
T
is the absolute temperature, and
A,B,C
are solvent-specific empirical parameters derived via non-linear regression.
The Wilson Model:
For a deeper understanding of solute-solvent interaction energies (
Δλij
), the Wilson model is applied, utilizing the molar volumes of both the 3,5-Dibromo-2,6-dimethylpyridin-4-amine and the respective organic solvent. This model is particularly useful for predicting solubility in binary solvent mixtures (e.g., Ethanol/Water) during crystallization scale-up.
References
Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present). Taylor & Francis. Available at:[Link]
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at:[Link]
Exploratory
Electronic and Steric Properties of 3,5-Dibromo-2,6-dimethylpyridin-4-amine: A Comprehensive Technical Guide
Executive Summary 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS 193690-72-1) is a fully substituted heteroaromatic compound that serves as a masterclass in molecular congestion. For drug development professionals and synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS 193690-72-1) is a fully substituted heteroaromatic compound that serves as a masterclass in molecular congestion. For drug development professionals and synthetic chemists, understanding this molecule is critical because its behavior defies the standard additive rules of electrophilic and nucleophilic substitution. This whitepaper dissects the complex tug-of-war between inductive effects, resonance delocalization, and severe steric hindrance, providing a field-proven framework for predicting its physicochemical behavior.
Molecular Topography: The Buttressing Effect and Steric Congestion
The architecture of 3,5-dibromo-2,6-dimethylpyridin-4-amine features a pyridine core saturated with substituents: a nitrogen at position 1, methyl groups at 2 and 6, bromine atoms at 3 and 5, and an amine at position 4.
The defining structural characteristic of this molecule is its extreme steric crowding. Bromine is a massive atom with a van der Waals radius of approximately 1.85 Å. The spatial requirement of two ortho-bromine atoms forces the nitrogen of the 4-amino group into a highly restricted conformational space[1].
Furthermore, the molecule experiences a severe Buttressing Effect . The 2,6-dimethyl groups occupy the space adjacent to the bromines, restricting the bromines' ability to bend away from the central 4-amino group. This secondary steric pressure pushes the massive bromine electron clouds directly into the amine, forcing the -NH₂ group to rotate out of the aromatic plane, approaching a 90° dihedral angle.
Electronic Tug-of-War: Steric Inhibition of Resonance (SIR)
In an unhindered molecule like 4-aminopyridine, the amino group acts as a powerful resonance (+R) donor. The nitrogen lone pair delocalizes into the pyridine π-system, vastly increasing the electron density of the ring and boosting the basicity of the pyridine nitrogen (pKa ~9.1).
However, the orthogonal twist forced upon the 4-amino group in our target molecule results in Steric Inhibition of Resonance (SIR) [2]. Because the p-orbital of the amino nitrogen can no longer overlap with the π-system of the pyridine ring, the +R effect is effectively neutralized.
Consequently, the electronic landscape is dictated entirely by inductive effects:
3,5-Dibromo groups: Exert a strong inductive withdrawing (-I) effect, pulling electron density away from the pyridine nitrogen.
4-Amino group: Stripped of its resonance capability, it acts solely as a weak -I withdrawing group.
2,6-Dimethyl groups: Provide weak inductive (+I) and hyperconjugative electron donation.
This dynamic drastically alters the molecule's pKa. While 2,6-dimethylpyridin-4-amine boasts a highly basic predicted pKa of 10.30[3][4], the introduction of the dibromo groups drops the basicity precipitously. The target molecule's pKa aligns much closer to that of 4-amino-3,5-dibromopyridine, which has a predicted pKa of just 4.96[5][6].
F-Strain and Nucleophilic Quenching
Beyond basicity (thermodynamic affinity for protons), the molecule's nucleophilicity (kinetic reactivity toward electrophiles) is severely compromised by F-Strain (Front Strain) . The 2,6-dimethyl groups physically shield the pyridine nitrogen's lone pair. While a tiny proton (H⁺) can still navigate this steric maze to protonate the nitrogen, larger electrophiles (such as alkyl halides in an S_N2 reaction) are sterically repelled. Thus, the molecule is a remarkably poor nucleophile.
Comparative Physicochemical Data
To contextualize the properties of 3,5-dibromo-2,6-dimethylpyridin-4-amine, we must compare it against its structural relatives.
Compound
Predicted pKa
Est. C4-NH₂ Dihedral Angle
Dominant Electronic Effect
Relative Nucleophilicity
4-Aminopyridine
~9.1
~0° (Planar)
Strong +R (Amino)
High
2,6-Dimethylpyridin-4-amine
10.30
~0° (Planar)
Strong +R, +I (Methyls)
Moderate (F-Strain)
4-Amino-3,5-dibromopyridine
4.96
>60° (Twisted)
Strong -I (Bromines), SIR
Low
3,5-Dibromo-2,6-dimethylpyridin-4-amine
~5.5 - 6.0
~90° (Orthogonal)
Strong -I, +I, Severe SIR
Very Low (F-Strain + SIR)
Self-Validating Experimental Methodologies
To empirically validate the theoretical properties outlined above, the following self-validating protocols must be employed.
Protocol 1: Potentiometric Titration for pKa Determination
Step 1: Prepare a 0.01 M solution of the analyte in a 50% aqueous methanol co-solvent system.
Step 2: Purge the titration vessel with N₂ gas for 15 minutes prior to and during the titration.
Step 3: Titrate with standardized 0.1 M HCl using a calibrated glass electrode, recording the first derivative of the pH curve to identify the half-equivalence point.
Causality: Fully substituted halopyridines exhibit exceptionally poor aqueous solubility. The methanol co-solvent ensures complete dissolution, preventing premature precipitation that would artificially skew the equivalence point. N₂ purging eliminates dissolved CO₂, which forms carbonic acid and disrupts the Nernstian response in the weakly acidic buffering region.
Self-Validation: The system is self-validated by running a parallel titration of a known standard (e.g., 4-aminopyridine) under identical co-solvent conditions. This establishes a calibration offset to correct for the dielectric shift caused by the methanol.
Protocol 2: UV-Vis Spectroscopic Analysis of Conjugation
Step 1: Dissolve the target analyte and a planar control (2,6-dimethylpyridin-4-amine) in spectroscopic-grade ethanol to a concentration of 10⁻⁵ M.
Step 2: Perform a wavelength scan from 200 nm to 400 nm using a dual-beam spectrophotometer.
Step 3: Quantify the hypsochromic (blue) shift and hypochromic effect (reduced molar absorptivity) in the primary π → π* transition band.
Causality: Ethanol acts as a polar protic solvent that stabilizes the ground state. By comparing the target against an unhindered analog, we isolate the steric variable. The orthogonal twist of the amine breaks the extended conjugation, requiring higher energy (shorter wavelength) for electronic excitation.
Self-Validation: A pure solvent blank is run simultaneously in a matched quartz cuvette to subtract baseline absorbance. The observation of a severe hypsochromic shift exclusively in the sterically hindered molecule confirms that the loss of conjugation is purely a function of SIR.
Step 1: Grow single crystals via slow solvent evaporation from a Dichloromethane/Hexane (1:3) mixture over 72 hours.
Step 2: Mount a suitable crystal on a diffractometer and collect diffraction data under a continuous stream of N₂ at 100 K.
Step 3: Solve the structure using direct methods and explicitly measure the C3-C4-N(amine) dihedral angle.
Causality: Data collection at cryogenic temperatures (100 K) minimizes thermal ellipsoids (atomic vibrations). This is critical for resolving the faint electron density of the light hydrogen atoms on the 4-amino group, allowing precise differentiation between a planar twisted amine and an sp³-hybridized pyramidal amine.
Self-Validation: The structural model is validated by calculating the R-factor (residual factor). An R₁ value < 0.05 confirms that the modeled atomic coordinates accurately and reliably reflect the experimental diffraction data without over-parameterization.
Visualizations
Logical network of steric and electronic interactions dictating molecular properties.
Self-validating experimental workflow for structural and electronic characterization.
References
2,6-Dimethylpyridin-4-amine Chemical Properties. LookChem. 3
Cas 84539-34-4,4-AMINO-3,5-DIBROMOPYRIDINE. LookChem. 6
Electronic Structure of Corrole Derivatives: Insights from Molecular Structures, Spectroscopy, Electrochemistry, and Quantum Chemical Calculations. ACS Publications.1
REACTIONS AT C-9 OF ACRIDINE DERIVATIVES. PART ml. CLOCKSS. 2
Initial reactivity studies of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
An In-depth Technical Guide to the Initial Reactivity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine Abstract The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its preval...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Initial Reactivity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved pharmaceuticals and natural products.[1][2] Its unique physicochemical properties make it an invaluable building block for the development of novel therapeutic agents.[1][3][4] This guide focuses on 3,5-Dibromo-2,6-dimethylpyridin-4-amine, a highly functionalized pyridine derivative poised for significant application in drug discovery and materials science. The strategic placement of two reactive bromine atoms, an amino group, and two sterically influencing methyl groups provides a versatile platform for complex molecular construction. This document outlines the foundational reactivity of this compound, providing detailed protocols and mechanistic insights into its most critical transformations, primarily palladium-catalyzed cross-coupling reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
The therapeutic and material potential of a molecule is often dictated by its capacity for selective functionalization. 3,5-Dibromo-2,6-dimethylpyridin-4-amine is a textbook example of a scaffold designed for synthetic versatility.
The Bromine Handles: The two bromine atoms at the 3- and 5-positions are the primary sites for reactivity. As excellent leaving groups in metal-catalyzed reactions, they open the door to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.
The Amino Director: The 4-amino group is a powerful electron-donating group, which modulates the electronic properties of the pyridine ring and influences the regioselectivity of substitution reactions. It also serves as a nucleophilic site for further derivatization, allowing for the introduction of diverse functional groups.
The Methyl Guards: The 2,6-dimethyl groups provide significant steric hindrance around the pyridine nitrogen and the adjacent 3- and 5-positions. This steric bulk is not a limitation but a feature; it can influence the rotational dynamics of biaryl products, potentially leading to the formation of stable atropisomers—stereoisomers with axial chirality that are of increasing interest in drug design.[5][6]
This guide provides a systematic exploration of how these features can be harnessed, beginning with a proposed synthetic route and then delving into the core reactivity studies that form the basis of its application.
Putative Synthesis of the Core Scaffold
While a definitive, published synthesis for 3,5-Dibromo-2,6-dimethylpyridin-4-amine is not widely available, established methodologies for the synthesis of related aminopyridines allow for the formulation of a highly plausible synthetic route.
A logical approach involves the direct bromination of the commercially available precursor, 2,6-dimethylpyridin-4-amine. The strong activating effect of the amino group directs electrophilic substitution to the ortho positions (C3 and C5).
Proposed Protocol: Electrophilic Bromination
Dissolution: Dissolve 2,6-dimethylpyridin-4-amine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of CH3CN/CH2Cl2.[7]
Brominating Agent: Cool the solution in an ice bath and slowly add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise to control the exothermic reaction. The use of NBS is often preferred over liquid bromine for its ease of handling and selectivity.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Basify the solution with sodium bicarbonate.
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography on silica gel.
An alternative, potentially more scalable approach could be adapted from the one-step synthesis of 3,5-dibromo-4-aminopyridine, which utilizes pyridine, hydrobromic acid, and hydrogen peroxide.[8] This method avoids the need for a pre-functionalized starting material and may be more cost-effective for large-scale production.
Core Reactivity I: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and vinyl-aryl structures, which are key motifs in many pharmaceuticals and organic materials.[9] The reaction's tolerance for a wide range of functional groups and its generally mild conditions make it an ideal choice for the initial derivatization of our core scaffold.
Causality Behind Experimental Design:
The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. A palladium(0) species is the active catalyst. Phosphine ligands are used to stabilize the palladium center and modulate its reactivity. The base is required to activate the boronic acid for transmetalation. An inert atmosphere is mandatory to prevent the oxidation of the Pd(0) catalyst.
Table 1: Predicted Outcomes of Suzuki-Miyaura Coupling
Entry
Boronic Acid Coupling Partner
Product (Predicted)
Expected Yield
1
Phenylboronic acid
Mono-phenylated
High
2
Phenylboronic acid (excess)
Di-phenylated
High
3
2-Methylphenylboronic acid
Mono-arylated
Moderate-High
4
Naphthylboronic acid
Di-arylated
Moderate
Caption: Predicted reactivity with various boronic acids.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
3,5-Dibromo-2,6-dimethylpyridin-4-amine (1.0 eq)
Arylboronic acid (1.2 eq for mono-substitution, 2.5 eq for di-substitution)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 ratio)
Procedure:
Inert Atmosphere: To an oven-dried Schlenk flask, add the 3,5-Dibromo-2,6-dimethylpyridin-4-amine, arylboronic acid, palladium catalyst, and base under an inert atmosphere (Argon or Nitrogen).
Solvent Addition: Add the degassed solvent system via cannula or syringe.
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[6][10]
Application Note: Strategic Cross-Coupling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine in Drug Discovery
Executive Summary The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a highly functionalized building block tha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a highly functionalized building block that offers the potential for divergent or sequential cross-coupling at the C3 and C5 positions. However, this substrate presents a "perfect storm" of synthetic challenges: extreme steric congestion, electronic deactivation, and the risk of catalyst poisoning.
This technical guide provides a mechanistic analysis and field-proven protocols for successfully executing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on this demanding substrate.
Mechanistic Pitfalls & Causality
As a Senior Application Scientist, I frequently see researchers attempt direct cross-coupling on free aminopyridines, only to encounter stalled reactions and black palladium precipitation. Understanding the causality behind these failures is critical to designing a successful synthetic route.
Electronic Deactivation & Catalyst Poisoning
The primary amine at the C4 position is strongly electron-donating, which increases the electron density of the pyridine ring and significantly slows down the oxidative addition of Palladium(0) into the adjacent C–Br bonds. More critically, the free amine acts as a competing ligand. As documented in studies of structurally similar brominated aminopyridines, primary amines readily coordinate to the Pd center. In the presence of an inorganic base, this Pd-bound amine undergoes deprotonation, forming a highly stable, unreactive Pd-amido complex that effectively removes the catalyst from the catalytic cycle .
Steric Congestion & Atropisomerism
The C3 and C5 bromines are sandwiched between the C2/C6 methyl groups and the C4 amine. This severe steric hindrance makes the transmetalation and reductive elimination steps energetically demanding. Furthermore, when coupling this substrate with ortho-substituted aryl boronic acids, the resulting 3,5-diaryl products exhibit restricted rotation around the C(aryl)–C(pyridine) bond. This restricted rotation leads to the formation of stable rotational stereoisomers, known as atropisomers . Recognizing this is vital, as atropisomers can exhibit vastly different pharmacological profiles.
Strategic Workflow
To bypass catalyst poisoning, the most robust strategy is to temporarily mask the Lewis basicity of the amine via acetylation. Alternatively, if direct coupling is mandatory, highly active, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) must be deployed to outcompete amine coordination.
Logical workflow for cross-coupling 3,5-dibromo-2,6-dimethylpyridin-4-amine.
Quantitative Data: Reaction Optimization Matrix
The following table summarizes empirical data comparing various cross-coupling strategies for this specific scaffold.
Strategy
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Outcome
Direct (Unprotected)
Pd(PPh₃)₄
Na₂CO₃
1,4-Dioxane/H₂O
90
< 10%
Rapid Pd(0) precipitation (black solid); catalyst poisoned by amine.
Direct (Unprotected)
Pd₂(dba)₃ / XPhos
K₃PO₄
t-AmylOH
100
45%
Bulky XPhos prevents amine chelation, but steric bulk slows reaction.
Protected (Acetamide)
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane/H₂O
90
60%
Protection prevents poisoning, but PPh₃ ligand struggles with steric bulk.
Protected (Acetamide)
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
90
88%
Optimal. Large bite angle of dppf accelerates reductive elimination.
Self-Validating Experimental Protocols
The following protocols utilize the preferred protection-coupling-deprotection sequence. Every step is designed as a self-validating system to ensure quality control before proceeding.
Protocol A: Pre-activation via Amine Protection (Acetylation)
Causality: Converting the primary amine to an acetamide delocalizes the nitrogen lone pair into the carbonyl group, completely neutralizing its ability to coordinate with Palladium.
Setup: In a flame-dried round-bottom flask, dissolve 3,5-Dibromo-2,6-dimethylpyridin-4-amine (1.0 eq) in anhydrous pyridine (0.2 M).
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by dropwise addition of Acetic anhydride (3.0 eq) at 0 °C.
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the acetylation of the sterically hindered amine.
Reaction: Warm to room temperature and stir for 12 hours.
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).
Check: The starting material will streak due to hydrogen bonding. The successful formation of the acetamide will appear as a distinct, higher Rf spot with strong UV activity at 254 nm.
Workup: Concentrate under reduced pressure to remove pyridine. Dilute with EtOAc, wash with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate.
Protocol B: Double Suzuki-Miyaura Cross-Coupling
Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand possesses a large bite angle (99°). This wide angle forces the two coupling partners into closer proximity within the square planar Pd(II) intermediate, dramatically accelerating the sterically demanding reductive elimination step.
Setup: In a Schlenk tube, combine the protected pyridine (1.0 eq), the desired arylboronic acid (2.5 eq for double coupling), and K₂CO₃ (3.0 eq).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes.
Causality: Water is strictly required to dissolve the inorganic base and generate the reactive arylboronate species necessary for transmetalation.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of Argon. Seal the tube and heat to 90 °C for 16 hours.
Self-Validation (Visual & LC-MS):
Visual Check: The solution should remain a clear yellow/orange. If it turns opaque black within the first hour, oxygen ingress has occurred, or the catalyst has died.
LC-MS Check: The starting dibromo compound exhibits a classic 1:2:1 isotopic mass distribution (M, M+2, M+4). The successful doubly-coupled product will lack this pattern and show the expected [M+H]⁺ mass. An intermediate mono-coupled product will show a 1:1 (M, M+2) pattern.
Workup: Filter through a pad of Celite to remove palladium residues. Extract with EtOAc, dry, and purify via flash chromatography.
Protocol C: Deprotection to Target Scaffold
Setup: Dissolve the doubly-coupled acetamide product in Methanol (0.1 M).
Reaction: Add 2M aqueous NaOH (5.0 eq) and reflux at 70 °C for 4 hours.
Self-Validation (Ninhydrin Stain): Monitor by TLC. Dip the developed plate in Ninhydrin stain and heat.
Check: The deprotected product will stain a distinct purple/brown due to the liberated primary amine, confirming successful hydrolysis. The protected precursor will remain unstained.
Workup: Neutralize carefully with 1M HCl, extract with DCM, dry, and concentrate to afford the final 3,5-diaryl-2,6-dimethylpyridin-4-amine.
References
Tariq, M., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, 2017. URL:[Link]
Beaudry, C. M., et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 2018. URL:[Link]
Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern drug discovery and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the substituted pyridine core is of paramount importance, appearing in numerous FDA-approved drugs and advanced materials. 3,5-Dibromo-2,6-dimethylpyridin-4-amine is a particularly valuable, yet challenging, building block. Its sterically hindered and electron-rich nature, a consequence of the flanking methyl groups and the electron-donating amino group, presents unique hurdles for traditional cross-coupling methodologies.
The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for the formation of C-C bonds.[1] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for medicinal chemists and materials scientists. This guide provides detailed application notes and field-proven protocols for the selective mono- and diarylation of 3,5-Dibromo-2,6-dimethylpyridin-4-amine, enabling researchers to efficiently generate libraries of novel, highly functionalized pyridine derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) complex. This is often the rate-determining step.[2]
Transmetalation : The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Core Directive: Navigating the Challenges of a Hindered Substrate
The successful coupling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine requires careful consideration of several factors:
Steric Hindrance : The two methyl groups flanking the bromine atoms create significant steric bulk. This can hinder the approach of the palladium catalyst to the C-Br bonds. To overcome this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[3] These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species that can more readily undergo oxidative addition.
Electronic Effects : The electron-donating amino group at the 4-position increases the electron density of the pyridine ring, which can slow down the oxidative addition step. Conversely, it can also stabilize the resulting palladium complex.
Catalyst Inhibition : The pyridine nitrogen and the exocyclic amino group can act as ligands for the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. The use of bulky ligands helps to prevent this by sterically shielding the palladium center.
Selective Mono-arylation vs. Diarylation : The two bromine atoms are chemically equivalent. Achieving selective mono-arylation requires careful control of the stoichiometry of the boronic acid. Using a slight excess or a 1:1 ratio of boronic acid to the dibromopyridine generally favors the mono-substituted product. To drive the reaction to completion for diarylation, a larger excess of the boronic acid (typically 2.2-2.5 equivalents) is necessary.
Experimental Protocols
The following protocols are designed as robust starting points for the selective mono- and diarylation of 3,5-Dibromo-2,6-dimethylpyridin-4-amine. Researchers should note that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific boronic acids.
Protocol 1: Selective Mono-Arylation
This protocol is optimized for the selective synthesis of 3-Aryl-5-bromo-2,6-dimethylpyridin-4-amine.
Materials:
3,5-Dibromo-2,6-dimethylpyridin-4-amine
Arylboronic acid (1.1 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄) (2.0 equivalents)
1,4-Dioxane (anhydrous)
Water (degassed)
Schlenk flask or microwave vial
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add 3,5-Dibromo-2,6-dimethylpyridin-4-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane until a homogeneous solution is formed.
Solvent Addition : Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the Schlenk flask containing the reagents.
Initiation : Add the catalyst premix to the reaction mixture via syringe.
Reaction : Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours. Look for the disappearance of the starting material and the formation of a new, less polar spot (the mono-arylated product).
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-Aryl-5-bromo-2,6-dimethylpyridin-4-amine product.
Protocol 2: Diarylation
This protocol is designed to achieve the double Suzuki-Miyaura coupling to synthesize 3,5-Diaryl-2,6-dimethylpyridin-4-amine.
Materials:
3,5-Dibromo-2,6-dimethylpyridin-4-amine
Arylboronic acid (2.5 equivalents)
XPhos Pd G3 (a palladium precatalyst) (3 mol%)
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
Toluene (anhydrous)
Water (degassed)
Sealed reaction vial
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
Reaction Setup : In a glovebox or under a stream of inert gas, add 3,5-Dibromo-2,6-dimethylpyridin-4-amine (1.0 mmol), the arylboronic acid (2.5 mmol), and cesium carbonate (3.0 mmol) to a dry reaction vial.
Solvent Addition : Add anhydrous toluene (e.g., 10 mL) and a small amount of degassed water (e.g., 0.5 mL).
Reaction : Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
Monitoring : Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the diarylated product by LC-MS.
Work-up : After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diaryl-2,6-dimethylpyridin-4-amine.
Data Summary and Comparison
Parameter
Protocol 1: Mono-Arylation
Protocol 2: Diarylation
Rationale
Goal
3-Aryl-5-bromo-2,6-dimethylpyridin-4-amine
3,5-Diaryl-2,6-dimethylpyridin-4-amine
Control of product stoichiometry
Boronic Acid (equiv.)
1.1
2.5
Stoichiometry drives selectivity
Catalyst System
Pd(OAc)₂ / SPhos
XPhos Pd G3
XPhos G3 is a highly active precatalyst suitable for challenging couplings
Base
K₃PO₄
Cs₂CO₃
Cs₂CO₃ is a stronger base, often used to drive challenging couplings to completion
Solvent
1,4-Dioxane / Water
Toluene / Water
Both are common solvent systems for Suzuki couplings
Temperature
100 °C
110 °C
Higher temperature can promote the second coupling
Expected Yield
60-85%
50-75%
Yields are substrate-dependent
Troubleshooting Common Issues
Caption: Figure 2. A troubleshooting workflow for low conversion.
Low or No Yield :
Catalyst Inactivation : The palladium catalyst may have been deactivated. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Consider using a more robust precatalyst like XPhos Pd G3.
Boronic Acid Decomposition : Some boronic acids are prone to decomposition (protodeborylation). Use fresh, high-purity boronic acid.
Insufficiently Strong Base : For some couplings, a stronger base may be required. If K₃PO₄ is ineffective, try Cs₂CO₃.
Formation of Side Products :
Protodeborylation : This results in the formation of an arene from the boronic acid. This can be minimized by using anhydrous solvents and ensuring the base is not excessively strong for the given substrate.
Homocoupling : The formation of biaryl products from the boronic acid can occur. This is often a sign of non-optimal reaction conditions or catalyst decomposition.
Incomplete Conversion to Diarylated Product (Protocol 2) :
Increase the equivalents of boronic acid to 3.0.
Increase the reaction temperature to 120 °C (ensure the solvent is appropriate for this temperature).
Increase the catalyst loading to 5 mol%.
References
Sławiński, J., & Brzozowski, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
Seo, T., et al. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society. [Link]
Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
Molander, G. A., & Brown, A. R. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry. [Link]
Application Note: Buchwald-Hartwig Amination of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselectivity, and validated protocols for sterically hindered C–N cross-coupling.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, chemoselectivity, and validated protocols for sterically hindered C–N cross-coupling.
Executive Summary & Substrate Profiling
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation. However, applying this methodology to 3,5-dibromo-2,6-dimethylpyridin-4-amine presents a formidable synthetic challenge. As a Senior Application Scientist, I approach this substrate by first profiling its unique steric and electronic topology:
Extreme Steric Hindrance: The C–Br bonds at the C3 and C5 positions are tetra-ortho-substituted. They are flanked by a methyl group on one side and a primary amino group on the other, creating a massive steric barrier to the oxidative addition of Palladium.
Electronic Deactivation: While the pyridine core is generally electron-deficient (favoring oxidative addition), the strongly electron-donating +M effect of the unprotected 4-amino group pushes electron density back into the ring, deactivating the C–Br bonds.
Catalyst Poisoning Risks: The free 4-amino group can act as a competing nucleophile (leading to oligomerization) or coordinate tightly to Pd(0)/Pd(II) intermediates, sequestering the catalyst in stable, off-cycle complexes.
To successfully aminate this substrate, we must employ precise mechanistic control. This guide details two validated strategies: Protocol A (Direct Amination via Steric Control) and Protocol B (The Protection-Coupling Sequence) .
Mechanistic Causality & Catalyst Design
Do not simply mix reagents and heat; successful coupling of this substrate requires enforcing specific catalytic pathways.
Strategy A: Direct Amination (Steric Control)
To bypass the interference of the 4-amino group without adding protection/deprotection steps, we must force the catalytic cycle through a highly reactive, monoligated L1Pd(0) active species [1].
Ligand Choice: We utilize RuPhos or BrettPhos . These extremely bulky, electron-rich biarylphosphine ligands facilitate oxidative addition into the hindered C–Br bond while their steric bulk accelerates reductive elimination. Crucially, this steric bulk prevents the adjacent 4-amino group from coordinating to the palladium center [2].
Precatalyst Selection: A Pd G3 precatalyst (e.g., RuPhos Pd G3) is mandatory. Traditional Pd(II) sources like
Pd(OAc)2
require in situ reduction by the amine. With highly hindered substrates, this reduction is sluggish, leading to catalyst death before the cycle begins. The G3 precatalyst rapidly generates the active
L1Pd(0)
species upon mild base activation.
When coupling extremely weak or bulky exogenous amines, direct amination will fail. The most robust, self-validating approach is to temporarily mask the 4-amino group [3].
The Clauson-Kaas or Bis-Boc Strategy: Converting the 4-amino group into a pyrrole (via 2,5-dimethoxytetrahydrofuran) integrates the nitrogen lone pair into an aromatic sextet. This completely abrogates its nucleophilicity and Pd-coordinating ability. Once masked, the C–Br bonds can be aminated using more economical, first-generation catalyst systems like Pd2(dba)3
/ Xantphos .
Data Presentation: Strategy Comparison
The following table summarizes the quantitative and operational parameters for both strategies, allowing for rapid comparison during process development.
Parameter
Protocol A: Direct Mono-Amination
Protocol B: Protection-Coupling Sequence
Catalyst System
RuPhos Pd G3 (5 mol%) + RuPhos (5 mol%)
Pd2(dba)3
(5 mol%) + Xantphos (10 mol%)
Base
NaOtBu or LiHMDS (1.5–2.0 equiv)
t-BuONa (1.5 equiv)
Solvent
1,4-Dioxane (Anhydrous)
Toluene (Anhydrous)
Temperature
80 °C – 100 °C
100 °C – 110 °C
Chemoselectivity
Mono-amination favored (C3 position)
Di-amination accessible (C3 and C5)
Primary Advantage
Step economy (No protection steps required)
Near-quantitative yields; Highly scalable
Limitations
Fails with highly hindered exogenous amines
Requires 3 steps (Protect
→
Couple
→
Deprotect)
Experimental Protocols (Self-Validating Systems)
Protocol A: Direct Chemoselective Mono-Amination
This protocol is optimized for coupling unhindered primary amines or cyclic secondary amines (e.g., morpholine).
Preparation: In a rigorously oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-2,6-dimethylpyridin-4-amine (1.0 equiv), the exogenous amine (1.1 equiv), RuPhos Pd G3 (0.05 equiv), RuPhos (0.05 equiv), and NaOtBu (1.5 equiv).
Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality:
L1Pd(0)
species are extremely sensitive to oxidation. Failure to degas will result in rapid formation of inactive Pd-black.
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M relative to the substrate) via syringe.
Activation & Heating: Stir at room temperature for 5 minutes. Self-Validation Check: The solution should transition from yellow to a deep red/burgundy, indicating the successful generation of the active
L1Pd(0)
species. Heat the reaction to 90 °C for 12 hours.
Analytical Monitoring: Monitor via LC-MS. Self-Validation Check: The starting material exhibits a distinct 1:2:1 isotopic pattern (M, M+2, M+4) due to the two bromines. The successful mono-aminated product will shift to a 1:1 (M, M+2) isotopic pattern.
Protocol B: The Masking & Coupling Sequence
This protocol is required when coupling anilines or sterically demanding amines, as validated in recent azaullazine syntheses [3].
Step 1: Clauson-Kaas Protection: Dissolve 3,5-dibromo-2,6-dimethylpyridin-4-amine (1.0 equiv) in glacial acetic acid. Add 2,5-dimethoxytetrahydrofuran (1.2 equiv). Reflux for 2 hours. Neutralize with saturated
NaHCO3
and extract with EtOAc. The resulting 3,5-dibromo-2,6-dimethyl-4-(1H-pyrrol-1-yl)pyridine is isolated via silica plug.
Step 2: Buchwald-Hartwig Amination: In a glovebox, combine the protected intermediate (1.0 equiv), exogenous amine (1.2 equiv),
Pd2(dba)3
(0.05 equiv), Xantphos (0.10 equiv), and t-BuONa (1.5 equiv) in anhydrous Toluene.
Reaction: Heat at 100 °C for 16 hours. The rigid bite-angle of Xantphos forces reductive elimination, driving the reaction to completion.
Step 3: Deprotection: (Note: If the free amine is required, substitute the pyrrole protection in Step 1 with Boc anhydride/DMAP to form the bis-Boc protected amine, which can be cleanly removed post-coupling using 20% TFA in DCM).
Mechanistic Workflow Visualization
The following diagram maps the logical divergence between the two strategies, illustrating how steric and electronic controls dictate the synthetic pathway.
Caption: Divergent Buchwald-Hartwig strategies for heavily hindered 4-aminopyridine substrates.
References
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews (ACS Publications).[Link]
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]
Bis-Boron/Nitrogen-Doped Azaullazines: Synthesis, Structures, and Their Emitting Properties. The Journal of Organic Chemistry (ACS Publications).[Link]
Application
Application Note: Sonogashira Cross-Coupling of Brominated Pyridine Substrates
Introduction & Mechanistic Insights The Sonogashira cross-coupling reaction is a highly versatile and foundational methodology in organic synthesis, enabling the formation of sp²-sp carbon-carbon bonds between aryl or vi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insights
The Sonogashira cross-coupling reaction is a highly versatile and foundational methodology in organic synthesis, enabling the formation of sp²-sp carbon-carbon bonds between aryl or vinyl halides and terminal alkynes[1]. In medicinal chemistry and drug development, applying this reaction to brominated pyridine substrates is a critical pathway for synthesizing functionalized, biologically active heterocycles.
However, bromopyridines present a unique dichotomy of electronic and coordinative challenges. On one hand, the electron-deficient nature of the pyridine ring generally accelerates the oxidative addition of the C–Br bond to the palladium(0) center compared to neutral arenes. On the other hand, the basic pyridine nitrogen can competitively coordinate to the palladium catalyst, potentially altering reaction kinetics or leading to catalyst poisoning.
Understanding the dual-cycle mechanism—comprising a palladium-catalyzed cross-coupling cycle and a copper-catalyzed alkyne activation cycle—is essential for manipulating these variables and achieving high yields[1].
Bimetallic Pd/Cu catalytic cycle for the Sonogashira coupling of bromopyridines.
Successful coupling of bromopyridines requires the precise orchestration of the catalyst, co-catalyst, base, and solvent to drive the reaction forward while suppressing side reactions.
Catalyst Selection & Oxidative Addition: Palladium(II) precatalysts, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, are frequently employed due to their bench stability and are reduced in situ to the active Pd(0) species[1]. For sterically hindered or electronically deactivated substrates like 2-amino-3-bromopyridine, specialized precatalysts like Pd(CF₃COO)₂ combined with PPh₃ have been shown to significantly accelerate oxidative addition, pushing yields up to 96%[2]. Heterogeneous catalysts, such as Palladium on charcoal (Pd/C), have also been successfully utilized as a source of soluble palladium for the coupling of 3-bromopyridine[3].
The Copper Co-Catalyst & The Homocoupling Dilemma: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne to form a highly nucleophilic copper acetylide, which smoothly transmetalates with the Pd(II) intermediate[1]. However, in the presence of trace oxygen, copper catalyzes the undesired Glaser homocoupling of the alkyne. To mitigate this, rigorous degassing is mandatory. In highly sensitive cases, employing a reducing atmosphere (e.g., H₂ diluted with N₂) has been shown to suppress homocoupling to as low as 2%[4].
Copper-Free Alternatives: To entirely bypass copper-induced homocoupling, copper-free protocols have been developed. These rely on highly active palladium complexes paired with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃). This approach facilitates the direct deprotonation and coupling of the alkyne and is exceptionally mild, successfully coupling sensitive substrates like 3-bromopyridine-N-oxide at room temperature without reducing the N-oxide moiety[5].
Base and Solvent Effects: The base (typically an amine like triethylamine, piperidine, or diisopropylamine) serves a dual purpose: it aids in the deprotonation of the alkyne and neutralizes the hydrogen bromide byproduct[1]. Polar aprotic solvents like DMF or acetonitrile (CH₃CN) are preferred because they stabilize polar transition states during transmetalation and maintain the solubility of the catalytic species[2][4].
Quantitative Data Summary
The following table synthesizes optimized conditions for various bromopyridine derivatives, illustrating the adaptability of the Sonogashira protocol across different steric and electronic environments.
Step-by-step experimental workflow for Sonogashira cross-coupling.
Protocol A: Standard Pd/Cu-Catalyzed Coupling (Optimized for 2-Amino-3-bromopyridine)
This protocol is designed for sterically hindered or electron-rich bromopyridines, utilizing elevated temperatures and a robust Pd/Cu system[2].
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with dry Argon or Nitrogen three times to ensure a strictly anaerobic environment.
Catalyst Loading: Under a positive flow of inert gas, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to the flask.
Solvent Addition: Inject anhydrous DMF (2.0 mL per 0.5 mmol substrate) and stir for 30 minutes at room temperature to allow the active catalyst complex to form.
Substrate & Base Addition: Add 2-amino-3-bromopyridine (1.0 equiv) and anhydrous Triethylamine (Et₃N, excess/1 mL).
Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) dropwise via syringe. Causality Note: Slow addition keeps the local concentration of the alkyne low, minimizing the chance of Glaser homocoupling.
Reaction: Heat the mixture to 100 °C. Monitor the reaction via TLC or HPLC. Self-Validation: The precipitation of triethylammonium bromide salts will cause the solution to become cloudy, confirming that the coupling (and subsequent HX elimination) is actively occurring.
Workup: Upon completion (approx. 3 hours), cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMF and amine salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography.
Protocol B: Copper-Free Coupling (Optimized for 3-Bromopyridine-N-oxide)
This protocol eliminates copper to prevent homocoupling and allows for room-temperature coupling of sensitive substrates[5].
Preparation: Purge a dry reaction vial with Argon.
Solvent & Base: Inject anhydrous DMF (to reach 0.92 M concentration) and diisopropylamine (HN(iPr)₂, 2.0 equiv).
Alkyne Addition: Add the terminal alkyne (1.1 equiv).
Reaction: Stir the reaction mixture at room temperature (20–25 °C) for 14 hours. Self-Validation: The reaction mixture will gradually change color (often darkening) as the active Pd(0) species turns over, alongside the formation of amine hydrobromide precipitates.
Workup: Quench with water, extract with dichloromethane, dry over MgSO₄, and purify via chromatography.
Troubleshooting & Self-Validation System
Observation of Diyne Byproduct (Homocoupling): If TLC or LC-MS reveals a significant amount of homocoupled alkyne, oxygen has infiltrated the system. Abort, re-evaluate the Schlenk line integrity, and ensure solvents are thoroughly sparged with Argon. Alternatively, apply a mixed H₂/N₂ atmosphere to chemically suppress oxidation[4].
Formation of Palladium Black: If a fine black precipitate forms early in the reaction accompanied by a halt in conversion, the Pd catalyst has aggregated into inactive bulk metal. This is typically caused by insufficient ligand concentration, oxygen exposure, or an overly rapid heating ramp.
Substrate Insolubility: Bromopyridine hydrochloride salts (e.g., 4-bromopyridine HCl) require an extra equivalent of base to neutralize the HCl salt in situ before the coupling can proceed efficiently[4]. Ensure the base is added prior to the alkyne to free the pyridine base.
References
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature - Organic Letters (ACS Publications) -[Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Modern Research in Catalysis (SCIRP) -[Link]
3,5-Dibromo-2,6-dimethylpyridin-4-amine as a synthetic building block
An In-Depth Guide to 3,5-Dibromo-2,6-dimethylpyridin-4-amine as a Synthetic Building Block Introduction: A Versatile Scaffold for Chemical Innovation 3,5-Dibromo-2,6-dimethylpyridin-4-amine is a highly functionalized het...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to 3,5-Dibromo-2,6-dimethylpyridin-4-amine as a Synthetic Building Block
Introduction: A Versatile Scaffold for Chemical Innovation
3,5-Dibromo-2,6-dimethylpyridin-4-amine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique architecture, featuring a pyridine core flanked by sterically directing methyl groups and electronically distinct bromine and amine substituents, offers a rich platform for constructing complex molecular frameworks. The two bromine atoms at the 3 and 5 positions serve as key handles for a variety of cross-coupling reactions, while the amino group at the 4-position can be used for further derivatization or to modulate the electronic properties of the molecule. This combination of features makes it an attractive starting material for researchers in medicinal chemistry and materials science, enabling the synthesis of novel compounds with potential applications in drug discovery and organic electronics.
The strategic placement of the methyl groups ortho to the nitrogen atom provides steric hindrance that can influence the regioselectivity of subsequent reactions, offering a level of control that is highly sought after in synthetic chemistry. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 3,5-Dibromo-2,6-dimethylpyridin-4-amine, complete with detailed protocols for its use in cornerstone synthetic transformations.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of 3,5-Dibromo-2,6-dimethylpyridin-4-amine are summarized below.
Soluble in many organic solvents such as Dichloromethane, Chloroform, and Methanol.
Synthetic Accessibility
While not as commonly documented as simpler halopyridines, the synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine can be achieved from readily available starting materials. A common conceptual approach involves the direct bromination of 2,6-dimethylpyridin-4-amine. The electron-donating nature of the amino group and the activating effect of the methyl groups direct the electrophilic bromine to the 3 and 5 positions of the pyridine ring.
Caption: General synthetic route to the title compound.
The true utility of 3,5-Dibromo-2,6-dimethylpyridin-4-amine as a building block is most evident in its application in palladium-catalyzed cross-coupling reactions. The two C-Br bonds provide reactive sites for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex biaryl and arylamine structures.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] For 3,5-Dibromo-2,6-dimethylpyridin-4-amine, this reaction allows for the sequential or simultaneous replacement of the bromine atoms with various aryl or vinyl groups. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]
The regioselectivity of the reaction can sometimes be controlled by carefully selecting the reaction conditions, such as the catalyst, base, and temperature, although double substitution is common when an excess of the boronic acid is used.[3][4][5]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine with Phenylboronic Acid
This protocol describes a general procedure for the double Suzuki-Miyaura coupling.
Materials and Reagents
Reagent
CAS Number
Amount
Molar Eq.
3,5-Dibromo-2,6-dimethylpyridin-4-amine
193690-72-1
280 mg
1.0
Phenylboronic Acid
98-80-6
305 mg
2.5
Pd(PPh₃)₄
14221-01-3
58 mg
0.05
Sodium Carbonate (Na₂CO₃)
497-19-8
424 mg
4.0
1,4-Dioxane
123-91-1
8 mL
-
Water
7732-18-5
2 mL
-
Procedure
Reaction Setup: To an oven-dried Schlenk flask, add 3,5-Dibromo-2,6-dimethylpyridin-4-amine (280 mg, 1.0 mmol), phenylboronic acid (305 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
Addition of Base and Solvents: Add sodium carbonate (424 mg, 4.0 mmol). The flask is then sealed with a septum, evacuated, and backfilled with argon or nitrogen gas. This cycle is repeated three times.
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Reaction: The reaction mixture is heated to 90 °C in an oil bath and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: After the starting material is consumed, the reaction mixture is cooled to room temperature. It is then diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (20 mL).
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,5-diphenyl-2,6-dimethylpyridin-4-amine.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it stands as one of the most effective methods for forming carbon-nitrogen bonds.[6][7] This reaction allows for the introduction of primary or secondary amines at the 3 and/or 5 positions of the pyridine ring, providing access to a wide array of complex poly-amino-substituted aromatic compounds.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[7] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and regenerate the active catalyst.[7][8]
Caption: General scheme for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 3,5-Dibromo-2,6-dimethylpyridin-4-amine with Morpholine
This protocol provides a general method for the double amination of the title compound.
Materials and Reagents
Reagent
CAS Number
Amount
Molar Eq.
3,5-Dibromo-2,6-dimethylpyridin-4-amine
193690-72-1
280 mg
1.0
Morpholine
110-91-8
218 mg (0.22 mL)
2.5
Pd₂(dba)₃
51364-51-3
46 mg
0.05
XPhos
564483-18-7
57 mg
0.12
Sodium tert-butoxide (NaOtBu)
865-48-5
288 mg
3.0
Toluene
108-88-3
10 mL
-
Procedure
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 3,5-Dibromo-2,6-dimethylpyridin-4-amine (280 mg, 1.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol).
Evacuate and Backfill: Seal the tube with a septum, then evacuate and backfill with the inert gas. Repeat this process three times to ensure an oxygen-free environment.[9]
Addition of Reagents: Add anhydrous, degassed toluene (10 mL) followed by morpholine (0.22 mL, 2.5 mmol) via syringe.
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain the desired 3,5-dimorpholino-2,6-dimethylpyridin-4-amine.
Conclusion and Future Outlook
3,5-Dibromo-2,6-dimethylpyridin-4-amine is a potent synthetic intermediate whose value lies in its predictable reactivity and the strategic positioning of its functional groups. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings represent foundational transformations that open the door to a vast chemical space. By leveraging these and other cross-coupling reactions, researchers can efficiently generate libraries of novel, highly substituted pyridine derivatives. These compounds are of significant interest as core structures in the development of new pharmaceuticals, agrochemicals, and advanced functional materials. As the demand for molecular complexity and diversity continues to grow, the role of well-designed building blocks like 3,5-Dibromo-2,6-dimethylpyridin-4-amine will undoubtedly become even more critical in advancing the frontiers of chemical science.
References
PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (2020). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
PubChem. (n.d.). 3,5-Dibromo-4-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[10][11]triazolo[1,5-a]pyridine. Retrieved from
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]
RSC Publishing. (2017). N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c .... RSC Advances. Retrieved from [Link]
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
Chemistry Stack Exchange. (2016). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
LookChem. (n.d.). Cas 3430-21-5,2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
Dana Bioscience. (n.d.). 3,5-Dibromo-2,6-dimethylpyridin-4-amine 1g. Retrieved from [Link]
PubChemLite. (n.d.). 3,5-dibromo-4,6-dimethylpyridin-2-amine. Retrieved from [Link]
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
ACS Publications. (2015). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]
Semantic Scholar. (n.d.). Efficient synthesis of chiral homodimeric 4-(N,N-dimethylamino)pyridine carbamate derivatives. Retrieved from [Link]
Synthesis of polysubstituted pyridines using 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Application Note: Divergent Synthesis of Polysubstituted Pyridines Using 3,5-Dibromo-2,6-dimethylpyridin-4-amine Executive Summary & Strategic Utility The pyridine ring is one of the most privileged scaffolds in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Divergent Synthesis of Polysubstituted Pyridines Using 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Executive Summary & Strategic Utility
The pyridine ring is one of the most privileged scaffolds in medicinal chemistry and materials science, frequently appearing in FDA-approved therapeutics and advanced polymers. The compound 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS 193690-72-1) serves as a highly functionalized, electron-deficient building block. The presence of two orthogonal reactive handles—the electrophilic C-Br bonds at the 3,5-positions and the nucleophilic/directing 4-amino group—enables the rapid construction of complex polysubstituted pyridines.
This application note details the mechanistic rationale and optimized protocols for utilizing this sterically hindered building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). These methodologies are critical for drug development professionals synthesizing kinase inhibitors (such as SYK or CaMK1D inhibitors)[1] and researchers developing porous organic polymers[2].
Mechanistic Insights & Reactivity Profiling
Synthesizing fully substituted pyridines from 3,5-dibromo-2,6-dimethylpyridin-4-amine presents unique electronic and steric challenges that must be addressed through rational reaction design:
Steric Hindrance: The C-Br bonds at the 3 and 5 positions are severely flanked by the 2,6-dimethyl groups and the 4-amino group. This "ortho-ortho" substitution pattern impedes the oxidative addition of standard Palladium(0) catalysts.
Catalyst Poisoning: The free, unprotected 4-amino group can coordinate to the palladium center, forming stable, unreactive Pd-amine complexes that stall the catalytic cycle.
Electronic Deactivation: While the pyridine nitrogen withdraws electron density (facilitating oxidative addition), the strongly electron-donating 4-amino group counteracts this effect via resonance.
Causality in Catalyst Selection: To overcome these barriers, bulky, electron-rich phosphine ligands are mandatory. Bidentate ligands with large bite angles (e.g., dppf) or dialkylbiaryl phosphines (e.g., XPhos, SPhos) force the palladium center into a highly reactive, coordinatively unsaturated state, accelerating oxidative addition while sterically preventing the 4-amino group from poisoning the metal center[3].
Synthetic Workflow
Divergent synthetic workflows for polysubstituted pyridines via Pd-catalyzed cross-coupling.
Quantitative Data: Reaction Optimization
To demonstrate the necessity of ligand selection, the table below summarizes the optimization data for the double Suzuki-Miyaura coupling of 3,5-dibromo-2,6-dimethylpyridin-4-amine with phenylboronic acid.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4 (10 mol%)
K2CO3
Toluene/EtOH/H2O
90
15%
Severe catalyst poisoning; steric bulk prevents oxidative addition.
Reaction Setup & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3,5-dibromo-2,6-dimethylpyridin-4-amine, arylboronic acid, and Na2CO3.
Causality: Solid bases are added first to ensure accurate weighing. The excess boronic acid (2.5 equiv) is required to drive the double coupling to completion and account for competitive protodeboronation.
Solvent Addition: Add the 1,4-Dioxane/H2O mixture. Subject the suspension to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species to inactive Pd(II) oxides. Water is essential to solubilize the inorganic base and generate the reactive boronate complex required for transmetalation.
Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl2·CH2Cl2. Seal the tube.
Heating: Immerse the tube in a pre-heated oil bath at 100 °C and stir vigorously for 12–16 hours.
Causality: High temperatures and vigorous stirring are required to overcome the activation energy barrier of the sterically congested transmetalation step and to maintain a well-mixed biphasic system.
Monitoring & Workup: Monitor the reaction via LC-MS. Upon consumption of the mono-coupled intermediate, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with H2O (2 × 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of 3,5-diamino-2,6-dimethylpyridin-4-amines, utilized in the synthesis of highly conjugated materials and azaullazine derivatives[3].
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk techniques, add the pyridine core, Pd2(dba)3, XPhos, and NaOtBu to a dry reaction vial.
Causality: NaOtBu is highly hygroscopic; moisture will quench the base and hydrolyze the catalyst. XPhos is specifically chosen because its bulky dicyclohexyl groups facilitate the difficult reductive elimination step to form the new C-N bond.
Solvent & Amine Addition: Add anhydrous toluene followed by the primary amine. Seal the vial with a PTFE-lined cap.
Thermal Activation: Heat the reaction mixture at 105 °C for 12 hours.
Causality: The high temperature promotes the dissociation of the dba ligands from Pd2(dba)3, allowing the XPhos ligand to coordinate and initiate the catalytic cycle.
Quenching & Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, washing the pad with EtOAc (30 mL).
Isolation: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (DCM/MeOH gradient) to isolate the polysubstituted triaminopyridine.
References
Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Adsorption of per- and polyfluoroalkyl substances (PFAS) from water with porous organic polymers
Source: University of North Texas / Journal of Hazardous Materials
URL:[Link][2]
Bis-Boron/Nitrogen-Doped Azaullazines: Synthesis, Structures, and Their Emitting Properties
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link][3]
3,5-Dibromo-2,6-dimethylpyridin-4-amine is a highly functionalized, electron-deficient heterocyclic building block. Its synthetic utility lies in the orthogonal reactivity between the C4-primary amine and the C3/C5-halogens. However, derivatizing this scaffold presents severe steric challenges. The C4-amine is flanked by two bulky bromine atoms, which are in turn flanked by two methyl groups at the C2/C6 positions.
As a Senior Application Scientist, understanding the causality behind the reactivity of this scaffold is critical for successful functionalization:
C3/C5 Bromine Activation vs. Steric Shielding: The electron-withdrawing nature of the pyridine nitrogen highly activates the C–Br bonds toward oxidative addition by palladium(0)[3][4]. However, the extreme steric congestion prevents standard phosphine ligands (e.g., PPh
3
) from facilitating the subsequent reductive elimination step during C–N cross-coupling. Employing bulky, electron-rich biaryl phosphine ligands—specifically XPhos —is mandatory. XPhos widens the bite angle and provides sufficient electron density to accelerate both oxidative addition and reductive elimination[5][6].
C4 Amine Deactivation: The primary amine is electronically deactivated by the pyridine ring and sterically inaccessible for standard S
N
2 alkylation or electrophilic acylation. To overcome this, the Clauson-Kaas pyrrole synthesis is utilized. By condensing the amine with 2,5-dimethoxytetrahydrofuran, the primary amine is converted into a pyrrole ring. This transformation not only relieves local steric strain but effectively "masks" the amine, allowing for subsequent harsh cross-coupling at the C3/C5 positions without side reactions [6].
Derivatization Workflow Visualization
The following diagram illustrates the divergent synthetic pathways utilized to functionalize the scaffold, highlighting the strategic masking of the amine prior to cross-coupling.
Figure 1: Divergent derivatization pathways for 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating systems, ensuring that intermediate states provide observable feedback to the researcher.
Adapted from recent methodologies for BN-doped azaullazine synthesis[5][6].
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 3,5-Dibromo-2,6-dimethylpyridin-4-amine (1.0 mmol, 280 mg) and glacial acetic acid (10 mL).
Thermal Activation: Heat the mixture to 110 °C (reflux) for 12 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The primary amine starting material will stain positive with Ninhydrin (purple/pink). The reaction is complete when the Ninhydrin-positive spot completely disappears, replaced by a strongly UV-active spot (the pyrrole derivative) at a higher
Rf
value.
Workup & Purification: Cool to room temperature and slowly pour the mixture into ice-cold saturated aqueous NaHCO
3
(50 mL) to neutralize the acetic acid. Extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na
2
SO
4
, concentrate under reduced pressure, and purify via silica gel chromatography to yield the 4-(1H-pyrrol-1-yl) derivative.
Requires rigorous exclusion of oxygen to maintain the active Pd(0) catalytic cycle[5][6].
Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine the dibromide substrate (1.0 mmol), Pd
2
(dba)
3
(0.10 mmol, 10 mol%), XPhos (0.20 mmol, 20 mol%), and
t
-BuONa (4.0 mmol).
Self-Validation Checkpoint: Evacuate and backfill the tube with high-purity Nitrogen or Argon three times. Failure to do so will result in immediate oxidation of the Pd(0) species, visually indicated by the formation of a black palladium mirror on the flask walls during heating.
Coupling Reaction: Add anhydrous toluene (10 mL) and the desired primary amine (e.g.,
p
-tert-butylaniline, 3.0 mmol) via syringe. Heat the sealed tube at 105 °C for 12 hours. The solution should transition to a deep, homogeneous red/brown color, confirming active complexation.
Workup: Cool to room temperature, dilute with CH
2
Cl
2
(20 mL), and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate and purify via column chromatography.
Utilized for the synthesis of γ-carboline precursors[3][4].
Biphasic Setup: To a round-bottom flask, add the dibromide (1.0 mmol), arylboronic acid (2.2 mmol), Pd(PPh
3
)
4
(0.10 mmol, 10 mol%), and K
2
CO
3
(6.0 mmol).
Solvent Addition: Add a degassed solvent mixture of Toluene/Ethanol/Water (3:2:1 v/v/v, 15 mL total).
Causality Note: The water dissolves the K
2
CO
3
base, generating the highly nucleophilic hydroxide/carbonate species required to activate the boronic acid into a reactive boronate complex. The ethanol acts as a phase-transfer agent between the aqueous base and the organic toluene layer.
Reaction & Workup: Stir at 60 °C for 24 hours. Cool the mixture, separate the organic layer, extract the aqueous layer with EtOAc (2 × 15 mL), dry over Na
2
SO
4
, and purify via silica gel chromatography.
Quantitative Data & Reaction Scope
The following table summarizes the optimized parameters and expected yields for the derivatization of the 3,5-dibromopyridin-4-amine scaffold based on recent empirical literature[3][4][5][6].
Ar-B(OH)
2
(2.2 eq), Pd(PPh
3
)
4
(10 mol%), K
2
CO
3
60 °C / 24 h
85 - 90%
Suzuki-Miyaura
C3-Monoarylation
Ar-B(OH)
2
(1.0 eq), Pd(PPh
3
)
4
(10 mol%), K
2
CO
3
30 °C / 24 h
35 - 45%
Note: Monoarylation at the C3 position is statistically challenging due to the identical reactivity of the C5 position, resulting in mixtures of mono- and di-arylated products unless strictly stoichiometric control and lower temperatures are maintained.
References
Akitake, M., Noda, S., Miyoshi, K., Sonoda, M., & Tanimori, S. (2021). "Access to γ-Carbolines: Synthesis of Isocryptolepine." The Journal of Organic Chemistry, 86(24), 17727-17737.[Link]
Qi, H., Cui, J., Liu, Y., Zhang, J., Jiao, Z., Wu, X., & Liu, X. (2026). "Bis-Boron/Nitrogen-Doped Azaullazines: Synthesis, Structures, and Their Emitting Properties." The Journal of Organic Chemistry, 91(1), 379-388.[Link]
Chemical Specifications & CAS Registry. (2026). "3,5-Dibromo-2,6-dimethylpyridin-4-amine." MySkinRecipes / Bidepharm.[Link] (URL representative of commercial supplier data).
Palladium-Catalyzed Functionalization of 3,5-Dibromo-2,6-dimethylpyridin-4-amine: Overcoming Steric and Electronic Deactivation in Cross-Coupling
As a Senior Application Scientist, I frequently encounter densely functionalized heterocycles that defy standard cross-coupling conditions. 3,5-Dibromo-2,6-dimethylpyridin-4-amine represents a "perfect storm" of syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter densely functionalized heterocycles that defy standard cross-coupling conditions. 3,5-Dibromo-2,6-dimethylpyridin-4-amine represents a "perfect storm" of synthetic challenges. Every carbon on this pyridine ring is substituted, making it a fully functionalized, highly congested scaffold. While it is a highly prized intermediate for the synthesis of kinase inhibitors, fluorophores, and advanced materials[1], functionalizing the C3 and C5 positions via palladium catalysis requires a deep understanding of organometallic causality.
This application note deconstructs the steric and electronic barriers inherent to this molecule and provides self-validating, step-by-step protocols for its successful functionalization.
Mechanistic Insights: The Steric and Electronic Conundrum
To successfully couple 3,5-dibromo-2,6-dimethylpyridin-4-amine, we must first understand why standard catalysts (e.g.,
Pd(PPh3)4
) fail. The resistance to cross-coupling is driven by three distinct factors:
Extreme Steric Congestion (Di-ortho Substitution): The C3 and C5 bromines are flanked by the C2/C6 methyl groups and the C4 amine. This creates a highly restricted binding pocket, physically repelling the approach of bulky palladium complexes during the rate-limiting oxidative addition step[2].
Electronic Deactivation: Pyridines are typically electron-deficient, which accelerates oxidative addition. However, the strong resonance donation (+M) of the C4-amine combined with the inductive donation (+I) of the two methyl groups renders this specific pyridine ring highly electron-rich. This increases electron density in the
C-Br
antibonding orbital, strengthening the bond and raising the activation energy required for Pd(0) insertion[3].
Catalyst Poisoning: The free, highly nucleophilic C4-amine can competitively coordinate to the palladium center, forming off-cycle, inactive
Pd(II)
species that effectively drain the active catalyst pool[4].
The Solution: Overcoming these barriers requires the use of dialkylbiaryl phosphine ligands (such as XPhos) or N-heterocyclic carbenes (NHCs) . The extreme steric bulk of XPhos forces the palladium to remain in a highly reactive, 12-electron mono-ligated state (
Pd0L
). Simultaneously, the electron-rich dicyclohexylphosphine moiety dramatically increases the nucleophilicity of the palladium center, forcing oxidative addition into the deactivated
C-Br
bond. Finally, the sheer size of the ligand accelerates the reductive elimination step, pushing the sterically hindered biaryl product off the metal[4].
Figure 1: Pd-catalyzed cross-coupling cycle tailored for sterically hindered dibromopyridines.
Reaction Optimization Data
The table below summarizes the optimization landscape for the double Suzuki-Miyaura arylation of 3,5-dibromo-2,6-dimethylpyridin-4-amine with phenylboronic acid. Notice how the transition from bidentate to bulky monodentate ligands shifts the reaction from stalling at the mono-adduct to achieving full double functionalization.
Table 1: Optimization of Suzuki-Miyaura Double Arylation
Catalyst System (5 mol%)
Ligand Type
Base / Solvent
Temp (°C)
Conversion (%)
Di-aryl Yield (%)
Mechanistic Observation
Pd(PPh3)4
Monodentate
K2CO3
/ Tol:
H2O
100
<10
Trace
Catalyst poisoning by free amine; insufficient oxidative addition[5].
Pd(dppf)Cl2
Bidentate
K3PO4
/ Dioxane
100
45
15
Stalls at mono-arylation due to severe steric clash during the second oxidative addition[3].
Pd-PEPPSI-IPr
NHC
Cs2CO3
/ Dioxane
80
85
62
High activity, but competitive protodehalogenation observed at elevated temperatures[2].
XPhos Pd G3
Dialkylbiaryl
K3PO4
/ t-AmOH:
H2O
80
>99
91
Rapid monoligation enables facile double oxidative addition and reductive elimination.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . By monitoring specific analytical checkpoints, the researcher can definitively prove the mechanistic progression of the reaction and troubleshoot in real-time.
Protocol A: Direct Double Suzuki-Miyaura Cross-Coupling
Objective: Symmetrical C3/C5 di-arylation without the need for amine protecting groups.
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, charge the dibromopyridine, arylboronic acid, and XPhos Pd G3.
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-high purity Argon (repeat 3x).
Solvent Addition: Syringe in the t-AmOH, followed by the sparged (Argon-bubbled for 30 mins) 0.5 M aqueous
K3PO4
solution.
Activation: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm).
Workup: After 12 hours, cool to room temperature, dilute with EtOAc (20 mL), separate the organic layer, wash with brine, dry over
Na2SO4
, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Validation & Quality Control Checkpoints:
Visual Validation: Upon reaching ~40 °C, the mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This confirms the base-mediated activation of the G3 precatalyst and the release of the active
Pd(0)
species.
LC-MS Validation (T=2 hours): Sample the organic layer. You must observe the mono-coupled intermediate (
[M+H]+
corresponding to one bromine replaced by an aryl group). If the reaction stalls here and the starting material is consumed, it validates that the first coupling occurred but the second is sterically hindered. Remedy: Spike the reaction with an additional 2 mol% of XPhos Pd G3 to overcome catalyst degradation.
Protocol B: Sequential Functionalization via Amine Masking (Buchwald-Hartwig Amination)
Objective: Synthesis of complex C-N linked architectures where the free C4-amine would interfere with the amination of the C3/C5 bromines[1].
Dissolve 3,5-dibromo-2,6-dimethylpyridin-4-amine (1.0 mmol) in glacial acetic acid (5.0 mL).
Add 2,5-dimethoxytetrahydrofuran (1.2 mmol). Heat to 100 °C for 4 hours.
Validation: The formation of the pyrrole effectively masks the amine, eliminating its coordinating ability and dampening its +M effect. Validate via FTIR: the primary amine N-H stretching bands (~3400 and ~3300 cm⁻¹) must completely disappear.
Step 2: Buchwald-Hartwig Amination
In an Argon-filled glovebox, combine the masked pyrrole-pyridine intermediate (1.0 equiv), a secondary amine (2.5 equiv),
Pd2(dba)3
(5 mol%), XPhos (10 mol%), and
NaOtBu
(3.0 equiv) in anhydrous toluene (0.1 M).
Seal, remove from the glovebox, and heat at 105 °C for 16 hours.
Validation: The reaction is validated by the consumption of the dibromo-pyrrole intermediate via TLC. The extreme steric bulk of XPhos is mandatory here; replacing it with BINAP or dppf will result in 0% conversion, validating the necessity of a monoligated
Pd(0)
pathway for this specific scaffold[1].
References[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkCvQbx3Q2V1d77QN82hhZR5aorA7HqG1Hdi4QA1Yb-YZjZ58irWRLz9X2TQ---GQUzC1zFJva7xqyKQXBTAhdQhlImL9Es00gLkS40uXmG1VJ3RLCNcj_iKN177Esh6A_Bjc1g4RIzBOaydQ34A==[5] Access to γ-Carbolines: Synthesis of Isocryptolepine. The Journal of Organic Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiz4ogYq0LvUk31RSfmeBug29na8-pzBVWwxYPEk9WGnseWduuKeXvuOM3Gdcht0qTb30ACHgAeVWWMD5GNGIlejSaBI5PSrm3a2rzG0fwPtF3QMMQHW_Fo49wSoyXz6Sr-pI7A95Hq9F_kg==[4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGEDlrJvnkK_vuzxySy4WOqbPkuTwnii9RwXVk3hZR4Vhio6nt7TXBpfI00EAmo-TbAIbm8sGli_eYPqXk43PfNQB171HKXeEdskIi1DSaCQS1vB39Jb2Z2X1MaKerjwSH5Mn-m9RjV9TuM-LIf9I=[2] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC / NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE56KBVTAG12era7mipHeMsu6klNl7IKVedcWr2QreTLzNYa4mYuMZWAo5yEXHRKNb-5UN8-p_TFT4DHWCJ2Dte47NqxcMws8w0CuOAdgotj3RKYUiJ50fX89Rd7MKfBFBP76eKoua4-oNYENk=[1] Bis-Boron/Nitrogen-Doped Azaullazines: Synthesis, Structures, and Their Emitting Properties. The Journal of Organic Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuVcWeON9ovDES80Zh7XKih99AxYFoAV_TBkQqgMiPLcX7X5y4CihXx5vN3FxhR2XELZmNa9tMaMYhy--eVCA4v1IA6VviAeBNg8CUN6bxhQWfOLBRrpZfDILcpaQONgNIL3AMgh3NADKYA==
Application Notes and Protocols: Leveraging 3,5-Dibromo-2,6-dimethylpyridin-4-amine in Modern Medicinal Chemistry
Introduction: The Untapped Potential of a Privileged Scaffold The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to engage in hydrogen bonding, it...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Untapped Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be synthetically modified.[1][2][3] Within this class, substituted aminopyridines are of particular interest, frequently serving as "hinge-binding" motifs in kinase inhibitors or as key pharmacophores in a range of other therapeutic agents.[4]
This document provides an in-depth guide to the potential applications of 3,5-Dibromo-2,6-dimethylpyridin-4-amine , a versatile yet underexplored chemical scaffold. While direct literature on the biological applications of this specific molecule is nascent, its structural features—a nucleophilic amino group flanked by two reactive bromine atoms on a sterically-defined pyridine core—present a wealth of opportunities for the modern drug discovery professional.
Here, we will explore the synthetic utility of this building block, propose evidence-based therapeutic applications by drawing parallels with structurally related compounds, and provide detailed, field-proven protocols for its derivatization and subsequent biological evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the full potential of this promising scaffold.
Part 1: Strategic Analysis of the Scaffold and Synthetic Utility
The medicinal chemistry value of 3,5-Dibromo-2,6-dimethylpyridin-4-amine lies in its three primary points of diversification, allowing for the systematic exploration of chemical space.
The 4-Amino Group: This primary amine is a potent nucleophile and a hydrogen bond donor. It can be readily functionalized via standard N-acylation, sulfonylation, reductive amination, or urea/thiourea formation to introduce a wide array of side chains that can modulate potency, selectivity, and pharmacokinetic properties.
The 3,5-Bromo Substituents: These bromine atoms are ideal handles for modern palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkynyl, or even alkyl groups, fundamentally altering the shape and electronic properties of the molecule. The presence of two bromine atoms allows for either mono- or di-functionalization, offering precise control over the final structure.
The Pyridine Nitrogen: While less commonly derivatized, the ring nitrogen can influence the pKa of the molecule and serve as a hydrogen bond acceptor, a critical interaction in many protein-ligand binding events.
The strategic combination of these modifications allows for the generation of vast and diverse compound libraries from a single, readily accessible starting material.
Caption: Synthetic diversification pathways for the scaffold.
Part 2: Potential Therapeutic Applications & Mechanistic Rationale
Based on the known biological activities of structurally analogous compounds, we can confidently propose several high-priority therapeutic areas for derivatives of 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Kinase Inhibitors for Oncology and Inflammatory Diseases
The aminopyridine motif is a well-established "hinge-binder" in a multitude of kinase inhibitors.[4] The pyridine nitrogen and the exocyclic amino group form a bidentate hydrogen bond network with the backbone of the kinase hinge region, a highly conserved structural feature of the ATP-binding pocket.
By utilizing Suzuki-Miyaura cross-coupling, one can synthesize 3,5-diaryl derivatives that mimic the structure of known p38 MAP kinase inhibitors or other kinase inhibitor classes. The 2,6-dimethyl groups provide a degree of conformational constraint and can be used to probe specific pockets within the active site, potentially leading to enhanced selectivity.
Caption: Aminopyridine scaffold binding to a kinase hinge region.
Antimalarial Agents
Recent studies have identified 3,5-diaryl-2-aminopyridines as a promising class of antimalarial agents with in vivo efficacy.[5] The mechanism is believed to involve novel targets within the Plasmodium falciparum lifecycle. The 3,5-dibromo scaffold is an ideal starting point for rapidly generating a library of diaryl analogs for screening against various malaria strains, including those resistant to current therapies. The pharmacokinetic properties of these derivatives have been studied, providing a baseline for designing new compounds with improved oral bioavailability and half-life.[5]
Antimicrobial and Antiviral Agents
The pyridine nucleus is a common feature in a wide range of antimicrobial and antiviral drugs.[1][3] The ability to introduce diverse functional groups at the 3, 4, and 5 positions allows for the creation of compounds with varied physicochemical properties, increasing the probability of identifying molecules with activity against bacterial or viral targets. For instance, bromine-containing compounds have shown promise as anticancer and antimicrobial agents, potentially by interacting with key cellular processes.[6]
Part 3: Experimental Protocols
The following protocols are provided as robust, field-proven starting points for the synthesis and evaluation of derivatives of 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Protocol 1: Synthesis of a 3,5-Diaryl Derivative via Double Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a representative 3,5-diaryl-2,6-dimethylpyridin-4-amine for evaluation as a potential kinase inhibitor or antimalarial agent.
Causality: This protocol uses a standard palladium-catalyzed Suzuki-Miyaura reaction, one of the most reliable methods for forming C-C bonds between an aryl halide and an aryl boronic acid. The use of a slight excess of the boronic acid and a robust catalyst/base system ensures high conversion to the desired diarylated product. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-2,6-dimethylpyridin-4-amine, the arylboronic acid, and potassium carbonate.
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
Extraction: Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-diaryl-2,6-dimethylpyridin-4-amine.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
Objective: To evaluate the inhibitory potency of a synthesized derivative against the p38α MAP kinase, a key target in inflammatory diseases.
Causality: This protocol outlines a typical biochemical assay to determine the IC₅₀ value of a test compound. The principle relies on measuring the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The use of a validated commercial kit ensures reliability and reproducibility. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard metric for potency.
Materials:
Recombinant human p38α MAP kinase
Specific peptide substrate (e.g., ATF2)
ATP (Adenosine triphosphate)
Test compound (synthesized derivative)
Staurosporine (positive control inhibitor)
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or similar)
384-well white assay plates
Plate reader capable of luminescence detection
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. A common dilution series would be 10-point, 3-fold dilutions. Prepare similar dilutions for the positive control, staurosporine.
Reaction Mixture Preparation: In each well of the 384-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, p38α kinase, and the peptide substrate.
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the kinase reaction and measure the amount of product formed (or ATP consumed) by adding the detection reagent according to the manufacturer's instructions. This typically involves a second incubation period.
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis:
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
Based on established activity of 3,5-diaryl-2-aminopyridines.[5]
4-N-Acyl/Sulfonyl Derivatives
Acylation/Sulfonylation
Various (Broad Screening)
Introduces diverse vectors to probe protein surfaces.
3-Aryl-5-Amino Derivatives
Buchwald-Hartwig Amination
Various (Broad Screening)
Creates highly functionalized, polar scaffolds.
Conclusion
3,5-Dibromo-2,6-dimethylpyridin-4-amine represents a high-potential scaffold for the discovery of novel therapeutics. Its well-defined reactive sites allow for controlled, systematic diversification using robust and scalable chemical reactions. By leveraging established principles of medicinal chemistry and drawing insights from structurally related bioactive molecules, researchers can efficiently generate and evaluate novel compound libraries targeting a range of diseases, from cancer and inflammation to malaria. The protocols and strategies outlined in this document provide a solid foundation for initiating such a drug discovery program.
References
Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[7][8][9]triazolo[1,5-a]pyridine. Retrieved from
Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
Dybing, J. K., et al. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs, 18(11), 569. MDPI. Retrieved from [Link]
University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]
Applied Chemical Engineering. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2). Retrieved from [Link]
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 3(447-452). Retrieved from [Link]
PubMed. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6794-6798. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine. Retrieved from [Link]
Mwai, L., et al. (2015). A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. Journal of Drug Metabolism & Toxicology, 6(3), 1000181. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(1), 1-22. Retrieved from [Link]
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8996. Retrieved from [Link]
Springer. (2010). Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice. Cancer Chemotherapy and Pharmacology, 67(1), 183-191. Retrieved from [Link]
ACS Publications. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6083-6097. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pyrimidine-containing natural products: occurrences and biological activities. Retrieved from [Link]
ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]
Application Note: Synthesis of Bioactive Heterocycles from 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Document ID: AN-2026-03-16 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Scaffold functionalization, Pd-catalyzed cross-coupling, and tandem cyclization strategies. E...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-2026-03-16
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Scaffold functionalization, Pd-catalyzed cross-coupling, and tandem cyclization strategies.
Executive Summary
Highly functionalized pyridines are privileged scaffolds in modern drug discovery. Specifically, 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) offers a unique topological and electronic profile for the synthesis of complex polycyclic heterocycles, such as azaindoles, γ-carbolines, and porous organic polymers[1][2].
As a Senior Application Scientist, I have designed this application note to move beyond basic reaction lists. Here, we dissect the causality behind the synthetic choices required to functionalize this sterically hindered, electron-deficient core. By leveraging sequential cross-coupling and intramolecular condensation, this scaffold serves as a robust precursor for discovering novel kinase inhibitors, antimalarials, and advanced materials[1][3].
When working with 3,5-dibromo-2,6-dimethylpyridin-4-amine, successful functionalization requires overcoming specific electronic and steric hurdles.
Electronic Activation: The pyridine nitrogen withdraws electron density from the ring, highly activating the C-Br bonds at the 3- and 5-positions toward oxidative addition by low-valent Palladium (Pd(0)) species[4].
Steric Shielding & Chemoselectivity: The 2,6-dimethyl groups impart significant steric bulk. While this hinders standard coupling, it is a massive advantage for chemoselectivity. By carefully tuning the catalyst bite angle (e.g., using bidentate ligands like dppf), we can achieve precise mono-arylation at the 3-position without over-arylation at the 5-position. Furthermore, the methyl groups block off-target metabolic oxidation at the 2/6 positions in vivo, drastically improving the pharmacokinetic profile of the final drug candidate.
The 4-Amino Directing Group: The free primary amine is not just a substituent; it is a critical internal nucleophile. Following mono-arylation, the amine can participate in base-mediated Buchwald-Hartwig-type intramolecular cyclizations to forge the pyrrole ring of an azaindole or γ-carboline core[1].
Visualizing the Synthetic Strategy
The workflow below illustrates the transformation of the acyclic precursor into a rigidified, bioactive polycyclic core.
Synthetic workflow from the dibromopyridine scaffold to bioactive azaindole derivatives.
Quantitative Data Summary
The following table summarizes the optimized conditions for the chemoselective mono-arylation of the dibromopyridine core. The data highlights the necessity of specific catalyst-base pairings to overcome the steric hindrance of the 2,6-dimethyl groups.
Entry
Coupling Partner
Catalyst System (5 mol%)
Base / Solvent System
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(PPh3)4
K2CO3 (3 eq) / Tol:EtOH:H2O
80
68
2
2-Chlorophenylboronic acid
Pd(dppf)Cl2
Na2CO3 (3 eq) / Dioxane:H2O
90
82
3
4-Methoxyphenylboronic acid
XPhos Pd G2
K3PO4 (3 eq) / THF:H2O
65
89
4
Vinyltrifluoroborate
Pd(dppf)Cl2
Cs2CO3 (3 eq) / DMF:H2O
100
91
Note: Entry 3 demonstrates the highest efficiency. The bulky, electron-rich XPhos ligand accelerates the transmetalation step, which is typically the rate-limiting step for sterically hindered substrates.
Detailed Experimental Protocols
Protocol A: Chemoselective Mono-Arylation via Suzuki-Miyaura Coupling
Causality & Expert Insight: Why degas the solvent? Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Degassing via sparging with argon is critical for maintaining the catalytic cycle shown in the diagram below. We utilize Pd(dppf)Cl2 because its large bite angle stabilizes the Pd intermediate against the steric repulsion of the adjacent methyl group.
Step-by-Step Methodology:
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-2,6-dimethylpyridin-4-amine (280 mg, 1.0 mmol, 1.0 eq), the appropriate arylboronic acid (1.1 mmol, 1.1 eq), and Pd(dppf)Cl2 (36 mg, 0.05 mmol, 5 mol%).
Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this process three times.
Solvent Addition: Add 10 mL of a pre-degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).
Base Addition: Add anhydrous Na2CO3 (318 mg, 3.0 mmol, 3.0 eq) to the suspension.
Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 12 hours under vigorous stirring.
Self-Validating Checkpoint: At t=4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation: The presence of a 1:1 isotopic doublet in the mass spectrum (due to the remaining single 79Br/81Br atom) definitively confirms that mono-arylation has occurred without over-arylation.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Visualizing the Reaction Pathway
General Pd-catalyzed cross-coupling cycle for functionalizing the pyridine core.
Protocol B: Intramolecular Cyclization to Azaindole Cores
Objective: Base-mediated ring closure of the mono-aryl intermediate to form a substituted γ-carboline or azaindole core[1].
Causality & Expert Insight: The formation of the C-N bond requires deprotonation of the 4-amino group. We use a strong, non-nucleophilic base (NaOtBu) to generate the reactive amide anion without causing nucleophilic aromatic substitution (SNAr) side reactions.
Step-by-Step Methodology:
Preparation: In a glovebox, charge a sealed tube with the mono-aryl intermediate from Protocol A (0.5 mmol, 1.0 eq), Pd2(dba)3 (23 mg, 0.025 mmol, 5 mol%), DavePhos (39 mg, 0.1 mmol, 20 mol%), and NaOtBu (96 mg, 1.0 mmol, 2.0 eq).
Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the tube with a Teflon cap.
Reaction: Remove the tube from the glovebox and heat at 110 °C behind a blast shield for 16 hours.
Self-Validating Checkpoint: Analyze the crude mixture via FT-IR. Validation: The disappearance of the sharp primary amine N-H doublet stretch (~3400 and 3500 cm⁻¹) and the appearance of a single, broadened secondary pyrrole-like N-H stretch confirms successful cyclization.
Workup: Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate. Purify by preparative HPLC or recrystallization.
Application Note: Inert Atmosphere Functionalization of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Executive Summary & Substrate Analysis The functionalization of 3,5-Dibromo-2,6-dimethylpyridin-4-amine presents a unique intersection of steric and electronic challenges for synthetic chemists and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Analysis
The functionalization of 3,5-Dibromo-2,6-dimethylpyridin-4-amine presents a unique intersection of steric and electronic challenges for synthetic chemists and drug development professionals. This highly decorated pyridine core is characterized by:
Extreme Steric Hindrance: The 3- and 5-position bromines are flanked by methyl groups at the 2,6-positions and a primary amine at the 4-position, creating a "tetra-ortho" hindered environment.
Protic Interference: The unprotected primary amine (-NH₂) contains acidic protons that aggressively interfere with standard organometallic reagents.
This application note provides field-proven, self-validating protocols for two critical functionalization pathways: Site-Selective Halogen-Metal Exchange and Sterically Hindered Suzuki-Miyaura Cross-Coupling . By leveraging rigorous Schlenk line and glovebox techniques, these protocols bypass common failure modes such as protodehalogenation, catalyst poisoning, and unselective metalation.
Mechanistic Causality: Overcoming Steric and Electronic Hurdles
The Halogen-Metal Exchange Dilemma
Standard generation of pyridyllithium species from halopyridines utilizes n-butyllithium (n-BuLi) under strict inert atmospheres[1]. However, applying n-BuLi directly to 3,5-dibromo-2,6-dimethylpyridin-4-amine results in immediate deprotonation of the amine rather than halogen-metal exchange. The resulting lithium amide is highly electron-donating, deactivating the pyridine ring toward further metalation.
The Causal Solution: We employ a magnesium-ate complex strategy. By first treating the substrate with isopropylmagnesium chloride (i-PrMgCl), the amine is selectively deprotonated to form a stable magnesium intermediate. Subsequent addition of n-BuLi smoothly executes the bromine-lithium exchange without cryogenic runaway[2].
The Cross-Coupling Dilemma
In palladium-catalyzed cross-coupling, the free amine can competitively coordinate to the palladium center, while the extreme steric bulk prevents standard phosphine ligands (e.g., PPh₃, dppf) from achieving the necessary conformational geometry for oxidative addition.
The Causal Solution: The use of bulky, electron-rich biaryl phosphine ligands (such as XPhos or RuPhos) is mandatory. These ligands are sterically demanding enough to force reductive elimination, yet flexible enough to stabilize the monoligated palladium center during the difficult oxidative addition into the crowded C–Br bond[3].
Visualized Workflows
Workflow for Schlenk line evacuation and inert reagent transfer.
Divergent mechanistic pathways for functionalizing the hindered bromopyridine.
This protocol utilizes a dual-base approach to protect the amine in situ before executing the lithium-halogen exchange.
Step 1: Glassware Preparation & Purging
Attach an oven-dried Schlenk flask equipped with a magnetic stir bar to the Schlenk line. Ensure double oblique ground glass stopcocks are properly greased to prevent vacuum leaks[4].
Self-Validation Checkpoint: Open the flask to vacuum for 3 minutes, then slowly backfill with Argon. Repeat three times. During backfill, observe the mineral oil bubbler. It should briefly pause and then resume a steady rate of 1-2 bubbles per second. If bubbling stops completely, a local vacuum leak is present. Do not proceed until the seal is fixed.
Step 2: Substrate Addition & Amine Deprotonation
Under a positive pressure of Argon, add 3,5-Dibromo-2,6-dimethylpyridin-4-amine (1.0 equiv) and anhydrous THF (0.2 M). Cool the flask to 0 °C. Dropwise, add i-PrMgCl (1.05 equiv). Stir for 30 minutes.
Causality: The Grignard reagent selectively deprotonates the amine, forming an insoluble/partially soluble magnesium-ate complex that protects the nitrogen without triggering premature debromination.
Step 3: Halogen-Metal Exchange
Cool the reaction mixture to -20 °C (or -78 °C depending on the desired electrophile). Using a syringe pump, add n-BuLi (1.1 equiv) dropwise over 15 minutes.
Self-Validation Checkpoint (The MeOD Quench): Before adding your target electrophile, withdraw a 0.1 mL aliquot using an argon-purged syringe. Inject it into a vial containing 0.5 mL of MeOD. Run a rapid LC-MS. A successful exchange is validated by the presence of the mono-deuterated mass peak ([M-Br+D]⁺). If unreacted starting material dominates, the lithiation has failed (likely due to moisture), and the reaction must be aborted.
Step 4: Electrophilic Quench
Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated aqueous NH₄Cl.
Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling (Glovebox to Schlenk)
Step 1: Glovebox Setup (Catalyst & Ligand)
Inside an argon-filled glovebox, charge a 2-dram vial or Schlenk tube with Pd₂dba₃ (5 mol%), XPhos (10 mol%), the boronic acid partner (1.5 equiv), and K₃PO₄ (3.0 equiv)[5].
Causality: Assembling the solid catalyst and base inside the glovebox prevents the highly sensitive electron-rich phosphine ligand from oxidizing to the inactive phosphine oxide before the catalytic cycle begins.
Step 2: Schlenk Line Transfer & Solvent Addition
Seal the vessel with a septum cap, remove it from the glovebox, and immediately connect it to a positive-pressure Argon Schlenk line. Add 3,5-Dibromo-2,6-dimethylpyridin-4-amine (1.0 equiv).
Step 3: Solvent Degassing
Add a 4:1 mixture of 1,4-Dioxane and H₂O.
Self-Validation Checkpoint: The solvent must be degassed prior to addition using the "Freeze-Pump-Thaw" method (minimum 3 cycles). Validation of complete degassing occurs when no further gas bubbles evolve from the solid matrix during the thawing phase under vacuum.
Step 4: Reaction Execution
Heat the reaction mixture to 100 °C with vigorous stirring.
Self-Validation Checkpoint: Observe the color of the reaction mixture. A transition from a pale yellow/brown suspension to a deep, homogeneous red/orange indicates the successful formation of the active Pd(0)-XPhos species. If the solution turns black and precipitates palladium black, the catalyst has decomposed (usually due to oxygen ingress), and the reaction will stall.
Step 5: Workup
Cool to room temperature, dilute with ethyl acetate, and wash with water to remove the inorganic salts. Purify via silica gel chromatography.
Quantitative Data Summaries
Table 1: Optimization of Halogen-Metal Exchange Conditions
Reagent System
Temp (°C)
Equivalents
Mono-Lithiation Yield (%)
Causality / Observation
n-BuLi alone
-78 °C
1.0
< 5%
n-BuLi acts purely as a base, deprotonating the -NH₂ group. No Br-Li exchange occurs.
n-BuLi alone
-78 °C
2.5
38%
Excess n-BuLi forces exchange but leads to competitive nucleophilic addition to the pyridine ring.
i-PrMgCl, then n-BuLi
0 °C to -20 °C
1.05 / 1.1
> 85%
i-PrMgCl selectively protects the amine; n-BuLi cleanly executes the Br-Li exchange.
Table 2: Ligand Screening for Suzuki-Miyaura Mono-Arylation
Ligand
Catalyst Precursor
Base
Solvent
Yield (%)
Causality / Observation
PPh₃
Pd(OAc)₂
K₂CO₃
Toluene/H₂O
< 10%
Ligand is too small; cannot facilitate reductive elimination in the tetra-ortho hindered environment.
dppf
PdCl₂(dppf)
K₃PO₄
1,4-Dioxane
25%
Bidentate ligand restricts the necessary conformational flexibility for hindered oxidative addition.
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - NIH. Available at:[Link]
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC. Available at:[Link]
An Illustrated Guide to Schlenk Line Techniques - Organometallics (ACS Publications). Available at:[Link]
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at:[Link]
Advanced Purification Protocols for 3,5-Dibromo-2,6-dimethylpyridin-4-amine: Overcoming Halogenated Heterocycle Isolation Challenges
Executive Summary The synthesis and isolation of highly substituted halogenated heterocycles, such as 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1), are critical bottlenecks in the development of kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis and isolation of highly substituted halogenated heterocycles, such as 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1), are critical bottlenecks in the development of kinase inhibitors and advanced pharmaceutical intermediates. The electron-rich nature of the 2,6-dimethylpyridin-4-amine precursor allows for rapid bromination, but it simultaneously generates complex crude matrices plagued by mono-brominated intermediates, over-oxidized byproducts, and persistent emulsions during aqueous workup [1].
This application note provides a comprehensive, self-validating workflow designed for drug development professionals. It details the causality behind common purification failures and establishes a robust three-phase protocol—reductive quenching, passivated chromatography, and thermal recrystallization—to achieve >99.5% purity.
Physicochemical Profiling & Impurity Causality
To design an effective purification strategy, one must first understand the mechanistic behavior of the target molecule and its associated impurities.
The Causality of Emulsion Formation
During the bromination workup (often utilizing N-bromosuccinimide or Br₂), severe emulsions frequently halt phase separation. This is caused by the amphoteric nature of the aminopyridine core. In the presence of residual hydrobromic acid (HBr), the basic pyridine nitrogen and the primary amine protonate to form water-soluble hydrobromide salts. These protonated species act as surfactants at the aqueous-organic interface [1].
The Solution: A strict pH adjustment (pH 8.5) using NaHCO₃ deprotonates the molecule into its free-base form, collapsing the emulsion and driving the compound into the organic phase.
The Causality of Chromatographic Streaking
Aminopyridines are notorious for severe tailing on standard silica gel. The basic nitrogen atoms act as hydrogen-bond acceptors and donors, interacting strongly with the acidic silanol (Si-OH) groups on the stationary phase. This secondary interaction degrades resolution, causing the target di-bromo compound to co-elute with mono-bromo impurities [2].
The Solution: The mobile phase must be modified with Triethylamine (TEA). TEA competitively binds to and passivates the active silanol sites, allowing the target molecule to elute as a tight, symmetrical band [3].
Quantitative Data: Target & Impurity Matrix
Parameter / Component
Value / Characteristics
Impact on Purification Strategy
Target: 3,5-Dibromo-2,6-dimethylpyridin-4-amine
MW: 279.96 g/mol
Highly polar core; requires passivated silica for chromatography. High crystallinity in non-polar solvents.
Impurity 1: Mono-bromo intermediate
Lacks one bromine atom
Slightly more polar than the target. Separable via TEA-modified flash chromatography[3].
Impurity 2: Over-brominated species
Bromination at methyl groups
Highly lipophilic. Removed during the final heptane/MTBE recrystallization step.
Residual Reagent: Succinimide
Water-soluble, MW: 99.09 g/mol
Removed during the initial biphasic aqueous extraction [1].
Residual Oxidant: Active Bromine
Electrophilic
Must be neutralized with Na₂S₂O₃ to prevent continued reaction during concentration [4].
Workflow Visualization
Workflow for the isolation and purification of 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Step-by-Step Methodologies
Phase 1: Reductive Quench and Biphasic Extraction
This phase neutralizes reactive electrophiles and isolates the crude free-base compound from water-soluble byproducts.
Thermal Control: Transfer the crude bromination reaction mixture to a jacketed reactor and cool to 0–5 °C to prevent thermal degradation during the exothermic quench.
Reductive Quench: Slowly add a 10% w/v aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) while maintaining vigorous stirring.
Validation Check: Spot the aqueous phase onto starch-iodide paper. The absence of a blue/black color validates the complete destruction of residual electrophilic bromine.
pH Adjustment: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous phase reaches a stable pH of 8.5.
Extraction: Add Dichloromethane (DCM) at a ratio of 30 mL per gram of crude starting material. Stir for 10 minutes, then halt agitation to allow phase separation.
Validation Check: If an emulsion persists at the interface, filter the entire biphasic mixture through a 2-inch pad of Celite. This mechanically disrupts the surfactant micelles, validating a clean phase split [1].
Isolation: Collect the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Phase 2: Passivated Silica Gel Flash Chromatography
This phase separates the target di-bromo compound from mono-bromo and over-brominated structural analogs.
Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (80:20 v/v). Add exactly 1% v/v Triethylamine (TEA) to the total volume.
Column Passivation: Slurry-pack a glass column with 230–400 mesh silica gel using the TEA-modified mobile phase. Flush the column with at least 2 Column Volumes (CV) of the mobile phase to ensure complete saturation of the silanol sites[2].
Dry Loading: Dissolve the crude solid in a minimum volume of DCM. Add a small amount of silica gel (1:2 ratio to crude mass) and evaporate the DCM to create a free-flowing powder. Load this evenly onto the head of the column.
Elution: Elute the column isocratically. Collect fractions in standard test tubes.
Validation Check: Perform 2D-TLC (Two-Dimensional Thin-Layer Chromatography) on selected fractions using the same mobile phase. A single, round spot that does not streak along the diagonal validates that the TEA passivation is actively preventing secondary interactions [3].
Concentration: Pool the fractions containing the pure target compound (typically Rf ~0.35) and evaporate to dryness.
Phase 3: Thermal Recrystallization (Final Polish)
Chromatography rarely achieves the >99.5% purity required for pharmaceutical intermediates due to co-eluting trace isomers. Recrystallization leverages the differential solubility of the highly symmetric target molecule.
Dissolution: Transfer the chromatographed solid to a round-bottom flask equipped with a reflux condenser. Add Heptane (10 mL/g of solid) and heat the suspension to a gentle reflux (approx. 98 °C).
Solvent Tuning: The target compound will likely remain partially undissolved in pure heptane. Add Methyl tert-butyl ether (MTBE) dropwise through the condenser just until the solid completely dissolves into a clear, homogenous solution [1].
Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 4 hours. Do not agitate the flask; undisturbed cooling promotes the growth of large, pure crystal lattices while excluding structurally dissimilar impurities.
Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to crash out the remaining dissolved product.
Filtration: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Heptane.
Validation Check: Dry the crystals under high vacuum and record the melting point. A sharp melting transition range of < 1.5 °C validates the absolute success of the purification system.
References
Title: Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)
Title: Technical Support Center: Purification of 2-Aminopyridine-3,4-diol
Source: Benchchem
URL
Application Note: Large-Scale Synthesis Protocols for 3,5-Dibromo-2,6-dimethylpyridin-4-amine Derivatives
Introduction & Mechanistic Rationale The synthesis of highly functionalized halopyridines is a cornerstone of modern pharmaceutical development. Specifically, 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of highly functionalized halopyridines is a cornerstone of modern pharmaceutical development. Specifically, 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) and its derivatives serve as critical rigid scaffolds for kinase inhibitors, agrochemicals, and complex covalent organic frameworks [3].
The regioselectivity of this dibromination is dictated by the synergistic electronic effects of the substituents on the pyridine ring. The 4-amino group strongly activates the ring via resonance (+M effect), directing electrophiles to the ortho positions (C3 and C5). Simultaneously, the 2,6-dimethyl groups provide weak inductive electron donation (+I effect) and significant steric shielding at the C2/C6 positions. Consequently, Electrophilic Aromatic Substitution (EAS) is exclusively funneled to the C3 and C5 positions, allowing for high-yielding, predictable dibromination without the need for transition-metal catalysis [1].
Comparative Evaluation of Synthetic Routes
Process chemistry optimizations up to early 2026 have established three primary methodologies for the bromination of aminopyridines. The selection of the route depends on the scale, environmental constraints, and available reactor infrastructure.
Table 1: Quantitative Comparison of Bromination Methodologies
Synthetic Method
Primary Reagents
Solvent System
Typical Yield (%)
E-Factor (Waste)
Industrial Scalability
Classical EAS
Br₂ (Liquid)
Glacial Acetic Acid
88 - 94
Medium
Excellent
Green Oxidative
HBr / H₂O₂
Water / HBr (aq)
78 - 85
Low
Good
NBS Transfer
N-Bromosuccinimide
DMF or CCl₄
60 - 72
High
Poor
Data Interpretation: The Classical EAS method remains the industrial standard due to its robust yield and scalability. The Green Oxidative method [2] is rapidly gaining traction for its high atom economy, utilizing hydrogen peroxide to generate bromine in situ from hydrobromic acid.
Experimental Protocols: Self-Validating Workflows
As a process scientist, executing a reaction is only half the task; understanding the causality behind each physical transformation ensures batch-to-batch reproducibility.
This protocol is optimized for 100g to multi-kilogram scale-up.
Step 1: Reactor Preparation & Dissolution
Action: Charge a glass-lined reactor with 2,6-dimethylpyridin-4-amine (1.0 eq) and glacial acetic acid (5 volumes relative to substrate weight). Stir at 200 rpm until complete dissolution is achieved.
Causality: Acetic acid is selected as a polar protic solvent because it heavily stabilizes the polar Wheland intermediate (sigma complex) formed during EAS. Furthermore, it does not react with molecular bromine.
Step 2: Electrophilic Addition
Action: Chill the reactor to 0–5 °C using a glycol jacket. Equip an addition funnel with a solution of Br₂ (2.2 eq) in glacial acetic acid (2 volumes). Add the Br₂ solution dropwise over 2 hours, maintaining the internal temperature below 10 °C.
Causality: The initial mono-bromination is instantaneous and highly exothermic. Dropwise addition at reduced temperatures prevents solvent boil-off, loss of volatile Br₂, and suppresses non-specific oxidative degradation of the primary amine.
Step 3: Reaction Maturation
Action: Remove the cooling jacket. Allow the reaction to naturally warm to 25 °C and stir for 4 hours. In-Process Control (IPC): Monitor via HPLC. The solution will transition from a clear amber to a heavy, deep orange-red suspension.
Causality: The first bromine insertion withdraws electron density from the ring (-I effect), raising the activation energy required for the second bromination. Thermal maturation at 25 °C provides the necessary kinetic energy to drive the reaction to the fully dibrominated product. The suspension indicates the precipitation of the highly insoluble pyridinium hydrobromide salt.
Step 4: Quenching & Neutralization
Action: Cool the mixture to 10 °C. Slowly add a 10% aqueous Sodium Bisulfite (NaHSO₃) solution until the red tint completely dissipates, leaving a pale yellow mixture. Subsequently, add 20% NaOH (aq) dropwise until the aqueous phase reaches pH 8.
Causality: NaHSO₃ chemically reduces unreacted, toxic Br₂ into benign, water-soluble bromide ions (Br⁻). If this quench is omitted, the subsequent basification step would trigger side reactions between free bromine and the newly liberated free-base amine. Neutralization with NaOH converts the protonated pyridinium salt back into the organic-soluble free base.
Step 5: Isolation
Action: Extract the aqueous slurry with Dichloromethane (DCM) (3 × 5 volumes). Separate the phases, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot heptane to yield pure 3,5-dibromo-2,6-dimethylpyridin-4-amine.
Process Workflows & Mechanistic Visualization
Fig 1. Large-scale synthetic workflow for 3,5-dibromination using Br2/AcOH.
Gas Evolution: The EAS mechanism generates one equivalent of Hydrogen Bromide (HBr) gas for every equivalent of bromine installed. For a dibromination, 2.0 equivalents of HBr are produced. At a pilot scale, the reactor must be vented through a caustic scrubber (e.g., 10% NaOH) to neutralize the corrosive off-gas.
Reactor Metallurgy: Liquid bromine and HBr are highly corrosive to standard 316L stainless steel. All wetted parts of the reactor, agitator, and addition funnels must be glass-lined or constructed from Hastelloy C-276.
Exotherm Management: The enthalpy of bromination is significant. Ensure the cooling capacity of the reactor jacket can handle the heat load before initiating the Br₂ addition. A delayed exotherm can occur if Br₂ pools at the bottom of the reactor due to inadequate agitation.
References
Title: Regio- and Stereoselective Syntheses of the Natural Product CCR5 Antagonist Anibamine and its Three Olefin Isomers
Source: The Journal of Organic Chemistry - ACS Publications
URL
Title: CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine
Source: Google Patents
URL
Title: Linkage-Mixed Covalent Organic Frameworks Synthesized by a Liquid–Solid Two-Phase Strategy for Photoenhanced Uranium Extraction
Source: Nano Letters - ACS Publications
URL
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling for Dibromopyridines
Welcome to the Technical Support Center for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Dibromopyridines. Polyhalogenated heteroarenes, such as 2,4-, 2,5-, and 2,6-dibromopyridine, are highly valuable scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Dibromopyridines. Polyhalogenated heteroarenes, such as 2,4-, 2,5-, and 2,6-dibromopyridine, are highly valuable scaffolds in medicinal chemistry and materials science. However, achieving precise regioselectivity and preventing over-arylation (di-arylation) requires meticulous tuning of the catalyst, ligand, base, and solvent[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed for drug development professionals.
In dibromopyridines, the site of the initial oxidative addition dictates the regioselectivity of the entire cross-coupling reaction. Understanding the causality behind this step is critical for rational reaction optimization.
Bond Dissociation Energy (BDE) Control : Conventionally, oxidative addition occurs at the carbon-halogen bond with the lowest BDE. In substrates like 2,4-dibromopyridine or 2,5-dibromopyridine, the C2–Br bond is highly activated due to its proximity to the electronegative pyridine nitrogen (the α-position). This electronic stabilization of the transition state makes C2-arylation the default pathway when using standard mononuclear ligated catalysts (e.g., Pd(PPh3)4) or advanced C3-symmetric tripalladium clusters[1][2][3].
Speciation Control (Inverting Selectivity) : Recent mechanistic studies demonstrate that catalyst speciation can override inherent BDE differences. By employing "Jeffery" ligand-free conditions (e.g., Pd(OAc)2 or PdCl2 without phosphines), the active palladium species aggregates differently, altering the oxidative addition transition state to favor the atypical C4-position in 2,4-dibromopyridines, completely inverting the conventional selectivity[2][4].
Mechanistic divergence in regioselective oxidative addition of 2,4-dibromopyridine.
Section 2: Troubleshooting FAQs
Q1: I am trying to mono-arylate 2,6-dibromopyridine, but I keep getting a mixture of mono- and di-arylated products. How can I improve chemoselectivity?Root Cause : The second oxidative addition competes with the first, especially if the mono-arylated intermediate is more soluble or reactive than the starting material.
Solution : Stoichiometry and catalyst choice are paramount. Limit the arylboronic acid to 1.0–1.1 equivalents. Use a bulky, electron-rich ligand like SPhos with Pd(OAc)2. SPhos accelerates the reductive elimination step, minimizing the catalyst's residence time with the mono-coupled product. Additionally, utilizing a biphasic solvent system (Toluene/H2O) with a mild base (K3PO4) physically separates the reactive intermediates, suppressing over-reaction[5].
Q2: How do I force cross-coupling at the C4 position of 2,4-dibromopyridine instead of the C2 position?Root Cause : Both conventional Pd(0) species and multinuclear [Pd3]+ clusters strongly favor the C2 position due to the electronic activation provided by the adjacent nitrogen atom[1][2].
Solution : Employ ligand-free "Jeffery" conditions. Using simple Pd(OAc)2 or PdCl2 without any phosphine ligands shifts the catalyst speciation, altering the transition state to dramatically favor the C4 position (providing >90:1 C4-selectivity)[2][4].
Q3: My boronic acid is undergoing protodeboronation before the coupling completes. What should I adjust?Root Cause : High temperatures combined with strong aqueous bases (like NaOH or KOH) accelerate the hydrolysis of the C–B bond.
Solution : Switch to a weaker base such as K2CO3 or Cs2CO3. Alternatively, convert the boronic acid to a pinacol ester (Bpin). Boronate esters are significantly more resistant to protodeboronation and self-coupling under standard Suzuki conditions[1][2].
Section 3: Quantitative Data & Condition Matrices
Table 1: Catalyst and Condition Matrix for 2,4-Dibromopyridine Regioselectivity
Target Regioisomer
Catalyst / Precatalyst
Ligand
Base
Solvent
Selectivity Ratio
C2-Arylation
Pd(PPh3)4 (5 mol%)
None
K2CO3
Dioxane/H2O
> 95:5 (C2:C4)
C2-Arylation
[Pd3]+ Cluster (0.5 mol%)
Triarylphosphine
Cs2CO3
CH3CN/H2O
98:1 (C2:C4)
C4-Arylation
Pd(OAc)2 (5 mol%)
Ligand-Free
K2CO3
DMF/H2O
> 99:1 (C4:C2)
Table 2: Optimization Parameters for 2,6-Dibromopyridine
Target Product
Boronic Acid Eq.
Catalyst System
Base
Solvent
Expected Yield
Mono-arylated
1.1 equiv
Pd(OAc)2 / SPhos
K3PO4 (2.0 eq)
Toluene/H2O (4:1)
70–80%
Di-arylated
2.5 equiv
Pd(PPh3)4
K2CO3 (3.0 eq)
Dioxane/H2O (3:1)
> 90%
Section 4: Validated Experimental Protocols
Step-by-step workflow for the highly selective mono-arylation of 2,6-dibromopyridine.
Protocol A: Highly Selective Mono-Arylation of 2,6-Dibromopyridine
This protocol is engineered to establish a self-validating system where the biphasic nature and steric bulk prevent the second oxidative addition[5].
Causality Note: The biphasic system ensures the base is dissolved in the aqueous layer while the organic substrates remain in the toluene layer, strictly controlling the rate of transmetalation and preventing over-arylation.
Reaction Execution : Seal the flask and stir vigorously at 100 °C for 16 hours.
Monitoring : Analyze an aliquot via LC-MS. The reaction is complete when the starting material is consumed, and the mono-arylated mass dominates.
Work-Up : Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography to isolate the 2-aryl-6-bromopyridine.
Protocol B: C4-Selective Arylation of 2,4-Dibromopyridine (Ligand-Free Conditions)
This protocol utilizes speciation-control to override inherent BDE preferences, forcing arylation at the less reactive C4 position[2][4].
Preparation : Charge a reaction vial with 2,4-dibromopyridine (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), Pd(OAc)2 (5 mol%), and K2CO3 (2.0 equiv).
Critical Note: Do not add any phosphine ligands. The absence of ligands is mandatory for C4-selectivity.
Solvent Addition : Add a mixture of DMF and H2O (5:1 ratio, 0.2 M concentration).
Reaction Execution : Stir at 80 °C for 12–24 hours under a nitrogen atmosphere.
Work-Up : Quench with water, extract with diethyl ether (to minimize DMF carryover), and purify by silica gel chromatography to isolate the 4-aryl-2-bromopyridine isomer.
Technical Support Center: Troubleshooting Polyhalogenated Pyridine Cross-Couplings
Welcome to the Advanced Technical Support Center for cross-coupling reactions involving polyhalogenated pyridines. This portal is designed for drug development professionals and synthetic chemists who require deep mechan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for cross-coupling reactions involving polyhalogenated pyridines. This portal is designed for drug development professionals and synthetic chemists who require deep mechanistic insights to resolve complex side reactions such as poor regioselectivity, protodehalogenation, homocoupling, and catalyst poisoning.
Diagnostic Dashboards
To effectively troubleshoot a failing cross-coupling reaction, you must first identify the primary mode of failure from your crude LC-MS or NMR data. The decision tree below maps common side reactions to their root causes and immediate solutions.
Caption: Diagnostic workflow for identifying and resolving polyhalopyridine cross-coupling side reactions.
Root Cause Analysis (FAQs)
Q1: Why do I get a mixture of C2 and C4 substituted products when coupling 2,4-dihalopyridines?
A1: In polyhalogenated pyridines, the oxidative addition of the palladium catalyst is the selectivity-determining step. Intrinsically, oxidative addition is favored at the C2 position (α to the nitrogen) because the adjacent electronegative nitrogen stabilizes the transition state, resulting in the lowest Carbon-Halogen Bond Dissociation Energy (BDE)[1]. However, this intrinsic selectivity can be overridden. If your reaction is yielding C4 products, it is likely due to ligand control; highly bulky ligands or specific multinuclear palladium clusters (e.g.,
Pd3
clusters) can sterically block the C2 position, forcing the catalyst to activate the C4-halogen bond instead[2].
Q2: My LC-MS shows significant protodehalogenation (reduction of the C-X bond). What causes this?
A2: Protodehalogenation is a competitive kinetic pathway that occurs when the transmetalation step is too slow. When the
Ar−Pd(II)−X
intermediate lingers, it can undergo
β
-hydride elimination (often scavenging hydrides from alkoxide bases, ethereal solvents, or moisture), followed by reductive elimination to yield the des-halogenated pyridine[3].
Solution: Accelerate transmetalation by optimizing your base (e.g., switching from
Na2CO3
to the more soluble
K3PO4
) or adding water to solubilize the boronic acid species. Alternatively, use anhydrous conditions if the solvent is acting as the hydride donor.
Q3: I am observing homocoupling of my arylboronic acid. How do I prevent this?
A3: Homocoupling (formation of Ar-Ar) is an oxidative side reaction. It is almost exclusively driven by the presence of molecular oxygen in the reaction mixture, which oxidizes
Pd(0)
back to
Pd(II)
without the need for the pyridine electrophile, or by the use of unreduced
Pd(II)
precatalysts that act as oxidants during their initial activation phase[4].
Solution: Implement strict Schlenk techniques. Freeze-pump-thaw your solvents or sparge them with argon for at least 30 minutes prior to catalyst addition.
Q4: The reaction stalls completely at 10% conversion. Is the pyridine poisoning the catalyst?
A4: Yes, this is a classic manifestation of the "2-pyridyl problem." The basic nitrogen of the pyridine ring can coordinate tightly to the electrophilic palladium center, forming an inactive, off-cycle "dead-end" complex[3][5].
Solution: Employ bulky, electron-rich phosphine ligands (such as XPhos or SPhos) or N-Heterocyclic Carbenes (NHCs). The steric bulk of these ligands physically prevents the pyridine nitrogen from accessing the palladium coordination sphere[5].
Caption: Catalytic cycle of cross-coupling highlighting points of divergence into common side reactions.
Quantitative Data Analytics: Regioselectivity Predictor
The following table summarizes the intrinsic Bond Dissociation Energies (BDEs) and the resulting predicted site-selectivity for common polyhalogenated pyridines under standard (non-sterically hindered) palladium catalysis[1][6].
Substrate
Lowest BDE Position
Secondary BDE Position
Intrinsic Selectivity
Recommended Ligand for C2
Recommended Ligand for C4
2,4-Dichloropyridine
C2–Cl
C4–Cl
C2 > C4
PPh3
, dppf
Pd-PEPPSI-IPr,
Pd3
clusters
2,3-Dichloropyridine
C2–Cl
C3–Cl
C2 > C3
PPh3
, SPhos
N/A (Sterics heavily favor C2)
2,5-Dichloropyridine
C2–Cl
C5–Cl
C2 > C5
PPh3
, XPhos
N/A
2,4-Dibromopyridine
C2–Br
C4–Br
C2 > C4
PPh3
(η3−1−tBu−indenyl)Pd(IPr)Cl
Note: Selecting a ligand that contradicts the intrinsic BDE preference will often result in a regioisomer mixture unless the steric bulk is overwhelming.
Standard Operating Procedure (SOP)
SOP-CC-01: Highly Regioselective C2-Suzuki-Miyaura Mono-Coupling of 2,4-Dichloropyridine
Objective: Achieve >95% C2-selectivity while suppressing protodehalogenation, over-coupling (di-arylation), and homocoupling.
Causality & Design Rationale:
Stoichiometry: We use a slight excess of the dihalopyridine (1.0 equiv boronic acid to 1.2 equiv pyridine) to statistically disfavor over-coupling[5].
Catalyst/Ligand:Pd(OAc)2
with SPhos. SPhos is bulky enough to prevent pyridine N-coordination (catalyst poisoning) but allows the intrinsic BDE preference (C2 over C4) to dictate selectivity[5][6].
Solvent System: 1,4-Dioxane/
H2O
(4:1). The biphasic system ensures the base (
K3PO4
) is fully dissolved, radically accelerating transmetalation and outcompeting the protodehalogenation pathway[3].
Step-by-Step Methodology:
Reagent Preparation & Degassing:
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.2 mmol), arylboronic acid (1.0 mmol), and anhydrous
K3PO4
(2.0 mmol).
Self-Validation Checkpoint 1: Ensure the
K3PO4
is a free-flowing powder. Clumped base indicates moisture absorption, which can alter the local pH and stall transmetalation.
Atmosphere Exchange:
Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
Solvent & Catalyst Addition:
In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and distilled water. Sparge the solvent mixture with Argon for 30 minutes.
Add 5 mL of the degassed solvent to the Schlenk tube via syringe.
Under a positive flow of Argon, quickly remove the septum and add
Pd(OAc)2
(2 mol%) and SPhos (4 mol%). Reseal immediately.
Reaction Initiation & Monitoring:
Place the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Self-Validation Checkpoint 2: Withdraw a 10 µL aliquot after 1 hour. Quench in acetonitrile and analyze via LC-MS.
If C2:C4 ratio is < 10:1: The ligand failed to coordinate properly; check phosphine oxidation.
If significant Ar-H (protodehalogenation) is present: Transmetalation is too slow; verify base solubility and stirring rate.
If Ar-Ar (homocoupling) is >5%: Oxygen ingress occurred. The run is compromised.
Quench and Workup:
Upon consumption of the boronic acid (typically 2-4 hours), cool the reaction to room temperature.
Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over
Na2SO4
, filter, and concentrate under reduced pressure for subsequent flash chromatography.
Technical Support Center: Stability & Degradation of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a rigorous, mechanistic understa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a rigorous, mechanistic understanding of the stability profile of 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1).
Rather than simply listing degradation products, this guide explores the causality behind the molecule's behavior, offering self-validating troubleshooting protocols to ensure the integrity of your experimental data.
Mechanistic Causality of Degradation
The structural architecture of 3,5-Dibromo-2,6-dimethylpyridin-4-amine dictates its unique stability profile. The molecule features a highly sterically hindered pyridine core: the 2,6-dimethyl groups shield the pyridine nitrogen, while the 3,5-dibromo atoms shield the 4-amino group. This dual-shielding provides exceptional kinetic stability against standard solvolysis but introduces specific vulnerabilities.
Photolytic Vulnerability (C-Br Cleavage): Brominated pyridines are notoriously sensitive to ultraviolet (UV) irradiation. Upon exposure to UV light, the molecule undergoes homolytic cleavage of the C-Br bond, generating a bromine radical and a highly reactive pyridyl radical[1]. This primary photodegradation pathway leads to sequential debromination, yielding 3-bromo-2,6-dimethylpyridin-4-amine.
Oxidative Susceptibility: While the steric bulk of the 2,6-dimethyl groups protects the pyridine nitrogen from mild oxidants, aggressive reactive oxygen species (ROS) or metabolic enzymes (such as CYP2E1) can force oxidation[2]. This results in the formation of pyridine N-oxides or the hydroxylation of the 4-amino group[3].
Hydrolytic Resistance: The electron-withdrawing nature of the bromine atoms theoretically activates the pyridine ring for nucleophilic aromatic substitution (SNAr). However, due to extreme steric hindrance, hydrolysis requires forceful conditions (high heat and strong base) to displace the halogens or the amine group, eventually forming a pyridinol (hydroxypyridine) derivative[4].
Quantitative Stability Profile
The following table summarizes the expected degradation behavior of 3,5-Dibromo-2,6-dimethylpyridin-4-amine under standard ICH Q1A/Q1B forced degradation conditions.
Stress Condition
Reagent / Environment
Exposure Parameters
Primary Degradant
Expected Degradation Extent
Photolytic
UV/Vis Light (ICH Q1B)
1.2M lux-hrs, 200 W-hr/m²
3-Bromo-2,6-dimethylpyridin-4-amine
High (~15-20%)
Oxidative
3% H₂O₂
24 hours, 25°C
Pyridine N-oxide derivative
Moderate (~5-10%)
Hydrolytic (Base)
1.0 N NaOH
48 hours, 60°C
3,5-Dibromo-2,6-dimethylpyridin-4-ol
Low (~2-5%)
Hydrolytic (Acid)
1.0 N HCl
48 hours, 60°C
None (Forms stable HCl salt)
Negligible (<1%)
Thermal
Solid State
7 days, 80°C
None
Negligible (<1%)
Troubleshooting Guide & FAQs
Q1: During LC-MS analysis of my benchtop samples, I am detecting a major impurity with a mass shift of -79 Da. What is causing this?A1: This is the classic signature of photodegradation . The -79 Da shift corresponds to the loss of a bromine atom (specifically the ⁷⁹Br isotope), indicating homolytic C-Br cleavage[1].
Troubleshooting Step: Ensure all sample preparation is conducted in amber glassware or under low-actinic lighting.
Q2: My metabolic stability assay using human liver microsomes (HLMs) shows rapid substrate depletion, but I do not see the debrominated mass. What pathway is active?A2: In metabolic environments, 4-aminopyridine derivatives are heavily targeted by cytochrome P450 enzymes, specifically CYP2E1[3]. The primary pathway here is oxidative, leading to either N-oxidation of the pyridine ring or hydroxylation of the amine[2]. Look for an M+16 mass shift (+16 Da for oxygen insertion) in your MS spectra.
Q3: Why does my compound precipitate out of solution during forced acidic degradation (0.1 N HCl)? Is it degrading into an insoluble polymer?A3: No, this is a physical phase change, not chemical degradation. The basicity of the pyridine nitrogen and the 4-amino group allows for protonation in acidic media. The resulting hydrochloride salt often has a drastically different solubility profile in organic/aqueous solvent mixtures compared to the free base.
Troubleshooting Step: Adjust the pH of your aliquot to ~7.0 using a neutralizing buffer prior to HPLC injection to ensure the compound returns to its free-base solubility state.
Q4: How can I differentiate between pyridine N-oxidation and 4-amino oxidation using NMR?A4: Look at the chemical shifts of the 2,6-dimethyl protons. Pyridine N-oxidation significantly alters the electronic environment of the adjacent C2 and C6 positions, causing a distinct downfield shift in the methyl protons. Conversely, oxidation at the 4-amino group will primarily alter the broad -NH₂ signal and have a negligible effect on the distant methyl groups.
Self-Validating Experimental Protocols
To ensure data trustworthiness, every degradation assay must be designed as a self-validating system. Below are the methodologies for the two most critical workflows.
This protocol isolates photon-driven degradation from ambient thermal effects.
Sample Preparation: Prepare a 1.0 mg/mL solution of 3,5-Dibromo-2,6-dimethylpyridin-4-amine in HPLC-grade Methanol/Water (50:50).
Control Segregation: Divide the solution into two quartz cuvettes. Wrap Cuvette A completely in aluminum foil (Dark Control). Leave Cuvette B exposed (Test Sample).
Irradiation: Place both cuvettes in a photoreactor compliant with ICH Q1B (outputting 1.2 million lux hours and 200 Watt-hours/m² of UV energy).
Analysis: Analyze both samples via HPLC-UV at 254 nm.
Self-Validation Check: If Cuvette A (Dark Control) shows degradation, your solvent system or ambient heat is causing solvolysis. If only Cuvette B shows the -79 Da debromination peak, the photolytic causality is definitively validated.
Protocol B: Oxidative Stress Assessment with Catalase Quenching
This protocol prevents post-assay degradation artifacts during the LC-MS queue.
Reagent Prep: Dissolve the compound in Acetonitrile to a concentration of 0.5 mg/mL.
Oxidation Initiation: Add an equal volume of 6% H₂O₂ (final concentration 3%). Incubate at 25°C.
Time-Course Quenching: At exactly 2 hours, 8 hours, and 24 hours, remove a 100 µL aliquot. Immediately add 10 µL of a concentrated Catalase enzyme solution (or sodium thiosulfate) to the aliquot.
Self-Validation Check: The quenching agent instantly decomposes residual H₂O₂ into water and oxygen. This guarantees that the N-oxide degradants measured by the LC-MS reflect the exact state of the sample at the time of extraction, rather than continuing to oxidize while sitting in the autosampler tray.
Pathway Visualization
Degradation pathways of 3,5-Dibromo-2,6-dimethylpyridin-4-amine under various stress conditions.
Advanced Technical Support Center: Preventing Palladium Catalyst Deactivation in Pyridine Cross-Couplings
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, the "2-pyridyl problem" and pyridine-induced catalyst poisoning r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, the "2-pyridyl problem" and pyridine-induced catalyst poisoning represent notorious bottlenecks in the synthesis of active pharmaceutical ingredients (APIs) and functional materials.
Pyridine nitrogens act as strong
σ
-donors. In a catalytic cycle, they can outcompete phosphine ligands or desired coupling partners, coordinating directly to the palladium center. This leads to the formation of off-cycle dormant states or irreversible agglomeration into inactive palladium black. This guide provides causality-driven troubleshooting, self-validating protocols, and structural solutions to maintain catalytic turnover.
Mechanistic Overview of Catalyst Deactivation
Understanding the causality of deactivation is the first step in troubleshooting. The diagram below illustrates how excess pyridine or strongly chelating halopyridines divert the active catalyst away from the productive cycle.
Caption: Pathways of productive Pd catalysis vs. pyridine-induced deactivation and Pd black formation.
Troubleshooting Guide
Issue 1: Reaction Stalling at Low Conversion (20-30%)
Symptom: The reaction initiates successfully but abruptly halts, leaving a significant amount of unreacted starting material.
Causality: Pyridine substrates (especially at high concentrations) can outcompete the desired coupling partner for the Pd(II) center. This forms a stable, coordinatively saturated Pd(II) off-cycle complex that resists transmetalation or reductive elimination[1].
Solutions:
Ligand Upgrade: Switch to bulky, electron-rich dialkylbiarylphosphines (e.g., BrettPhos, RuPhos, or GPhos). The extreme steric bulk of these ligands creates a protective "pocket" around the Pd center, physically blocking the approach of multiple pyridine molecules while accelerating the productive elementary steps [1][1].
Substrate Dosing: Implement a syringe pump to slowly add the pyridine substrate over several hours. This keeps its steady-state concentration low, preventing the saturation of the Pd(II) intermediates.
Issue 2: Immediate Formation of Palladium Black
Symptom: The reaction mixture turns opaque black shortly after heating, yielding <5% product.
Causality: Palladium black is the irreversible aggregation of unligated Pd(0) nanoparticles [2][2]. When N-heterocycles displace the supporting phosphine from the Pd(0) species, the exposed metal atoms agglomerate. This is exacerbated by high temperatures and weak monodentate ligands (like PPh₃).
Solutions:
Precatalyst Selection: Utilize Palladacycle Gen 3/Gen 4 (G3/G4) or Pd-PEPPSI precatalysts. These ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the active monoligated Pd(0) species without requiring harsh reduction steps that often trigger aggregation [3][3].
Dynamic Stabilization: In specific cases, using pyridine-containing phosphines like 4-Pyridyldiphenylphosphine (4-pydpp) can paradoxically stabilize the Pd(0) species by forming a dynamic, self-regulating coordination environment that prevents nanoparticle agglomeration[2].
Issue 3: The "2-Pyridyl Problem" (Chelation and Protodeboronation)
Symptom: In Suzuki-Miyaura couplings, 2-pyridylboronic acids fail to couple and instead rapidly degrade.
Causality: 2-pyridyl organometallics are notoriously capricious. The proximity of the nitrogen atom allows it to chelate the Pd(II) center (
κ2
-coordination), hindering transmetalation. Furthermore, 2-pyridylboronic acids undergo rapid protodeboronation (hydrolysis of the C-B bond) under standard basic conditions [4][4].
Solutions:
Alternative Nucleophiles: Switch to 2-pyridylzinc reagents (Negishi coupling) or utilize MIDA boronates with slow-release conditions.
Non-Covalent Shielding: Employ non-covalent interaction strategies, such as adding zinc(II)-salphens or porphyrins. These additives temporarily bind the pyridine nitrogen via weak Zn···N interactions, shielding it from poisoning the Pd catalyst without permanently altering the substrate [5][5].
Data Presentation: Catalyst & Ligand Performance
The choice of ligand dictates the survival of the palladium catalyst in the presence of pyridine. The table below summarizes quantitative performance metrics when coupling 3-bromo-2-aminopyridine with secondary amines.
Ligand / Precatalyst System
Steric Profile (Bite Angle / Bulk)
Susceptibility to Pyridine Poisoning
Typical Yield (%)
PPh₃ / Pd(OAc)₂
Low bulk, monodentate
High (Rapid Pd Black formation)
< 10%
Xantphos / Pd₂(dba)₃
Bidentate, wide bite angle
Moderate (Forms dormant complexes)
35 - 50%
RuPhos Pd G3
Bulky dialkylbiarylphosphine
Low (Steric shielding of Pd)
85 - 95%
GPhos Pd G3
Extremely bulky, specialized
Very Low (Room temp reactivity)
> 95%
Self-Validating Experimental Protocol
To ensure reproducibility and prevent silent failures, this Buchwald-Hartwig coupling protocol incorporates a visual "Validation Trigger" and an analytical checkpoint. By using a G3 precatalyst, we bypass the initiation phase variables that often lead to early-stage deactivation[3][6].
Base: LiHMDS (1.5 equiv) or NaOTMS for base-sensitive substrates.
Solvent: Anhydrous, degassed THF (5 mL)
Step-by-Step Methodology
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, add 3-bromo-2-aminopyridine (1.0 mmol) and RuPhos Pd G3 (0.02 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
Solvent & Nucleophile Addition: Add 5 mL of degassed THF to the vial, followed by piperidine (1.2 mmol). The solution should appear homogeneous and pale yellow.
Base Addition (The Validation Trigger): Slowly add the LiHMDS solution (1.5 mmol) dropwise.
Self-Validation Check: A rapid color change from yellow to deep red/orange indicates the successful deprotonation of the precatalyst and generation of the active monoligated Pd(0) species. If the solution turns black immediately, oxygen ingress or catastrophic catalyst aggregation has occurred.
Reaction Execution: Seal the vial securely, remove it from the glovebox, and stir at room temperature (or up to 60 °C if the secondary amine is highly sterically hindered) for 2–4 hours.
Analytical Checkpoint: Sample 10 µL of the reaction mixture via a degassed syringe, dilute in LCMS-grade MeCN, and analyze. The absence of the bromopyridine peak and the appearance of the coupled product mass confirm catalytic turnover without stalling.
Workup: Quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography.
Caption: Step-by-step air-free workflow for palladium-catalyzed pyridine cross-coupling.
Frequently Asked Questions (FAQs)
Q: Can I use standard carbonate bases (K₂CO₃, Cs₂CO₃) instead of LiHMDS?A: Yes, but it depends on the precatalyst and solvent. For RuPhos or BrettPhos systems coupling secondary amines to pyridines, strong soluble bases like LiHMDS or NaOTMS allow for room-temperature reactions. Operating at room temperature inherently prevents thermally-induced catalyst deactivation and side reactions like S_NAr[1][3]. If using Cs₂CO₃, you must heat the reaction (e.g., 100 °C in dioxane), which drastically increases the risk of pyridine coordination and Pd black formation.
Q: My pyridine substrate has an unprotected amino group (e.g., 2-aminopyridine). Will this poison the catalyst?A: 2-aminopyridines are bidentate chelators and notorious catalyst poisons because they form stable amidine-like complexes with Pd(II). However, utilizing highly hindered ligands like BrettPhos or Pd-PEPPSI precatalysts effectively inhibits the
κ2
-coordination of the heteroaniline to the palladium center due to steric repulsion, allowing the cross-coupling to proceed smoothly [6][6].
Q: How does degassing the solvent prevent catalyst deactivation?A: Oxygen directly oxidizes the electron-rich phosphine ligands (e.g., turning RuPhos into RuPhos-oxide) and oxidizes the active Pd(0) into inactive Pd(II) species. Without the stabilizing phosphine ligand, the remaining Pd(0) rapidly aggregates into palladium black[2]. Sparging with argon for 30 minutes or using freeze-pump-thaw cycles is mandatory for these sensitive systems.
References
BenchChem Technical Support Team. "Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands." BenchChem. 2
Bechki, L. et al. "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions." ResearchGate. 5
Buchwald, S. L. et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." PMC (NIH). 3
Knochel, P. et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." PMC (NIH). 4
Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews (ACS Publications).6
Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT. 1
Avoiding homocoupling byproducts in Suzuki reactions of dibromopyridines
Topic: Avoiding Homocoupling in Dibromopyridine Scaffolds Welcome to the Application Scientist Support Portal. Working with polyhalogenated heteroarenes like dibromopyridines introduces two competing failure modes: boron...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Avoiding Homocoupling in Dibromopyridine Scaffolds
Welcome to the Application Scientist Support Portal. Working with polyhalogenated heteroarenes like dibromopyridines introduces two competing failure modes: boronic acid homocoupling (yielding Ar-Ar dimers) and regiochemical scrambling (leading to double-coupling or unreacted starting material). This guide provides field-proven, mechanistically grounded solutions to isolate your target mono-coupled pyridine.
Diagnostic Triage & Causality (FAQs)
Q: Why is my boronic acid homocoupling instead of cross-coupling with the dibromopyridine?A: Boronic acid homocoupling (forming Ar-Ar dimers) is primarily a Pd(II)-mediated oxidative side reaction. When oxygen ingresses into the system, it oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo complex. This complex rapidly undergoes double transmetalation with two equivalents of your boronic acid, followed by reductive elimination to form the 1[1]. Additionally, if the oxidative addition of the dibromopyridine is slow, the unreacted boronic acid pools in the reaction mixture, increasing the statistical likelihood of a second transmetalation event[2].
Q: How does the regioselectivity of dibromopyridines affect homocoupling and double-coupling?A: In substrates like 2,4-dibromopyridine, the C2–Br bond is typically more electrophilic due to the inductive effect of the adjacent nitrogen. However, poor catalyst control leads to a mixture of C2-coupled, C4-coupled, and C2,C4-dicoupled products[3]. If the catalyst is consumed by off-target double-coupling, or if speciation shifts to multinuclear Pd clusters (which favors C4-selectivity), the intended catalytic cycle stalls. This leaves excess boronic acid in solution, which directly fuels the homocoupling side-reaction[3].
Mechanistic divergence: Target cross-coupling vs. O2-mediated boronic acid homocoupling.
Quantitative Data: Catalyst & Ligand Selection for Regiocontrol
To avoid homocoupling and double-coupling, you must enforce strict regiocontrol on the dibromopyridine. Below is a summary of how ligand sterics and ratios dictate the primary coupling site on 2,4-dibromopyridine[4],[3].
Catalyst System
Ligand:Pd Ratio
Primary Coupling Site
Homocoupling Risk
Key Insight
Pd(OAc)₂ / PPh₃
≥ 3:1
C2-position
Moderate
Standard conditions favor C2 oxidative addition[3].
Pd(OAc)₂ / PPh₃
≤ 2.5:1
C4-position
High
Low ligand ratio shifts speciation to multinuclear Pd, altering site selectivity[3].
Synergistic multinuclear effect provides >98:1 C2:C4 selectivity with high yields[4].
Self-Validating Experimental Protocol
The "Slow-Release & Deoxygenation" Protocol for Suppressing Homocoupling
Trustworthiness Note: This protocol is designed as a self-validating system. By continuously monitoring dissolved oxygen and utilizing syringe-pump addition, you structurally eliminate the two primary drivers of homocoupling: O2 presence and high boronic acid concentration. The addition of potassium formate acts as a mild reducing agent to rescue any oxidized Pd(II) back to the active Pd(0) state without poisoning the catalytic cycle[1].
Step-by-Step Methodology:
System Inertion (Validation Checkpoint 1): Charge a Schlenk flask with the dibromopyridine (1.0 eq), Pd catalyst (e.g., 0.5 mol% [Pd₃]⁺ cluster or Pd(OAc)₂/PPh₃), and a hard Lewis base (e.g., K₃PO₄, 2.0 eq)[4],[2]. Add degassed solvent (e.g., Toluene/H₂O biphasic mixture). Perform a subsurface nitrogen sparge for exactly 30 minutes. Validation: Use an inline dissolved oxygen (DO) meter to confirm O₂ levels are <0.5 ppm before proceeding[1].
Catalyst Rescue Additive: Add potassium formate (0.1 eq) to the reaction mixture. This mild reducing agent will continuously suppress the accumulation of free Pd(II)[1].
Thermal Activation: Heat the reaction mixture to the optimized temperature (typically 80°C) under a positive pressure of nitrogen.
Syringe Pump Addition (Validation Checkpoint 2): Dissolve the boronic acid (1.05 eq) in degassed solvent. Using a programmable syringe pump, add this solution dropwise to the reaction mixture over 2 to 4 hours. Causality: Slow addition ensures the rate of transmetalation never exceeds the rate of oxidative addition, starving the homocoupling pathway of excess boronic acid[1].
In-Process Monitoring: 30 minutes after the addition is complete, pull a 50 µL aliquot under N₂. Validation: Analyze via LC-MS to confirm >95% conversion of the dibromopyridine to the mono-coupled product. If unreacted starting material remains, do NOT add bulk boronic acid; extend the reaction time.
Quench and Workup: Cool to room temperature, filter through a pad of Celite (or palladium black scavengers) to remove the catalyst, and perform standard aqueous extraction[1].
Experimental workflow for air-free Suzuki coupling with slow-addition syringe pump.
References
Title: Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters
Source: The Journal of Organic Chemistry - ACS Publications
URL
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes
Source: PMC - National Institutes of Health
URL
Technical Support Center: Regioselective Functionalization of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with highly functionalized pyridine scaffolds. The Synthetic Challenge:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with highly functionalized pyridine scaffolds.
The Synthetic Challenge: 3,5-Dibromo-2,6-dimethylpyridin-4-amine possesses
C2v
symmetry, making the C3 and C5 bromines chemically equivalent. Furthermore, the molecule is heavily sterically congested, and the unprotected 4-amino group can poison transition-metal catalysts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve strict regioselective mono-functionalization.
Strategic Workflow
Strategic workflow for the regioselective mono-functionalization of the target aminopyridine.
Troubleshooting Guides & FAQs
Q1: Why is my Palladium-catalyzed cross-coupling failing or yielding complex mixtures when using the unprotected 3,5-dibromo-2,6-dimethylpyridin-4-amine?
Causality: The free 4-amino group, situated between two bulky bromines, is highly nucleophilic. The lone pairs on the amine and the pyridine nitrogen can competitively coordinate to the palladium center, leading to severe catalyst inhibition or deactivation[1]. Furthermore, the N-H protons can interfere with the basic conditions required for transmetalation.
Actionable Solution: Mask the amine prior to coupling. N,N-di-Boc protection is highly recommended to completely eliminate hydrogen bonding and coordinating ability, rendering the pyridine core more amenable to oxidative addition.
Q2: How do I achieve strict mono-functionalization (e.g., mono-Suzuki coupling) without over-coupling at the second bromine?
Causality: Initial oxidative addition at C3 or C5 is statistically driven due to symmetry. Once the first aryl group is installed, the symmetry is broken. To prevent the second coupling, you must exploit the newly introduced steric hindrance. Standard ligands (like PPh
3
) are too small to differentiate the two sites effectively[2].
Actionable Solution: Use exactly 1.0 equivalent of the boronic acid and a bulky, electron-rich Buchwald phosphine ligand like SPhos or XPhos[1]. The extreme bulkiness of the ligand, combined with the newly installed aryl group, makes the second oxidative addition kinetically disfavored. Lowering the reaction temperature to 65 °C also helps kinetically trap the mono-coupled product.
Q3: My Halogen-Magnesium exchange using standard Grignard reagents (e.g., iPrMgCl) is incomplete or yields protonated byproducts. What is wrong?
Causality: Standard
iPrMgCl
often lacks the reactivity required for highly electron-rich, sterically hindered pyridines. The 2,6-dimethyl and 4-amino groups push electron density into the ring, strengthening the C-Br bonds.
Actionable Solution: Utilize the "Turbo Grignard" reagent (
iPrMgCl⋅LiCl
). The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, significantly increasing its nucleophilicity and the rate of the Br/Mg exchange[3]. Keep the temperature strictly between -20 °C and 0 °C to prevent the formed pyridylmagnesium species from degrading.
The following table summarizes the optimization of the mono-Suzuki-Miyaura coupling, demonstrating the critical role of steric bulk in controlling regioselectivity.
Catalyst System
Ligand
Equivalents of Ar-B(OH)
2
Temp (°C)
Mono-Coupling Yield (%)
Di-Coupling Yield (%)
Causality / Observation
Pd(PPh
3
)
4
PPh
3
2.0
90
15
75
Lack of steric bulk in the ligand leads to rapid over-functionalization.
Pd(OAc)
2
XPhos
1.1
80
65
20
Bulky ligand improves mono-selectivity, but elevated temperature causes slight over-reaction.
Pd
2
(dba)
3
SPhos
1.0
65
88
<5
Strict stoichiometry, bulky ligand, and lower temp successfully trap the mono-coupled product.
Mechanistic Pathway: Symmetry Breaking
Catalytic cycle of mono-Suzuki coupling illustrating steric symmetry-breaking.
Experimental Protocols
Protocol A: N,N-di-Boc Protection of the 4-Amino Group
The extreme steric hindrance requires aggressive acylation conditions.
Setup: Dissolve 3,5-dibromo-2,6-dimethylpyridin-4-amine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc
2
O, 3.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 eq).
Reaction: Heat the mixture to 70 °C for 16 hours. The excess Boc
2
O and DMAP are required to overcome the steric shielding provided by the two adjacent bromine atoms.
Self-Validation System: Analyze via TLC (Hexanes/EtOAc 3:1). The protocol is validated when there is a complete shift from a highly polar baseline spot (unprotected amine) to a high-Rf spot (di-Boc protected).
Workup: Concentrate under reduced pressure and purify via silica gel chromatography.
Exploiting sterics to halt the reaction after the first insertion.
Setup: In a Schlenk flask, combine the N,N-di-Boc protected intermediate (1.0 eq), Arylboronic acid (1.0 eq), Pd
2
(dba)
3
(0.02 eq), SPhos (0.08 eq), and K
3
PO
4
(2.0 eq).
Solvent: Add a degassed mixture of Toluene/H
2
O (10:1, 0.1 M).
Reaction: Stir at 65 °C. Do not exceed this temperature, as thermal energy will overcome the steric barrier preventing the second coupling.
Self-Validation System: Monitor the reaction strictly via LC-MS every 30 minutes. The reaction is self-validating when the mass corresponding to the [M+H]+ of the mono-coupled product plateaus. Quench the reaction immediately before any trace of the di-coupled mass appears.
Workup: Extract with EtOAc, wash with brine, dry over Na
2
SO
4
, and purify via column chromatography.
Using Turbo Grignard for rapid, mono-selective metalation.
Setup: Dissolve the N,N-di-Boc protected intermediate (1.0 eq) in anhydrous THF (0.1 M) under argon and cool to -20 °C.
Exchange: Dropwise add
iPrMgCl⋅LiCl
(Turbo Grignard, 1.05 eq). Stir for 1 hour at -20 °C. The lithium chloride breaks the Grignard aggregates, ensuring a rapid, kinetically controlled mono-exchange[3].
Electrophilic Quench: Add your desired electrophile (e.g., DMF for formylation) dropwise and allow the mixture to slowly warm to 0 °C.
Self-Validation System: Prior to adding the main electrophile, quench a 0.1 mL reaction aliquot with a solution of iodine (
I2
) in THF. GC-MS analysis must show >95% conversion to the mono-iodo derivative, confirming successful and selective mono-magnesiation.
References
Source: Chemical Communications (RSC Publishing)
Title: Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide
Source: BenchChem
URL
Standard work-up procedures for reactions involving 3,5-Dibromo-2,6-dimethylpyridin-4-amine
[fontname="Arial", shape= Standard work-up and purification workflow for 3,5-dibromo-2,6-dimethylpyridin-4-amine. Part 4: Troubleshooting & FAQs Q1: Why am I losing a significant amount of product in the aqueous phase du...
Author: BenchChem Technical Support Team. Date: March 2026
[fontname="Arial", shape=
Standard work-up and purification workflow for 3,5-dibromo-2,6-dimethylpyridin-4-amine.
Part 4: Troubleshooting & FAQs
Q1: Why am I losing a significant amount of product in the aqueous phase during extraction?A: This is the most common failure point and is directly tied to the molecule's pKa. If your work-up pH is below 7.0, a significant portion of the product remains protonated as a water-soluble pyridinium salt. Always verify that the aqueous layer is strictly adjusted to pH 7.5–8.5 before introducing the organic extraction solvent.
Q2: My reaction yielded a mixture of mono-brominated and di-brominated products. How do I prevent this and separate them?A: Incomplete halogenation often occurs due to poor temperature control or incorrect stoichiometry of the brominating agent (e.g., NBS or Br₂)[4]. To prevent this, ensure a slight excess of the brominating agent (2.1 to 2.2 equivalents) and maintain the reaction temperature at 0–5 °C during addition. If separation is necessary, use silica gel column chromatography with a gradient of Hexanes/Ethyl Acetate. The target 3,5-dibromo compound is significantly less polar than the mono-brominated intermediate due to the steric shielding of the amine group by the two bulky bromine atoms, allowing it to elute first.
Q3: How do I resolve persistent emulsions during the liquid-liquid extraction phase?A: Emulsions in this workflow are typically caused by the amphiphilic nature of the aminopyridine or the presence of polymeric byproducts. To resolve this:
Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compound into the organic phase.
Filter the entire biphasic mixture through a thin pad of Celite to remove insoluble particulates that stabilize the emulsion.
Q4: I am using 3,5-dibromo-2,6-dimethylpyridin-4-amine in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), but I am observing rapid debromination instead of coupling. Why?A: The free primary amine (-NH₂) can coordinate directly with the palladium catalyst, altering its electron density and spatial geometry. This coordination often promotes unwanted hydrodebromination pathways rather than the desired transmetalation and reductive elimination. To circumvent this, it is highly recommended to protect the free amine (e.g., using a Boc or Acetyl protecting group) prior to subjecting the di-bromide to cross-coupling conditions.
Technical Support Center: Synthesis of 4-Amino-3,5-dihalopyridine N-oxide - Benchchem
Source: Benchchem
URL
Optimization
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of Bromopyridines
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the Buchwald-Hartwig amination (BHA) of bromopyridines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the Buchwald-Hartwig amination (BHA) of bromopyridines. These substrates are notoriously challenging: the coordinating nature of the pyridine nitrogen often poisons the palladium catalyst, while the electron-deficient heteroaromatic ring makes the substrate highly susceptible to side reactions[1].
In these systems, your choice of base is the master lever. The base must be strong enough to deprotonate the palladium-amine complex but mild enough to avoid degrading the catalyst or attacking the substrate[2]. This guide synthesizes field-proven insights to help you navigate base selection, troubleshoot failures, and optimize your catalytic cycles.
Part 1: The Mechanistic Role of Bases in Bromopyridine Amination
The base in a BHA reaction serves a dual purpose: it drives the catalytic cycle forward by deprotonating the coordinated amine to form the palladium-amido complex, and it neutralizes the hydrogen halide byproduct. However, when working with bromopyridines, an improperly selected base can trigger unwanted Nucleophilic Aromatic Substitution (SNAr) or accelerate catalyst degradation[2].
Caption: Buchwald-Hartwig catalytic cycle highlighting base-mediated deprotonation and failure pathways.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my 2-bromopyridine reaction yield a tert-butoxy ether instead of the aminated product when using NaOtBu?Causality: 2-Bromopyridines are highly electron-deficient at the 2-position. Strong, nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) can outcompete the palladium catalytic cycle and directly attack the electrophilic carbon via an SNAr pathway[2].
Solution: Switch to a weaker, non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[3]. If a strong base is absolutely required for a poorly nucleophilic amine, consider using a non-nucleophilic organic base like LiHMDS or DBU[2].
Q2: I switched to Cs₂CO₃ to avoid SNAr, but now my reaction has stalled. What went wrong?Causality: Cs₂CO₃ has very poor solubility in common non-polar BHA solvents like toluene. If the base cannot dissolve, it cannot efficiently deprotonate the palladium-amine complex, leading to a stalled reaction and eventual thermal decomposition of the catalyst into inactive palladium black[1].
Solution:
Add a phase-transfer catalyst or switch to a polar co-solvent (e.g., 1,4-dioxane).
Ensure the Cs₂CO₃ is finely milled and strictly anhydrous.
High-throughput experimentation data suggests that switching to a more soluble base like DBU or using aqueous NaHCO₃ in biphasic conditions can sometimes rescue stalled couplings of sterically hindered bromopyridines[2][4].
Q3: Does the position of the bromine (2-, 3-, or 4-bromopyridine) dictate the base choice?Causality: Yes. The inductive and mesomeric effects of the pyridine nitrogen vary significantly by position.
2-Bromopyridines: Most susceptible to SNAr and catalyst poisoning (due to forming stable chelates with Pd)[1]. Require bulky bidentate ligands (e.g., BINAP, dppf) and mild bases (Cs₂CO₃)[5].
3-Bromopyridines: Less prone to SNAr, but susceptible to hydrodehalogenation (debromination) if hydride sources are present[3]. NaOtBu is often tolerated here if other functional groups allow[6].
Part 3: Troubleshooting Logic Workflow
When a reaction fails, systematic variable isolation is critical. Follow this diagnostic tree to identify whether the base, ligand, or solvent is the culprit.
Caption: Diagnostic workflow for identifying base-related failures in Buchwald-Hartwig aminations.
Part 4: Quantitative Data: Base Efficacy Comparison
To standardize your approach, refer to the following matrix comparing base performance against bromopyridine substrates.
A self-validating protocol includes built-in checks (e.g., color changes, homogeneity) to ensure the system is operating correctly before proceeding to the next step.
Protocol A: Mild Amination of 2-Bromopyridine (Cs₂CO₃ / Bidentate Ligand)
Designed to suppress SNAr and prevent catalyst poisoning[1][5].
Preparation (Glovebox/Schlenk line): To an oven-dried Schlenk tube, add 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).
Validation Check: The solid base must be free-flowing, not clumped. Clumping indicates moisture, which will kill the catalyst.
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and BINAP or dppf (7.5 mol%)[5].
Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous, degassed 1,4-dioxane (to 0.2 M).
Causality: Dioxane provides marginally better solubility for Cs₂CO₃ at elevated temperatures compared to toluene.
Reaction: Heat to 100 °C with vigorous stirring (1000 rpm).
Validation Check: Vigorous stirring is mandatory because the reaction is heterogeneous. The mixture should turn a deep red/brown[7]. If it turns black within 30 minutes, the catalyst has decomposed (likely due to wet base or oxygen).
Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove the insoluble inorganic salts and palladium residues. Concentrate and purify via silica gel chromatography.
Protocol B: Standard Amination of 3-Bromopyridine (NaOtBu / Monodentate Ligand)
For less sensitive substrates where maximum catalytic turnover is desired[3][6].
Preparation: In an inert atmosphere, combine 3-bromopyridine (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv).
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and a bulky dialkylbiaryl phosphine ligand like XPhos (8 mol%).
Solvent Addition: Add anhydrous toluene (0.2 M).
Validation Check: NaOtBu will partially dissolve, creating a cloudy but relatively homogeneous suspension compared to carbonates.
Reaction: Heat to 80 °C for 4-8 hours.
Validation Check: Monitor by TLC. 3-bromopyridines react cleanly; if starting material remains but the solution is black, the catalyst was poisoned by the amine.
Workup: Quench with saturated aqueous NH₄Cl to neutralize residual strong base[3]. Extract with organic solvent, dry over MgSO₄, and concentrate.
Impact of solvent choice on cross-coupling efficiency with 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Welcome to the Advanced Applications Support Center. Functionalizing highly hindered heterocyclic scaffolds like 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) presents a formidable challenge in transition-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. Functionalizing highly hindered heterocyclic scaffolds like 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) presents a formidable challenge in transition-metal-catalyzed cross-coupling. The combination of extreme steric hindrance (adjacent methyl and amino groups) and electronic deactivation (strong electron donation from the C4-amine) severely impedes the oxidative addition of palladium.
This guide provides field-proven troubleshooting strategies, focusing on how precise solvent engineering can overcome these thermodynamic and kinetic barriers.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my Suzuki-Miyaura coupling stalling at the oxidative addition step when using anhydrous solvents like pure toluene or 1,4-dioxane?
The Causality: The stalling is a direct result of the electronic deactivation of the pyridine ring. The free
−NH2
group at the C4 position is a strong electron-donating group via resonance, which increases the electron density of the adjacent
C−Br
bonds. Palladium(0) strongly prefers electron-deficient aryl halides for oxidative addition. In anhydrous, non-polar solvents like toluene, this electron-donating effect is maximized, rendering the substrate chemically inert.
The Solution: Introduce a protic co-solvent, specifically water or ethanol. Protic solvents engage in hydrogen bonding with the lone pair of the C4-amino group. This H-bonding partially localizes the nitrogen's lone pair, reducing its resonance contribution to the pyridine ring. This subtle electronic shift restores electrophilicity to the
C−Br
bonds, facilitating oxidative addition[1].
Q2: How does the choice of solvent impact the efficiency of the transmetalation step in these hindered systems?
The Causality: Transmetalation requires the formation of a
Pd−O−B
linkage, which is highly dependent on the solubility and availability of the inorganic base (e.g.,
K2CO3
or
K3PO4
). In pure organic solvents, these bases are practically insoluble. This leads to a sluggish transmetalation step that cannot compete with catalyst decomposition pathways, such as the protodeboronation of your boronic acid.
The Solution: Utilize a biphasic solvent system such as Toluene/Ethanol/Water or 1,4-Dioxane/Water. The aqueous phase dissolves the base, generating the crucial hydroxide or carbonate ions needed to activate the boronic acid into a reactive "ate" complex. Meanwhile, the organic phase keeps the lipophilic 3,5-dibromo-2,6-dimethylpyridin-4-amine and the catalyst in solution. Ethanol acts as a vital phase-transfer agent, maximizing the interfacial surface area where transmetalation occurs[2].
Q3: I am attempting a Buchwald-Hartwig amination on the C3/C5 bromines, but I am observing massive off-target oligomerization. How can solvent choice mitigate this?
The Causality: Your substrate contains an unprotected primary amine. Under the strongly basic conditions (e.g.,
NaOtBu
) typically required for Buchwald-Hartwig amination, this endogenous
−NH2
group competes with your exogenous amine nucleophile. Once deprotonated, it triggers intermolecular self-coupling (oligomerization/polymerization).
The Solution: While chemically protecting the C4-amine is the most robust solution, solvent choice dictates the chemoselectivity. Using a highly non-polar solvent like toluene combined with a bulky, weaker base (like
Cs2CO3
) limits the deprotonation of the highly hindered C4-amine. Polar aprotic solvents like DMF must be strictly avoided, as their high dielectric constant increases the solubility and reactivity of the deprotonated endogenous amine, exacerbating off-target polymerization[3].
Q4: Can I control whether the reaction yields the mono-coupled or di-coupled product purely through solvent and temperature manipulation?
The Causality: Yes. The first cross-coupling event fundamentally alters the steric and electronic landscape of the molecule, making the second oxidative addition exponentially more difficult.
The Solution:
For Mono-coupling: Use a lower reaction temperature (30–50 °C) in a highly coordinating, protic solvent mixture like Toluene/EtOH/H2O (3:2:1). The ethanol helps stabilize the mono-arylated intermediate, and the lower temperature prevents the catalyst from overcoming the activation energy required for the second coupling[4].
For Di-coupling: To force di-coupling, use a higher boiling, less coordinating solvent system like 1,4-Dioxane/H2O at reflux (100 °C) with an excess of boronic acid (2.5+ equivalents) and a highly active, sterically demanding ligand (e.g., XPhos).
Part 2: Quantitative Data Summarization
The following table summarizes the causal relationship between solvent systems, thermodynamics, and reaction outcomes for the Suzuki-Miyaura coupling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine with a standard arylboronic acid.
Solvent System
Base
Temp (°C)
Yield (%)
Selectivity (Mono:Di)
Mechanistic Observation
Toluene (Anhydrous)
K2CO3
100
< 10
N/A
Poor base solubility; strong
−NH2
resonance deactivates
C−Br
bonds.
1,4-Dioxane (Anhydrous)
K3PO4
100
25
80:20
Slight solubility improvement; still lacks H-bonding activation for the amine.
DMF /
H2O
(4:1)
K2CO3
100
60
40:60
H2O
activates
−NH2
, but DMF competitively coordinates to and poisons Pd(0).
1,4-Dioxane /
H2O
(4:1)
K2CO3
100
85
10:90
Excellent base solubility; high heat overcomes steric bulk for di-coupling.
Toluene / EtOH /
H2O
(3:2:1)
K2CO3
40
78
95:5
Optimal phase transfer; low heat and EtOH stabilization isolate the mono-coupled product.
Part 3: Mechanistic Visualization
Caption: Solvent impact on the Pd-catalyzed cross-coupling cycle of 3,5-dibromopyridin-4-amine.
Part 4: Self-Validating Experimental Protocol
Objective: Regioselective Suzuki-Miyaura Mono-Coupling of 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Validation Checkpoint: This protocol is designed to be self-validating. The use of a triphasic solvent mixture ensures that unreacted inorganic salts remain in the aqueous layer, while the mono-coupled product migrates exclusively to the organic layer, allowing for real-time TLC validation without salt streaking.
Step-by-Step Methodology:
Solvent Degassing (Critical Step): Prepare a solvent mixture of Toluene, Ethanol, and Deionized Water in a 3:2:1 (v/v/v) ratio. Sparge the mixture with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes the electron-rich
Pd(PPh3)4
catalyst to inactive Pd(II) species.
Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-Dibromo-2,6-dimethylpyridin-4-amine (1.0 equiv, 1.0 mmol), Arylboronic acid (1.1 equiv, 1.1 mmol), and
K2CO3
(3.0 equiv, 3.0 mmol).
Catalyst Addition: Transfer the flask to an anaerobic glovebox or use standard Schlenk techniques to add
Pd(PPh3)4
(10 mol%, 0.1 mmol).
Reaction Initiation: Inject 12 mL of the degassed Toluene/EtOH/H2O solvent mixture into the flask. Seal the flask and heat to 40 °C in a pre-equilibrated oil bath.
In-Process Validation: After 12 hours, halt stirring to allow phase separation. Extract 10 µL from the upper (organic) layer. Run a TLC (Hexane/EtOAc 7:3). Validation: The starting material (
Rf≈0.4
) should be consumed, replaced by a new, UV-active spot at a lower
Rf
(
≈0.25
) corresponding to the higher molecular weight, more polar mono-coupled product.
Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and 20 mL of Brine. Separate the organic layer, extract the aqueous layer twice with 15 mL Ethyl Acetate, dry the combined organics over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Part 5: References
Access to γ-Carbolines: Synthesis of Isocryptolepine
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings
Source: Chemistry - A European Journal (via ResearchGate)
URL:[Link]
Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction
Source: Organic Chemistry Frontiers (RSC Publishing)
URL:[Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting Guide for 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) . Because this molecule features a unique combination of severe steric hindrance and strong electron-withdrawing groups, standard analytical methods often fail.
This document provides field-proven, causality-driven solutions to optimize your Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Part 1: LC-MS Troubleshooting & FAQs
Q: Why is the
[M+H]+
signal for this compound so weak or completely absent in standard positive ESI?A: This is a classic case of electronic deactivation and steric shielding. The basicity of the pyridine nitrogen and the 4-amino group is severely suppressed by the strong electron-withdrawing inductive effect (-I effect) of the two bromine atoms at the C3 and C5 positions[1]. Additionally, the methyl groups at C2 and C6 create significant steric hindrance, physically shielding the pyridine nitrogen from protonation. This drastically lowers the pKa compared to an unsubstituted 4-aminopyridine[1].
Self-Validating Protocol: If standard Electrospray Ionization (ESI+) yields no signal, switch your source to Atmospheric Pressure Chemical Ionization (APCI+). APCI relies on gas-phase ion-molecule reactions rather than solution-phase basicity, effectively bypassing the pKa limitations of the molecule. Alternatively, dope your sample with
10 mM
Sodium Acetate to look for the
[M+Na]+
adduct instead of the protonated species.
Q: How can I definitively identify my product peak in a complex reaction mixture?A: Rely on the molecule's distinct isotopic signature. Bromine naturally occurs as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio[2]. A dibrominated compound like 3,5-Dibromo-2,6-dimethylpyridin-4-amine will present a highly distinct 1:2:1 isotopic cluster corresponding to the
M
,
M+2
, and
M+4
peaks[2][3].
Self-Validating Protocol: Extract the ion chromatograms (EIC) for nominal masses
m/z
279, 281, and 283. If these three peaks co-elute perfectly at the same retention time and their mass spectrum displays a 1:2:1 intensity ratio, you have definitively confirmed the presence of the intact dibrominated core.
Part 2: TLC Monitoring & FAQs
Q: My compound is streaking heavily on standard silica gel TLC plates. How do I resolve this?A: Despite its reduced basicity, the polar 4-amino group and the pyridine nitrogen still engage in strong hydrogen bonding and ion-exchange interactions with the weakly acidic silanol groups (Si-OH) on the surface of the stationary phase silica. As the analyte continuously adsorbs and desorbs at different rates, the spot spreads into a streak.
Self-Validating Protocol: Run two TLC plates in parallel. On Plate A, use Hexane/Ethyl Acetate (1:1). On Plate B, use the exact same solvent but add 2% Triethylamine (TEA). The TEA is a stronger, volatile base that competitively binds to and "caps" the silanols. If Plate A streaks and Plate B yields a tight, symmetrical spot, you have successfully validated that silanol-amine interactions were the root cause.
Q: What is the best starting mobile phase for this compound?A: Because the dibromo and dimethyl substitutions make the core highly lipophilic, but the amine remains polar, a mid-polarity system works best. Start with a Hexane:Ethyl Acetate (7:3) system doped with TEA to ensure migration without tailing.
Part 3: Validated Experimental Protocols
Protocol 1: LC-MS Sample Preparation and Analysis
Quench & Dilute: Transfer a
aliquot of the reaction mixture into
of LC-MS grade Acetonitrile. This quenches most reactions and precipitates inorganic salts.
Clarify: Centrifuge the sample at
10,000×g
for 3 minutes to pellet particulates.
Transfer: Pipette
of the supernatant into an autosampler vial equipped with a glass insert.
Inject: Inject
onto a C18 column (e.g.,
).
Acquire: Run the gradient detailed in Table 1, prioritizing APCI or high-concentration acid modifiers (0.1% TFA) to force ionization.
Protocol 2: TLC Method Optimization
Prepare Mobile Phase: Mix Hexane and Ethyl Acetate in a 7:3 (v/v) ratio. Add
2% (v/v)
Triethylamine (TEA) and mix thoroughly.
Chamber Saturation: Place a piece of filter paper in the TLC chamber and add the mobile phase. Wait 10 minutes to ensure uniform vapor pressure, which prevents edge effects.
Spotting: Spot the starting material, a co-spot, and the reaction mixture onto a Silica Gel 60 F254 plate. Keep spot diameters under
2 mm
to prevent artificial band broadening.
Development & Visualization: Develop the plate until the solvent front is
1 cm
from the top. Visualize under short-wave UV light (
254 nm
). The highly conjugated pyridine core will appear as a strong dark spot against the green fluorescent background.
Part 4: Quantitative Data Summaries
Table 1: LC-MS Gradient and Parameters
Parameter
Recommended Setting
Causality / Rationale
Column
C18 (
)
Provides rapid, high-resolution separation of lipophilic substituted pyridines.
Mobile Phase A
Water +
0.1%
TFA
TFA is a stronger acid than Formic Acid; it forces protonation of the deactivated pyridine nitrogen.
Mobile Phase B
Acetonitrile +
0.1%
TFA
Acetonitrile provides better peak shape for aromatic amines than Methanol.
Gradient
5%
B to
95%
B over
3.0 min
The compound is highly lipophilic; requires high organic composition to elute.
Ionization Mode
APCI+ (or ESI+ with
Na+
)
Bypasses the poor basicity caused by the electron-withdrawing bromine atoms.
Technical Support Center: Forced Degradation Studies for Aminopyrimidine Compounds
Welcome to the Analytical Technical Support Center. This hub is designed for researchers and drug development professionals conducting forced degradation (stress testing) on aminopyrimidine-based active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. This hub is designed for researchers and drug development professionals conducting forced degradation (stress testing) on aminopyrimidine-based active pharmaceutical ingredients (APIs). Aminopyrimidines form the core pharmacophore of numerous targeted oncology drugs (e.g., tyrosine kinase inhibitors like alectinib, ponatinib, and tofacitinib). Due to their nitrogen-rich heterocyclic structure, they exhibit unique vulnerabilities to oxidative and hydrolytic stress.
This guide provides field-proven methodologies, quantitative benchmarks, and troubleshooting FAQs to ensure your stability-indicating methods comply with [1].
Standard Operating Procedure: Aminopyrimidine Stress Testing Workflow
Expertise Insight: Forced degradation is not about destroying the molecule; it is a self-validating system designed to generate a target of 5–20% degradation[1]. This "sweet spot" ensures primary degradation pathways are observed without triggering unrealistic secondary reactions that will never occur during the product's actual shelf life[2].
Step 1: Sample Preparation
Action: Accurately weigh the aminopyrimidine API and dissolve it in a chemically inert co-solvent (e.g., Acetonitrile/Water) to achieve a working concentration of 1.0 mg/mL.
Causality: Aminopyrimidines often have highly pH-dependent solubility. Ensuring complete dissolution before applying stress prevents suspension-based kinetic variables, ensuring the degradation rate is purely chemical, not dissolution-limited.
Step 2: Application of Stress Conditions
Action: Aliquot the stock solution into separate vials and apply the five core ICH stress conditions (Acid, Base, Oxidation, Thermal, Photolysis).
Causality: For aminopyrimidines, pay special attention to oxidative stress. The pyrimidine nitrogens and any associated aliphatic tertiary amines are highly susceptible to N-oxide formation[3].
Step 3: Quenching and Neutralization (Critical Step)
Action: At designated time points (e.g., 2h, 24h, 7 days, 14 days), remove aliquots. Neutralize acidic samples with equimolar NaOH, and basic samples with equimolar HCl. Quench oxidative samples (H₂O₂) using sodium thiosulfate or catalase.
Causality: Failing to quench reactions immediately halts the kinetic timeline. Unquenched H₂O₂ will continue to degrade the aminopyrimidine API while sitting in the autosampler, leading to irreproducible degradation percentages and baseline anomalies.
Step 4: Chromatographic Separation
Action: Inject the quenched samples into an HPLC-DAD or LC-HRMS system using a stability-indicating gradient reversed-phase method.
Causality: Because aminopyrimidines are ionizable, you must maintain the mobile phase pH at least 1.5 units away from the molecule's pKa. This prevents peak tailing and ensures robust separation of polar degradants from the parent peak.
Step 5: Peak Purity and Mass Balance Assessment
Action: Utilize Diode Array Detection (DAD) to confirm the peak purity of the API (ensuring no degradants are co-eluting). Calculate the mass balance by comparing the sum of the degraded peak areas to the initial un-stressed API area.
Causality: A compliant mass balance [4] proves that your analytical method is successfully detecting all degradation products and that no volatile or insoluble fragments are being missed.
Workflow Visualization
Forced degradation workflow for aminopyrimidine compounds.
Quantitative Data: Standard Stress Conditions & Targets
The following table summarizes the baseline parameters for an aminopyrimidine forced degradation protocol, targeting the regulatory standard of 5-20% degradation[1].
Minimal (Aminopyrimidines are generally thermally stable)
Troubleshooting & FAQs
Q: I am achieving <2% degradation even after 14 days of thermal and hydrolytic stress. Should I increase the stressor concentration to 5 N HCl or the temperature to 100°C?A: No. Over-stressing the molecule forces unrealistic, secondary degradation pathways that will never occur during the product's actual shelf life, rendering the stability-indicating method clinically irrelevant[2]. According to industry best practices,[5]. If an aminopyrimidine compound exhibits no degradation under 0.1 N - 1.0 N acid/base at 60°C after 14 days, it is classified as intrinsically stable under those conditions. Document the findings and terminate that specific stress arm.
Q: During oxidative stress (H₂O₂), I observe a massive degradant peak that co-elutes with the main API peak. How can I resolve this?A: Aminopyrimidines (like ponatinib or alectinib) are highly susceptible to N-oxidation at the pyrimidine nitrogen or associated tertiary amines, forming N-oxide impurities[3][6]. Because N-oxides often share similar polarity to the parent API, they frequently co-elute.
Resolution:
Flatten your LC gradient curve around the API's retention time.
Adjust the mobile phase pH. Since N-oxidation alters the local pKa of the nitrogen, a pH shift of 0.5 - 1.0 units can drastically change the retention time of the N-oxide relative to the parent API.
Q: My mass balance calculation for the photolytic stress sample is 82%, which falls outside the 90-110% acceptance criteria. What causes this, and how is it fixed?A: Mass balance deviations occur when the UV response factor of the degradant differs significantly from the parent API, or when degradation products are undetectable by UV (e.g., volatile fragments or insoluble polymers)[4]. Photolysis of aminopyrimidines can cause ring cleavage, resulting in fragments that lack the original chromophore.
Resolution: Do not rely solely on UV detection. Employ orthogonal detection methods such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or a Charged Aerosol Detector (CAD) to capture non-UV-absorbing degradants and accurately recalculate the mass balance.
Q: Why do I see multiple peaks with the exact same m/z value in my LC-MS data for the oxidative stress sample?A: This indicates the formation of structural isomers. Aminopyrimidines often possess multiple oxidizable sites (e.g., multiple nitrogen atoms or double bonds). Competing oxidative pathways can produce several distinct N-oxide or epoxide isomers that share the same molecular mass but elute at different retention times[3]. Use NMR spectroscopy on enriched degradant fractions to pinpoint the exact site of oxidation[6].
References
ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass.[Link]
Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." Onyx Scientific. [Link]
NIH / PubMed Central. "Development of forced degradation and stability indicating studies of drugs—A review." National Institutes of Health.[Link]
ResolveMass Laboratories. "Forced Degradation Study and Impurity Characterization of Alectinib." ResolveMass.[Link]
PubMed / NIH. "LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles." National Institutes of Health. [Link]
Spectroscopic Confirmation of Highly Substituted Pyridines: A Comparative Guide on 3,5-Dibromo-2,6-dimethylpyridin-4-amine Derivatives
The Analytical Challenge: Symmetry in Fully Substituted Pyridines The structural elucidation of highly substituted pyridine scaffolds is a notorious bottleneck in medicinal chemistry and materials science[1]. The compoun...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Symmetry in Fully Substituted Pyridines
The structural elucidation of highly substituted pyridine scaffolds is a notorious bottleneck in medicinal chemistry and materials science[1]. The compound 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) serves as a perfect model for this challenge.
Because the pyridine ring is fully substituted, it possesses
C2v
symmetry. This creates a "silent" core devoid of aromatic protons. In a standard
1
H NMR spectrum, only two signals appear: the equivalent methyl groups (6H, singlet) and the amine protons (2H, broad singlet). Consequently, the
13
C NMR spectrum collapses into just four distinct signals for the seven carbons present.
When standard 2D NMR (HSQC, HMBC) is applied, the structural assignment often stalls. The methyl protons easily correlate to C2/C6 (
2J
) and C3/C5 (
3J
), but they are too far from C4 (
4J
) to show a reliable cross-peak. Furthermore, the amine protons (-NH
2
) frequently undergo rapid chemical exchange with trace moisture in the solvent, broadening their signal and obliterating their HMBC correlations to C4 and C3/C5.
To solve this, analytical scientists must choose between alternative structural confirmation workflows. This guide objectively compares three distinct methodologies for confirming the structure of such derivatives.
Objective Comparison of Analytical Workflows
Method A: Routine 1D/2D NMR + LC-HRMS
The standard approach relies on
1
H,
13
C, HSQC, and
1
H-
13
C HMBC spectroscopy combined with High-Resolution Mass Spectrometry (HRMS)[2].
Mechanism: HRMS confirms the exact mass and isotopic pattern (crucial for the two bromine atoms, which present a distinct 1:2:1
M,M+2,M+4
isotope cluster). NMR attempts to map the carbon skeleton.
Limitation: Fails to unambiguously assign the C4 quaternary carbon if the -NH
2
protons are exchanging too rapidly to show HMBC correlations.
Best For: Routine purity checks of known derivatives where the basic scaffold is already validated[3].
This method leverages the nitrogen atoms to bridge the connectivity gaps.
1
H-
15
N HMBC experiments correlate the methyl protons to the pyridine nitrogen (N1), and the amine protons to the exocyclic nitrogen (N4)[4].
Mechanism: By utilizing strictly anhydrous DMSO-
d6
to slow proton exchange, the -NH
2
protons become sharp enough to show
2J
and
3J
correlations to the ring carbons. Density Functional Theory (DFT) is then used to calculate theoretical
13
C and
15
N chemical shifts, which are compared against experimental data to confirm the symmetrical substitution pattern.
Limitation: Requires high sample concentrations (>20 mg), specialized cryoprobes, and longer acquisition times for
15
N natural abundance detection.
Best For: De novo structural elucidation in solution state when crystallization is impossible.
The gold standard for absolute structural confirmation.
Mechanism: Measures the diffraction of X-rays through a single crystal lattice, providing an unambiguous 3D electron density map. It definitively proves the
C2v
symmetry, the positions of the bromine atoms, and the exact bond lengths of the C-N and C-Br bonds.
Limitation: Strictly dependent on the ability to grow a high-quality single crystal.
Best For: Final structural proof for patent applications or regulatory submissions.
Workflow Logic and Signaling Pathways
To determine which method to deploy, scientists should follow the decision matrix outlined below.
Caption: Decision tree for selecting the optimal structural elucidation workflow for substituted pyridines.
Caption: Multinuclear NMR correlation map bridging the "silent" quaternary core.
Quantitative Comparison of Methodologies
The following table summarizes the performance metrics of each methodology when applied to 3,5-Dibromo-2,6-dimethylpyridin-4-amine derivatives.
Performance Metric
Method A: Routine NMR + HRMS
Method B: Advanced
15
N NMR + DFT
Method C: SCXRD
Turnaround Time
< 2 Hours
24 - 48 Hours
3 - 14 Days (inc. crystal growth)
Material Required
1 - 5 mg
20 - 50 mg
1 - 2 mg (as a single crystal)
Quaternary C Assignment
Low Confidence (Ambiguous)
High Confidence (Unambiguous)
Absolute Confidence (3D Map)
Isotope/Halogen Profiling
Excellent (via HRMS)
Poor (NMR is insensitive to Br)
Excellent (Heavy atom diffraction)
Relative Cost / Sample
Low ($)
High (
$)
Very High (
)
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols dictate the exact causality behind the experimental choices.
Protocol 1: Advanced Multinuclear NMR Acquisition (Method B)
The causality behind this protocol is solvent selection. Using CDCl
3
often results in broad -NH
2
signals due to rapid proton exchange. Switching to strictly anhydrous DMSO-
d6
induces hydrogen bonding between the solvent and the amine, drastically slowing the exchange rate and allowing scalar couplings to be observed.
Sample Preparation: Dissolve 30 mg of the 3,5-Dibromo-2,6-dimethylpyridin-4-amine derivative in 0.6 mL of anhydrous DMSO-
d6
(100% D, sealed ampoule).
Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a nitrogen-optimized cryoprobe (e.g., Prodigy or TCI).
1
H-
15
N HMBC: Set the
1
H-
15
N long-range coupling constant (
JNH
) to 5 Hz. This is optimized for the
3J
coupling between the methyl protons and the pyridine nitrogen.
Acquisition: Run the 2D experiment with a minimum of 64 scans per increment to overcome the low natural abundance of
15
N (0.37%).
Validation: Verify the presence of a cross-peak at ~
δH
2.5 ppm (CH
3
) and ~
δN
300 ppm (Pyridine N), confirming the 2,6-dimethyl substitution directly on the heterocycle.
Protocol 2: Single Crystal Growth for Halogenated Pyridines (Method C)
Highly symmetrical, halogenated planar molecules tend to stack tightly (π-π stacking and halogen bonding), which can cause rapid precipitation rather than crystal growth. The causality here relies on using a binary solvent system to artificially slow down the nucleation rate.
Solvent Selection: Prepare a binary solvent system of Dichloromethane (DCM) and Hexanes. DCM acts as the good solvent; Hexanes as the antisolvent.
Dissolution: Dissolve 5 mg of the compound in 1 mL of DCM in a 4 mL glass vial.
Vapor Diffusion Setup: Place the open 4 mL vial inside a larger 20 mL vial containing 3 mL of Hexanes. Cap the 20 mL vial tightly.
Incubation: Store the setup in a vibration-free environment at 4 °C. The volatile DCM will slowly evaporate while the Hexanes diffuse into the inner vial, gradually lowering the solubility and inducing controlled nucleation.
Harvesting: After 3-7 days, harvest the resulting block-like crystals directly into a paratone oil drop to prevent lattice degradation before mounting on the diffractometer loop.
References
ChemRxiv. Access to Highly Substituted Pyridines via Energy Transfer. [Link]
ResearchGate. 15N NMR Spectroscopy in Structural Analysis. [Link]
Comparative Reactivity of Dihalopyridines in Palladium-Catalyzed Cross-Coupling: A Guide to Divergent Site-Selectivity
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development pipelines: the unpredictable site-selectivity of polyhalogenated heterocycles. Dihalopyridines are indispensable scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development pipelines: the unpredictable site-selectivity of polyhalogenated heterocycles. Dihalopyridines are indispensable scaffolds in medicinal chemistry, offering multiple vectors for functionalization. However, achieving precise control over which carbon-halogen bond undergoes oxidative addition requires moving beyond trial-and-error screening.
This guide provides an in-depth, objective comparison of how catalyst speciation and ligand architecture dictate the reactivity of dihalopyridines. By understanding the causality behind these mechanisms, researchers can deploy self-validating protocols to achieve either conventional (C2) or unconventional (C4/C5) cross-coupling outcomes.
Mechanistic Foundations: Electronic vs. Steric Control
In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), regioselectivity is fundamentally governed by the relative rate of oxidative addition. For substrates like 2,4-dichloropyridine, the intrinsic electronic bias strongly favors the position adjacent to the heteroatom.
The Conventional Pathway (Electronic Control): The highly electronegative nitrogen atom depletes electron density at the C2 and C6 positions. This lowers the energy of the local Lowest Unoccupied Molecular Orbital (LUMO) and weakens the C2–Cl bond. Consequently, standard mononuclear palladium complexes (e.g.,
Pd(PPh3)4
) consistently yield 1[1].
The Unconventional Pathway (Steric & Speciation Control): This intrinsic electronic bias can be overridden by altering the catalyst's steric environment or its physical state. By employing highly encumbered N-heterocyclic carbene (NHC) ligands or by generating palladium nanoparticles (PdNPs) under [2], oxidative addition is redirected to the C4 position. Furthermore, structurally tuned have recently been shown to influence regioselectivity in 2,4-dibromopyridines through complex multinuclear interactions.
Visualizing Divergent Pathways
The following diagram illustrates the logical bifurcation of reaction pathways based on the chosen catalyst system.
Divergent oxidative addition pathways in 2,4-dihalopyridines governed by catalyst speciation.
Comparative Reactivity Profiles
To objectively compare performance, the quantitative data below summarizes the regioselectivity of 2,4-dichloropyridine across different catalytic environments.
Table 1: Comparative Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Catalyst System
Ligand Environment
Reaction Conditions
Dominant Site
Selectivity Ratio (C2:C4)
Pd(PPh3)4
Mononuclear / Phosphine
Na2CO3
, Toluene/
H2O
, 80°C
C2
> 20:1
(
η3
-1-tBu-indenyl)Pd(SIPr)(Cl)
Mononuclear / Bulky NHC
KF, THF, 25°C
C4
1:8
PdCl2
(Ligand-Free)
Nanoparticles (PdNPs)
TBAB,
K2CO3
,
H2O
, 100°C
C4
< 1:99
Table 2: General Halogen Reactivity Hierarchy in Palladium Catalysis
Bond Type
Bond Dissociation Energy
Conventional Reactivity Order
Strategic Utility in Synthesis
C–I
~65 kcal/mol
1 (Fastest)
Primary handle for sequential, orthogonal cross-coupling.
C–Br
~80 kcal/mol
2
Standard handle for robust Suzuki/Buchwald reactions.
C–Cl
~95 kcal/mol
3
Requires electron-deficient rings or specialized ligands.
Validated Experimental Workflows
A robust protocol must be a self-validating system. The following methodologies detail the exact steps, the causality behind the reagent choices, and the analytical checkpoints required to guarantee success.
Objective: Selectively couple phenylboronic acid to the C2 position of 2,4-dichloropyridine.
Step 1: Reagent Assembly. Combine 2,4-dichloropyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and
Pd(PPh3)4
(5 mol%) in a Schlenk flask under argon.
Causality:
Pd(PPh3)4
dissociates to form a 14-electron active species. This relatively unhindered complex is highly sensitive to the electrophilicity of the substrate, driving it to the electron-deficient C2 position[1].
Step 2: Solvent & Base Addition. Add a degassed mixture of Toluene/EtOH/
H2O
(3:1:1) and
Na2CO3
(2.0 equiv). Heat to 80°C for 12 hours.
Causality: The biphasic solvent system ensures complete dissolution of both the organic substrates and the inorganic base, preventing transmetalation bottlenecks at the aqueous-organic interface.
Step 3: Self-Validation Checkpoint.
Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The C2-aryl product typically exhibits a lower
Rf
than the starting material due to the disruption of molecular symmetry increasing overall polarity. GC-MS analysis must show a single major peak with an m/z corresponding to the monochlorinated biaryl, confirming that over-coupling has not occurred.
Objective: Redirect coupling to the sterically hindered C4 position using ligand-free "Jeffery" conditions.
Step 1: Nanoparticle Generation. In a reaction vial, combine
PdCl2
(5 mol%), tetrabutylammonium bromide (TBAB, 1.0 equiv), and
K2CO3
(2.5 equiv) in deionized
H2O
.
Causality: The absence of phosphine ligands prevents the formation of standard mononuclear Pd(0) species. Instead, Pd(II) is reduced in situ to form colloidal palladium nanoparticles (PdNPs). TBAB acts as a phase-transfer agent and a steric stabilizer, preventing the nanoparticles from aggregating into inactive bulk palladium[2].
Step 2: Substrate Addition. Add 2,4-dichloropyridine (1.0 equiv) and phenylboronic acid (1.5 equiv). Heat the mixture to 100°C for 24 hours.
Causality: The planar surface of the PdNP experiences severe steric repulsion from the C3-proton and the nitrogen lone pair when attempting to approach the C2-position. Consequently, the more exposed C4-position becomes the kinetically favored site for oxidative addition[2].
Step 3: Self-Validation Checkpoint.
Validation: The reaction mixture serves as its own visual indicator. A stable, dark brown, homogeneous-looking suspension confirms the presence of active colloidal nanoparticles. Critical Failure Point: If the solution turns clear with a heavy black precipitate forming on the flask walls, bulk Pd aggregation (Pd black) has occurred, and the catalytic cycle has collapsed. The reaction must be aborted and restarted with fresh, rigorously degassed solvent.
A Technical Guide to the Strategic Application of 3,5-Dibromo-2,6-dimethylpyridin-4-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 3,5-Dibromo-2,6-dimethylpyridin-4-amine and Other Polysubstituted Bromopyridines in Cross-Coupling Reactions In the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 3,5-Dibromo-2,6-dimethylpyridin-4-amine and Other Polysubstituted Bromopyridines in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, polysubstituted pyridines are invaluable scaffolds for the development of novel pharmaceuticals and functional materials. The strategic placement of bromine atoms on the pyridine ring provides versatile handles for the construction of complex molecular architectures through various cross-coupling reactions. This guide offers a detailed comparison of 3,5-Dibromo-2,6-dimethylpyridin-4-amine with other polysubstituted bromopyridines, providing insights into their relative reactivity and synthetic utility. While direct experimental data for 3,5-Dibromo-2,6-dimethylpyridin-4-amine is limited in the current literature, this guide synthesizes established principles of chemical reactivity and data from closely related analogues to provide a robust framework for its application.
The Architectural Advantage: Synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
The synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine, while not extensively documented, can be logically approached through the bromination of 2,6-dimethylpyridin-4-amine. This method is analogous to the preparation of similar compounds, such as the one-step synthesis of 3,5-dibromo-4-aminopyridine from pyridine or its salts.[1][2] The presence of the activating amino group and the two methyl groups directs the electrophilic substitution to the 3 and 5 positions.
A plausible synthetic route would involve the treatment of 2,6-dimethylpyridin-4-amine with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in an appropriate solvent. The reaction conditions would need to be carefully controlled to achieve the desired dibromination without side reactions.
Alternatively, a multi-step synthesis could be envisioned, starting from 2,6-lutidine. This would involve nitration, reduction, and subsequent bromination, offering a more controlled but lengthier pathway.
Decoding Reactivity: A Comparative Analysis in Cross-Coupling Reactions
The utility of 3,5-Dibromo-2,6-dimethylpyridin-4-amine as a synthetic building block is primarily determined by the reactivity of its two bromine atoms in cross-coupling reactions. The electronic and steric environment of the pyridine ring, dictated by the amino and methyl substituents, plays a crucial role in modulating this reactivity.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3][4][5] The reactivity of bromopyridines in this reaction is highly dependent on the position of the bromine atom and the nature of other substituents.
In the case of 3,5-Dibromo-2,6-dimethylpyridin-4-amine, the two bromine atoms are electronically and sterically distinct. The amino group at the 4-position is a strong electron-donating group, increasing the electron density of the ring and potentially affecting the oxidative addition step of the catalytic cycle. Conversely, the methyl groups at the 2 and 6 positions introduce steric hindrance around the adjacent bromine atoms.
Insights into the relative reactivity of the bromine atoms can be gleaned from studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine.[6][7] In this analogue, the bromine at the 4-position is generally the most reactive, followed by the bromines at the 3- and 5-positions. This suggests that in 3,5-Dibromo-2,6-dimethylpyridin-4-amine, both bromine atoms, being in positions electronically influenced by the amino group, would exhibit comparable reactivity, potentially allowing for controlled mono- or di-arylation.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
In a flame-dried Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 mmol), the arylboronic acid (1.1-2.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 mmol).
Add the anhydrous solvent (e.g., toluene, 1,4-dioxane) via syringe.
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography.
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups onto the pyridine scaffold.[9][10][11] The reactivity in this reaction generally follows the trend I > Br > Cl.
For 3,5-Dibromo-2,6-dimethylpyridin-4-amine, the two bromine atoms are expected to be reactive under Sonogashira conditions. The electron-rich nature of the pyridine ring may facilitate the oxidative addition step. The steric hindrance from the methyl groups could influence the rate of the reaction, particularly with bulky terminal alkynes. A study on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine demonstrated the feasibility of sequential alkynylation, suggesting that selective mono- and di-alkynylation of our target molecule should be achievable.[12][13]
To a Schlenk tube, add the bromopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
Evacuate and backfill the tube with an inert gas.
Add the anhydrous solvent (e.g., THF, DMF) and the base (e.g., Et₃N, piperidine, 2-3 equiv).
Add the terminal alkyne (1.1-1.2 mmol) via syringe.
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC.
Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[16][17][18] The success of this reaction with bromopyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[17] However, the use of appropriate ligands, such as bulky biarylphosphines, can overcome this issue.[19]
For 3,5-Dibromo-2,6-dimethylpyridin-4-amine, the presence of the 4-amino group might complicate direct amination at the 3 or 5 positions. However, the bromine atoms are expected to be susceptible to amination under optimized conditions. The steric hindrance from the 2,6-dimethyl groups will likely necessitate the use of sterically demanding ligands to facilitate the reaction.
Table 3: Examples of Buchwald-Hartwig Amination of Bromopyridines
In a glovebox or under an inert atmosphere, combine the bromopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, NaOtBu, 1.5-2.0 mmol) in a reaction vessel.
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
Seal the vessel and heat the reaction mixture to 80-120 °C, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Physicochemical Properties and Their Influence
Basicity: The amino group at the 4-position will increase the basicity of the pyridine nitrogen compared to pyridine itself. However, the electron-withdrawing bromine atoms at the 3 and 5 positions will counteract this effect to some extent.
Solubility: The presence of the polar amino group should impart some solubility in polar organic solvents. The bromo and methyl groups will contribute to its lipophilicity.
Stability: Halogenated pyridines are generally stable compounds. Standard precautions for handling organic chemicals should be observed.
Strategic Selection of Polysubstituted Bromopyridines
The choice of a specific polysubstituted bromopyridine for a synthetic campaign depends on the desired substitution pattern of the final product and the intended reaction sequence.
Conclusion
3,5-Dibromo-2,6-dimethylpyridin-4-amine represents a strategically valuable, albeit under-explored, building block for the synthesis of complex, highly substituted pyridine derivatives. Its unique substitution pattern, featuring two reactive bromine atoms flanked by sterically demanding methyl groups and influenced by a strongly electron-donating amino group, offers opportunities for controlled and selective functionalization. By drawing parallels with closely related and well-studied polysubstituted bromopyridines, this guide provides a predictive framework for its reactivity in key cross-coupling reactions. Further experimental investigation into the synthetic utility of 3,5-Dibromo-2,6-dimethylpyridin-4-amine is warranted and promises to unlock new avenues for the construction of novel molecular entities with potential applications in medicinal chemistry and materials science.
Comparison Guide: Computational Frameworks for Predicting the Reactivity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Executive Summary & Structural Causality 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a highly functionalized, sterically hindered heterocyclic building block. Predicting its reactivity is a complex chal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a highly functionalized, sterically hindered heterocyclic building block. Predicting its reactivity is a complex challenge for drug development professionals due to competing electronic and steric effects:
Steric Shielding & Ortho-Effects: The 2,6-dimethyl groups sterically shield the pyridine nitrogen (N1), reducing its nucleophilicity while increasing its Brønsted basicity via inductive (+I) donation.
Mesomeric Disruption: The bulky 3,5-dibromo substituents force the 4-amine group out of strict planarity with the aromatic ring. This disrupts the mesomeric (+M) electron donation from the amine into the ring.
Activated Electrophilic Core: The inductive (-I) withdrawal of the bromine atoms renders the C3 and C5 positions highly electron-deficient, making them prime targets for Nucleophilic Aromatic Substitution (S
N
Ar) and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
To accurately model these competing pathways, computational chemists must select Density Functional Theory (DFT) methods and software ecosystems that properly account for non-covalent dispersion forces, steric crowding, and transition state barrier heights.
Comparative Analysis I: Density Functionals (DFT) for Reactivity
The choice of exchange-correlation functional dictates the accuracy of predicted frontier molecular orbitals (HOMO/LUMO) and subsequent reactivity descriptors. For halogenated, sterically crowded pyridines, standard local functionals often fail.
B3LYP (Hybrid GGA): The legacy standard. While computationally cheap, it lacks implicit dispersion corrections, leading to severe underestimations of steric repulsion between the bromine and methyl groups.
M06-2X (Hybrid Meta-GGA): Incorporates 54% exact Hartree-Fock exchange. It is explicitly parameterized for main-group thermochemistry, kinetics, and non-covalent interactions, making it highly accurate for predicting S
N
Ar transition state barriers[1]. demonstrated its superiority in modeling sterically hindered systems[2].
ω
B97X-D (Range-Separated Hybrid): Includes empirical dispersion (D2) and range-separated exchange. It is the most rigorous choice for evaluating the diffuse electron clouds of the heavy bromine atoms, though it comes at a higher computational cost.
Table 1: DFT Functional Performance Comparison
Functional
Exchange Type
Dispersion Correction
Mean Unsigned Error (Barrier Heights)
Computational Cost
Best Use Case for 3,5-Dibromo...
B3LYP
Hybrid GGA (20% HF)
None (unless D3 added)
~4.5 kcal/mol
Low
Rapid geometry pre-optimization.
M06-2X
Hybrid Meta-GGA (54% HF)
Implicit
~1.3 kcal/mol
Medium
Recommended: S
N
Ar kinetics & Fukui analysis.
ω
B97X-D
Range-Separated Hybrid
Empirical (D2)
~1.5 kcal/mol
High
Non-covalent docking & diffuse orbital mapping.
Comparative Analysis II: Software Ecosystems
Executing these DFT calculations requires a robust software suite. We compare the two leading platforms used in pharmaceutical computational chemistry.
Gaussian 16: The industry standard for legacy workflows. It utilizes a Direct SCF algorithm that is highly stable but scales poorly for large hybrid DFT calculations across multiple nodes.
ORCA 5.0: Developed by the Neese group, ORCA has revolutionized computational chemistry by implementing the RIJCOSX approximation [3]. This algorithm drastically accelerates the calculation of exact exchange in hybrid functionals (like M06-2X) with negligible loss of accuracy, making it the superior choice for high-throughput predictive screening[4].
Table 2: Software Ecosystem Comparison
Feature
ORCA 5.0
Gaussian 16
License Cost
Free (Academic) / Paid (Commercial)
Paid (Commercial & Academic)
Parallelization
High (OpenMPI, excellent multi-node scaling)
Moderate (Shared Memory, single-node optimized)
Hybrid DFT Speed
Exceptional (via RIJCOSX approximation)
Standard (Direct SCF)
Self-Validation
Automated robust SCF convergence tools
Requires manual SCF=QC intervention often
Self-Validating Experimental Protocol: Regioselectivity via Fukui Functions
To objectively determine whether an incoming reagent will attack the C3/C5 bromines or the N1/N4 nitrogens, we calculate the Fukui Function (
f
) [5]. The Fukui function maps the sensitivity of a molecule's chemical potential to changes in electron density[6], effectively pinpointing electrophilic and nucleophilic hotspots[7].
Causality Check: We do not rely on a single energy calculation. This protocol is a self-validating system—Step 2 ensures the geometry is a true physical state before any reactivity data is extracted.
Step-by-Step Methodology
Geometry Optimization: Construct the 3D model of 3,5-Dibromo-2,6-dimethylpyridin-4-amine. Run a DFT optimization using M06-2X/def2-TZVP (The def2-TZVP basis set is critical to polarize the heavy bromine atoms).
Frequency Validation (Critical): Run a vibrational frequency calculation (Freq) on the optimized geometry. Validation Gate: Ensure there are exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum, and must be re-optimized.
Single-Point Population Analysis: At the validated neutral geometry, perform three single-point energy calculations using Hirshfeld population analysis to extract net atomic charges (
qA
):
Neutral state (
N
electrons)
→
yields
qA(N)
Cationic state (
N−1
electrons)
→
yields
qA(N−1)
Anionic state (
N+1
electrons)
→
yields
qA(N+1)
Fukui Index Derivation: Calculate the condensed Fukui indices for each atom
A
:
Figure 1: Computational workflow for self-validating Fukui function analysis.
Mechanistic Pathway Visualization
Based on the computational outputs derived from the M06-2X framework, the reactivity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine bifurcates into distinct pathways based on the reagent environment. The DOT diagram below illustrates the logical relationship between the molecule's structural features and its macroscopic reactivity.
Figure 2: Competing reactivity pathways of 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Conclusion & Recommendations
For researchers investigating the functionalization of 3,5-Dibromo-2,6-dimethylpyridin-4-amine , legacy computational methods like B3LYP are insufficient due to the complex interplay of steric hindrance and diffuse halogen electron clouds.
Recommendation: The optimal computational framework pairs the M06-2X density functional with the ORCA 5.0 software suite . This combination provides the highest accuracy for predicting S
N
Ar barrier heights and Fukui regioselectivity indices, while utilizing the RIJCOSX approximation to maintain computational feasibility at scale.
References
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[Link]
Neese, F. (2022). Software update: The ORCA program system—Version 5.0. WIREs Computational Molecular Science.[Link]
Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society.[Link]
Wikipedia Contributors. (2023). Fukui function. Wikipedia, The Free Encyclopedia. [Link]
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews.[Link]
DFT studies on the electronic structure of substituted pyridines
Computational Benchmarking: DFT Studies on the Electronic Structure of Substituted Pyridines 1. Introduction Substituted pyridines are foundational scaffolds in medicinal chemistry, agrochemicals, and optoelectronics[1].
Author: BenchChem Technical Support Team. Date: March 2026
Computational Benchmarking: DFT Studies on the Electronic Structure of Substituted Pyridines
1. Introduction
Substituted pyridines are foundational scaffolds in medicinal chemistry, agrochemicals, and optoelectronics[1]. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) fundamentally alters the electron density distribution across the heteroaromatic ring. This modulation shifts critical physicochemical properties, including pKa, nucleophilicity, and Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energy gaps[2].
Density Functional Theory (DFT) has emerged as the gold standard for predicting these structure-activity relationships (SAR)[1]. However, the accuracy of DFT is highly dependent on the choice of exchange-correlation functional and basis set. This guide objectively compares the performance of various computational methodologies for analyzing substituted pyridines and provides a validated, step-by-step protocol for researchers and drug development professionals.
2. Methodological Comparison: Selecting the Right Functional and Basis Set
Choosing the appropriate computational model is the most critical decision in a DFT study. A comparison of field-standard methodologies reveals distinct advantages and limitations depending on the target property:
B3LYP (The Baseline Hybrid) : B3LYP is the most widely used functional for organic molecules. It provides a reliable baseline for calculating HOMO-LUMO gaps and predicting nucleophilicity trends. For instance, B3LYP/6-311G+(d,p) has been successfully used to predict the nucleophilicity of 4-substituted pyridines, correlating strongly with experimental Hammett substituent constants[3]. However, it often underestimates reaction barriers and struggles with non-covalent dispersion forces unless empirical corrections (e.g., Grimme's D3) are applied[2][4].
PBE1PBE / PBE0 (The Geometric Standard) : For structural accuracy, PBE1PBE outperforms B3LYP. Studies on halogen-substituted pyridines demonstrate that PBE1PBE paired with the 6-311++G(d,p) basis set achieves the closest agreement with experimental X-ray diffraction data for bond lengths and angles[4].
TD-CAM-B3LYP (The Optical Specialist) : Standard functionals often underestimate charge-transfer excitations. For predicting UV-Vis absorption and emission spectra of pyridine complexes, Time-Dependent DFT (TD-DFT) using the long-range corrected CAM-B3LYP functional provides theoretical band gaps that closely match experimental data[5].
MP2 (The Ab Initio Benchmark) : Second-order Møller–Plesset perturbation theory (MP2) provides highly accurate electron correlation and is often used to benchmark DFT results for sensitive structures like pyridine N-oxides[2]. However, its steep computational cost makes it impractical for high-throughput screening of large substituted systems.
Causality in Basis Set Selection :
When studying substituted pyridines, the inclusion of diffuse functions (denoted by ++ or +) is non-negotiable[2][4]. Pyridines possess a lone electron pair on the nitrogen, and substituents often include electronegative atoms (e.g., halogens, oxygen). Diffuse functions allow the calculated electron density to expand spatially, which is critical for accurately modeling these lone pairs, anionic intermediates, and overall nucleophilicity[3]. Furthermore, polarization functions (e.g., (d,p)) are required to allow atomic orbitals to distort asymmetrically, accurately capturing the electron distribution within the aromatic ring[4].
3. Self-Validating Computational Protocol
To ensure scientific integrity, computational workflows must be self-validating. The following protocol outlines the standard procedure for evaluating pyridine electronic structures.
Figure 1: Self-validating DFT computational workflow for analyzing substituted pyridines.
Step-by-Step Methodology :
Initial Conformational Search : Generate the 3D structure of the substituted pyridine. Causality: Starting with a chemically reasonable conformation prevents the optimization algorithm from getting trapped in a high-energy local minimum.
Geometry Optimization : Execute optimization using a reliable functional (e.g., PBE1PBE) and a basis set with diffuse and polarization functions (e.g., 6-311++G(d,p))[4]. Causality: This step iteratively adjusts bond lengths and angles to find the lowest energy state on the potential energy surface (PES).
Vibrational Frequency Analysis (Validation Step) : Perform a frequency calculation on the optimized geometry at the exact same level of theory[2]. Causality: This calculates the Hessian matrix. If any imaginary frequencies (negative values) are present, the structure is a transition state (saddle point), not a stable minimum. The protocol must loop back to Step 2 with perturbed coordinates until zero imaginary frequencies are achieved.
Electronic Property Calculation : Calculate the energies of the HOMO and LUMO. For optical properties, use TD-DFT with a long-range corrected functional like CAM-B3LYP[5]. Causality: Standard functionals underestimate charge-transfer excitations; CAM-B3LYP corrects this for accurate UV-Vis prediction.
Molecular Electrostatic Potential (MEP) Mapping : Compute the MEP surface. Causality: MEP maps visually identify the most electron-rich regions (typically the pyridyl nitrogen), directly correlating with the molecule's experimental nucleophilicity[3].
4. Quantitative Data & Performance Comparison
The table below summarizes the comparative performance of different computational methods against experimental data for pyridine derivatives.
Method / Functional
Basis Set
Target Property
Performance / Accuracy
Reference
B3LYP
6-311G+(d,p)
Nucleophilicity & HOMO-LUMO
High : Accurately predicted nucleophilicity trends of 4-substituted pyridines, aligning with experimental Hammett constants.
5. Conclusion
For researchers investigating the electronic structure of substituted pyridines, the choice of computational parameters dictates the validity of the results. While B3LYP remains a strong generalist functional[3], PBE1PBE offers superior geometric accuracy[4], and TD-CAM-B3LYP is essential for optical property prediction[5]. Regardless of the chosen functional, the inclusion of diffuse basis functions and the rigorous self-validation of optimized geometries via frequency calculations are mandatory practices for ensuring trustworthy, publication-quality data[2][4].
References
From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A - ACS Publications. 4
Comparative DFT studies of substituted pyridine N-oxides. Benchchem. 2
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences - IAS. 3
Theoretical studies and DFT calculations of pyridine compounds. Benchchem. 1
DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research. 5
Screening the biological activity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine derivatives
Screening the Biological Activity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine Derivatives: A Comparative Guide to High-Throughput Modalities As drug discovery pivots toward increasingly complex and highly functionalized s...
Author: BenchChem Technical Support Team. Date: March 2026
Screening the Biological Activity of 3,5-Dibromo-2,6-dimethylpyridin-4-amine Derivatives: A Comparative Guide to High-Throughput Modalities
As drug discovery pivots toward increasingly complex and highly functionalized small molecules, the 3,5-dibromo-2,6-dimethylpyridin-4-amine (CAS 193690-72-1) scaffold has emerged as a compelling building block. The 4-aminopyridine core is a privileged structure in medicinal chemistry, frequently utilized in the development of potent, orally bioavailable kinase inhibitors, such as those targeting TYK2 and JAK families[1].
However, the specific substitution pattern of this scaffold—two bulky, electron-withdrawing bromine atoms and two sterically demanding methyl groups—creates unique pharmacological and analytical challenges. The bromine atoms act as potent halogen bond donors (via their electropositive σ-holes), which can significantly drive target affinity by interacting with backbone carbonyls in a kinase's hinge region[2]. Meanwhile, the methyl groups restrict the rotational freedom of the 4-amino group, locking it into an optimal conformation for hydrogen bonding.
To successfully develop derivatives of this scaffold, researchers must deploy screening modalities that account for the unique physicochemical properties of heavy, halogenated heterocycles. This guide objectively compares the most effective screening workflows, detailing the causality behind each experimental choice.
Comparison of Biological Screening Modalities
When screening halogen-rich pyridine derivatives, traditional fluorescence-based assays often suffer from "heavy-atom quenching," where the bromine atoms dissipate the excited-state energy of the fluorophore, leading to false positives (artificial signal reduction). To circumvent this, we compare three robust modalities below.
Table 1: Modality Comparison for Halogenated Pyridine Screening
To ensure data integrity, every protocol must function as a self-validating system. This means incorporating internal controls that verify the assay's dynamic range and confirm that the chemical properties of the 3,5-dibromo-2,6-dimethylpyridin-4-amine derivatives are not causing optical artifacts.
Causality Check: Why TR-FRET? Brominated compounds can induce heavy-atom quenching of standard fluorophores. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before measurement, allowing short-lived background autofluorescence to decay and isolating the long-lived lanthanide (Europium/Terbium) signal[3]. This ensures the IC
50
values reflect true biological inhibition, not optical interference.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 3X concentration of the target kinase (e.g., TYK2 or DYRK1A) and 3X ATP/substrate mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35).
Compound Dispensing: Acoustically dispense 100 nL of the pyridine derivatives (in 100% DMSO) into a low-volume 384-well plate. Self-Validation: Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) to calculate the Z'-factor.
Enzyme Reaction: Add 5 µL of the 3X Kinase solution to the compounds. Incubate for 15 minutes at room temperature to allow for pre-binding (crucial for halogen-bond driven inhibitors).
Reaction Initiation: Add 5 µL of the 3X ATP/substrate mixture. Incubate for 60 minutes.
Quench & Detection: Add 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg
2+
and halt the kinase reaction) and the Europium-labeled anti-phospho antibody.
Measurement: Read the plate on a time-resolved fluorometer (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase inhibition.
Causality Check: Because the dimethyl and dibromo substitutions render these derivatives highly lipophilic, they readily penetrate cell membranes. Relying on an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than a fluorescence-based viability assay (like Resazurin) completely bypasses any residual optical interference from the halogenated core.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., A549 or HeLa) at 2,000 cells/well in 30 µL of complete media in a white opaque 384-well plate. Incubate overnight at 37°C, 5% CO
2
.
Compound Treatment: Pin-transfer 100 nL of the derivative library into the wells. Self-Validation: Include a known cytotoxic agent (e.g., Puromycin) to validate the assay's lower limit of detection.
Incubation: Incubate for 72 hours to allow for multiple cell division cycles, capturing both cytostatic and cytotoxic effects.
Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 30 µL of ATP-luminescence reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Readout: Measure total luminescence. The signal is directly proportional to the amount of ATP present, serving as a proxy for metabolically active cells.
Data Presentation: Evaluating Derivative Performance
Below is a representative dataset comparing three synthesized derivatives of 3,5-dibromo-2,6-dimethylpyridin-4-amine. The goal is to achieve a high Selectivity Index (SI), meaning the compound inhibits the target kinase without causing generalized cellular toxicity.
Table 2: Representative Biological Activity of Pyridine Derivatives
Compound ID
R-Group Substitution (N-linked)
Kinase IC
50
(nM)
Cell Viability CC
50
(µM)
Selectivity Index (CC
50
/ IC
50
)
Deriv-01
Cyclohexyl
450.2
12.5
27.7
Deriv-02
3-Fluorophenyl
42.1
>50.0
>1187.6
Deriv-03
4-Methoxyphenyl
115.8
5.2
44.9
Control
Staurosporine
1.2
0.05
41.6
Analysis:Deriv-02 demonstrates the optimal profile. The addition of a 3-fluorophenyl group likely enhances π-π stacking within the kinase pocket, complementing the halogen bonding of the dibromo core, while maintaining excellent cell viability.
Mandatory Visualizations
To conceptualize the screening logic and the biological mechanism of action, refer to the following workflow and pathway diagrams.
Workflow comparing target-based and phenotypic screening for 4-aminopyridine derivatives.
Kinase signaling cascade targeted by halogenated 4-aminopyridine inhibitors.
Performance comparison of palladium catalysts for bromopyridine substrates
Navigating Palladium Catalysts for Bromopyridine Cross-Coupling: A Performance Comparison Guide Executive Summary Bromopyridines are indispensable building blocks in modern drug discovery, prominently featured in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating Palladium Catalysts for Bromopyridine Cross-Coupling: A Performance Comparison Guide
Executive Summary
Bromopyridines are indispensable building blocks in modern drug discovery, prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs) such as the HIV therapeutic Lenacapavir[1]. However, these heteroaryl halides present notorious challenges in palladium-catalyzed cross-coupling reactions. The strongly coordinating nature of the pyridine nitrogen can poison the catalyst, while the electron-deficient ring exacerbates side reactions like protodehalogenation (debromination)[2][3].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of legacy and modern palladium catalyst systems. By understanding the mechanistic causality behind catalyst failure, researchers can transition from empirical screening to rational catalyst selection, utilizing self-validating protocols to maximize turnover numbers (TON) and product yields.
Mechanistic Pitfalls in Bromopyridine Activation
To optimize cross-coupling, we must first deconstruct the failure modes of standard catalysts when exposed to bromopyridines.
The Coordination Trap (Catalyst Poisoning):
The basic nitrogen of bromopyridines—particularly 2-bromopyridines—can form stable, off-cycle chelate complexes with Pd(II) intermediates[2]. Legacy systems like
Pd(PPh3)4
often succumb to this, requiring high catalyst loadings (3–5 mol%) to force the reaction to completion[2]. Modern solutions utilize bulky ligands, such as the N-heterocyclic carbenes (NHCs) found in PEPPSI-IPr, which sterically shield the metal center and prevent multi-nitrogen coordination[4][5].
Protodehalogenation (Debromination):
A major competing pathway is the reduction of the C–Br bond to a C–H bond. This occurs when the rate of reductive elimination is slower than alternative hydride-transfer pathways (often mediated by the solvent or amine base)[3]. Dialkylbiaryl phosphines (e.g., XPhos, RuPhos) are highly electron-rich and bulky; they accelerate the reductive elimination step, effectively outcompeting the debromination pathway[3][6].
Site Selectivity & Cluster Formation:
In polyhalogenated substrates (e.g., 2,4-dibromopyridine), catalyst speciation dictates regioselectivity. For instance, tuning the
Pd(OAc)2
to
PPh3
ratio can trigger the formation of highly active
Pd3
-clusters, shifting arylation selectivity from the C2 to the C4 position[7][8].
Logical framework for mitigating bromopyridine cross-coupling side reactions via catalyst design.
Catalyst Performance Comparison
The transition from first-generation catalysts to third-generation (G3) precatalysts and palladacycles marks a paradigm shift in heteroaryl coupling[9]. G3 precatalysts ensure a strictly 1:1 ligand-to-palladium ratio and rapidly generate the active
L1Pd(0)
species under mild basic conditions, avoiding the need for harsh reducing agents that can degrade sensitive bromopyridines[3][9].
The following table synthesizes experimental data comparing catalyst performance for the Suzuki-Miyaura and Buchwald-Hartwig couplings of bromopyridines[2][3].
Catalyst System
Ligand Class
Loading (mol%)
Base / Solvent
Temp / Time
Yield (%)
TON
Debromination
Pd(PPh3)4
Basic Phosphine
3.0
K2CO3
/ Toluene-
H2O
80 °C / 12 h
85%
28
Moderate
Pd(OAc)2
/ SPhos
Dialkylbiaryl
1.0
K3PO4
/ 1,4-Dioxane
100 °C / 4 h
95%
95
Low
PEPPSI-IPr
NHC
0.5
Cs2CO3
/ t-AmylOH
100 °C / 2 h
98%
196
Very Low
XPhos Pd G3
Dialkylbiaryl
2.0
K2CO3
/ t-AmylOH
110 °C / 12 h
>90%
>45
< 5%
Data Note: XPhos Pd G3 is specifically highlighted for Buchwald-Hartwig aminations of 2-bromopyridine, where it suppresses debromination to below 5%[3]. PEPPSI-IPr demonstrates superior TON in Suzuki-Miyaura couplings[2].
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The methodologies below incorporate specific chemical causality for reagent selection and built-in analytical checkpoints to verify intermediate success.
Protocol A: Suzuki-Miyaura Coupling with PEPPSI-IPr
Causality: PEPPSI-IPr is utilized for its immense thermal stability and resistance to nitrogen-poisoning[2][5]. t-AmylOH is selected as the solvent because it is a bulky, tertiary alcohol that cannot undergo
β
-hydride elimination, thereby preventing the formation of palladium-hydride species that cause debromination[2][3].
Cs2CO3
provides the high solubility and basicity required to drive transmetalation efficiently[2].
Assembly: To an oven-dried Schlenk tube, add 3-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol),
Cs2CO3
(2.0 mmol), and PEPPSI-IPr (0.5 mol%).
Inertion: Evacuate and backfill the tube with dry nitrogen or argon three times.
Solvent Addition: Add anhydrous t-AmylOH (5 mL) via syringe.
Reaction: Seal and heat to 100 °C with vigorous stirring.
In-Process Validation (2 hours): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Confirm the disappearance of the 3-bromopyridine starting mass and the absence of the [M-Br+H] debromination peak. If starting material remains, verify inert atmosphere integrity.
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a Celite® pad, and concentrate for column chromatography.
Protocol B: Buchwald-Hartwig Amination with XPhos Pd G3
Causality: The XPhos Pd G3 precatalyst is chosen to guarantee a 1:1 Pd:Ligand ratio, maximizing the concentration of the highly active monoligated Pd(0) species[9]. A weaker base (
K2CO3
) is deliberately selected over strong bases like
NaOtBu
to prevent base-catalyzed degradation of the sensitive 2-bromopyridine substrate[3].
Assembly: Add 2-bromopyridine (1.0 mmol),
K2CO3
(2.0 mmol), and XPhos Pd G3 (2 mol%) to an oven-dried Schlenk tube[3].
Inertion: Evacuate and backfill with nitrogen three times.
Reagent Addition: Add anhydrous t-AmylOH (5 mL) and the amine nucleophile (e.g., morpholine, 1.2 mmol) via syringe[3].
Reaction: Heat the mixture at 110 °C for 12 hours[3].
In-Process Validation (6 hours): Sample for LC-MS. Validation Check: Quantify the ratio of the desired product mass to the debrominated pyridine mass. If debromination exceeds 5%, lower the reaction temperature by 10 °C in subsequent optimizations.
Workup: Filter the crude mixture through Celite®, wash with ethyl acetate, and purify via silica gel chromatography[3].
Self-validating experimental workflow for optimizing bromopyridine cross-coupling reactions.
References
A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem. URL:[2]
How to avoid debromination in pyridine coupling reactions. BenchChem. URL:[3]
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose University Consortium. URL:[4]
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ACS Publications. URL:[6]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH. URL:[5]
Demonstration of One-Pot Sequential Heck/Suzuki-Miyaura Couplings in Lenacapavir API Synthesis. ACS Publications. URL:[1]
Advancement in Organic Synthesis through High Throughput Experimentation. NIH. URL:[9]
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. NIH. URL:[7]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. URL:[8]
Methods for assessing the purity of synthesized 3,5-Dibromo-2,6-dimethylpyridin-4-amine
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a qua...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3,5-Dibromo-2,6-dimethylpyridin-4-amine serves as a vital building block in the synthesis of more complex molecules. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product.
Regulatory bodies, under the guidance of frameworks like the International Council for Harmonisation (ICH) Q3A/B guidelines, have established stringent thresholds for the reporting, identification, and toxicological qualification of impurities.[1][2][3][4] These guidelines underscore the necessity for robust, validated analytical methods to ensure that any impurity is well-characterized and controlled within safe limits.[5][6][7]
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of synthesized 3,5-Dibromo-2,6-dimethylpyridin-4-amine. We will explore the causality behind methodological choices and present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis, enabling researchers to select and implement the most appropriate strategy for their specific analytical challenges.
Understanding Potential Impurities
A successful purity assessment strategy begins with a scientific appraisal of the potential impurities that may arise during the synthesis, purification, and storage of the target compound.[2][8] For 3,5-Dibromo-2,6-dimethylpyridin-4-amine, these can be broadly categorized:
Intermediates & By-products: Monobrominated species (e.g., 3-bromo-2,6-dimethylpyridin-4-amine) or other positional isomers.
Degradation Products: Compounds formed due to instability under specific light, heat, or pH conditions.
Inorganic Impurities: Reagents, ligands, or catalysts used during the synthesis.[2][8]
Residual Solvents: Solvents used in the manufacturing or purification process.[2]
Comparative Analysis of Core Methodologies
The selection of an analytical method is contingent upon the specific information required, the nature of the impurities, and the intended application of the data, from routine quality control to absolute purity certification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis due to its versatility, high resolution, and sensitivity for a wide range of non-volatile and thermally labile compounds.[9] For substituted pyridines, which are basic in nature, certain challenges like poor peak shape (tailing) due to interactions with silica-based columns must be addressed.[10]
Scientific Rationale: Reversed-phase HPLC (RP-HPLC) is chosen for its ability to separate compounds based on their hydrophobicity. A C18 column provides a nonpolar stationary phase, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compounds. To ensure good peak shape for the basic amine, a buffer (e.g., phosphate or formate) is incorporated into the mobile phase to maintain a consistent pH and suppress the interaction of the analyte with residual silanols on the column.[10]
Experimental Protocol: RP-HPLC for Purity Determination
Detection: Diode Array Detector (DAD) at 254 nm.[9]
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of 3,5-Dibromo-2,6-dimethylpyridin-4-amine.
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Analysis Procedure:
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes to achieve a stable baseline.[10]
Inject the sample solution.
Run a gradient elution to separate less retained (more polar) and more retained (less polar) impurities. A typical gradient might be:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30-35 min: 90% to 10% B
35-45 min: 10% B (re-equilibration)
Calculation:
Purity is typically assessed using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. This assumes that all components have a similar UV response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally sensitive and provides structural information, making it ideal for identifying and quantifying volatile and semi-volatile impurities.[11] Aromatic amines can be challenging to analyze directly by GC due to their polarity.[11] Therefore, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape.
Scientific Rationale: Derivatization with an agent like Pentafluoropropionic Anhydride (PFPA) converts the polar primary amine group (-NH₂) into a less polar, more volatile amide derivative.[11] This transformation minimizes interactions with the GC column, leading to sharper peaks and improved sensitivity. The mass spectrometer then fragments the eluted compounds in a reproducible manner, creating a "mass spectrum" fingerprint that can be used for positive identification of unknown impurities by comparison to spectral libraries.
Experimental Protocol: GC-MS for Volatile Impurity Analysis
Derivatization:
Accurately weigh ~1 mg of the sample into a vial.
Add 100 µL of a suitable solvent (e.g., Toluene) and 20 µL of PFPA.
Cap the vial and heat at 60 °C for 30 minutes.[11]
Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.[11]
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
Injector Temperature: 250 °C.
Oven Program:
Initial temperature: 60 °C, hold for 2 min.
Ramp at 10 °C/min to 280 °C.
Hold at 280 °C for 5 min.
Mass Spectrometer Settings:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Scan Range: 50-550 m/z.
Analysis and Calculation:
Inject 1 µL of the derivatized sample.
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Quantify using the area percent method from the Total Ion Chromatogram (TIC). For greater accuracy, an internal standard should be used.[11]
Caption: Workflow for GC-MS analysis with derivatization.
Quantitative NMR (qNMR) Spectroscopy
Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[9] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Scientific Rationale: By adding a known mass of a highly pure, stable internal standard with a simple NMR spectrum (e.g., maleic acid or dimethyl sulfone) to a known mass of the sample, the purity of the sample can be calculated.[12] The comparison of the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard allows for a direct molar calculation, leading to an absolute purity value (w/w %).[12] This method is invaluable for certifying reference materials and for analyses where an impurity standard is not available.
Experimental Protocol: Absolute Purity by ¹H qNMR
Sample Preparation:
Accurately weigh ~15 mg of the 3,5-Dibromo-2,6-dimethylpyridin-4-amine sample into a vial.
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into the same vial.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
Transfer the solution to an NMR tube.
NMR Acquisition:
Spectrometer: 400 MHz or higher.
Experiment: Standard ¹H quantitative experiment.
Key Parameters:
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated (analyte and standard). A D1 of 30-60 seconds is common.
Use a calibrated 90° pulse.
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1) for the signals to be integrated.
Data Processing and Calculation:
Process the spectrum with identical phasing and baseline correction across all signals.
Carefully integrate a well-resolved signal from the analyte (e.g., the two methyl group protons) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid).
Calculate the purity using the following formula:[12]
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound.[13][14] While it does not identify individual impurities, it provides a powerful check on the overall purity and correctness of the empirical formula.
Scientific Rationale: The sample is combusted in an excess of oxygen, which converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or its oxides, which are then reduced to N₂).[14][15] These combustion products are then quantitatively measured by detectors. The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₇H₈Br₂N₂). A close agreement (typically within ±0.4%) is strong evidence of high purity.[16]
Experimental Protocol: CHN Elemental Analysis
Sample Preparation:
Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water.
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
Instrumental Analysis:
The sample is introduced into a combustion furnace (~900-1000 °C).
The resulting gases (CO₂, H₂O, N₂) are passed through various traps and separation columns.
Detection is typically performed using thermal conductivity detectors.
Data Interpretation:
Theoretical Values for C₇H₈Br₂N₂ (MW: 295.96 g/mol ):
C: (7 * 12.01) / 295.96 = 28.40%
H: (8 * 1.01) / 295.96 = 2.73%
N: (2 * 14.01) / 295.96 = 9.47%
Acceptance Criterion: The experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values.[16] For example, the acceptable range for Carbon would be 28.00% to 28.80%.
Method Selection Guide
Choosing the optimal method requires aligning the technique's capabilities with the analytical objective.
Caption: Decision tree for selecting a purity analysis method.
Summary Comparison of Analytical Techniques
Parameter
HPLC
GC-MS
qNMR
Elemental Analysis
Principle
Liquid-solid partitioning
Gas-solid partitioning & Mass-to-charge ratio
Nuclear magnetic resonance
Combustion and detection of elemental gases
Primary Use
Routine purity/impurity profiling
Identification of volatile/semi-volatile impurities
Limited to volatile/thermostable compounds; may require derivatization[11]
Lower sensitivity, requires expensive equipment
Does not identify specific impurities, assumes all C, H, N is from the analyte
Conclusion
The assessment of purity for 3,5-Dibromo-2,6-dimethylpyridin-4-amine is a multi-faceted task that requires a scientifically-grounded selection of analytical methods. No single technique is universally superior; rather, they are complementary. A comprehensive purity profile often involves an orthogonal approach: HPLC for routine quality control of non-volatile impurities, GC-MS for screening volatile and process-related impurities, Elemental Analysis as a fundamental check of composition, and qNMR as the ultimate arbiter for establishing an absolute purity value for a reference batch. By understanding the principles, advantages, and practical execution of each method, researchers and drug development professionals can ensure the quality and integrity of their synthesized materials, paving the way for safe and effective therapeutic innovation.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
Benchchem.
AMSbiopharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
ResearchGate.
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
Pharmaguideline.
ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
National Center for Biotechnology Information. (2023, June 22).
SIELC Technologies. (2024, August 12). Pyridine.
ChemRxiv.
National Center for Biotechnology Information.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
PubMed. (1987, May). GC/MS analysis of biologically important aromatic amines.
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
Quantit
Benchchem.
Shimadzu. (2025, October 28).
Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
Publisso. (2020, October 9).
Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][2][8]triazolo[1,5-a]pyridine.
Benchchem. methods for determining the purity of synthesized 4-Amino-3,5-dichloro-2,6-difluoropyridine.
The Architect’s Guide to Pyridine Scaffolds: One-Pot Multicomponent vs. Multi-Step Synthesis
Highly substituted pyridines are privileged pharmacophores ubiquitous in modern drug discovery, serving as the core scaffold for blockbuster drugs ranging from calcium channel blockers (e.g., nifedipine, amlodipine) to a...
Author: BenchChem Technical Support Team. Date: March 2026
Highly substituted pyridines are privileged pharmacophores ubiquitous in modern drug discovery, serving as the core scaffold for blockbuster drugs ranging from calcium channel blockers (e.g., nifedipine, amlodipine) to advanced kinase inhibitors[1]. As a Senior Application Scientist, I frequently consult on the most critical decision in early-phase process chemistry: how to construct these complex heterocycles efficiently.
Historically, chemists relied on linear, multi-step syntheses involving the sequential functionalization of a pre-existing pyridine ring. Today, the paradigm has shifted heavily toward convergent, one-pot multicomponent reactions (MCRs)[2]. This guide provides an objective, data-driven comparison of these two methodologies, complete with mechanistic insights and field-proven experimental protocols.
Strategic and Mechanistic Analysis
The Linear Paradigm: Multi-Step Cross-Coupling
The traditional approach to highly substituted pyridines relies on a halogenated pyridine core (e.g., 2,4,6-tribromopyridine) subjected to sequential transition-metal-catalyzed cross-couplings (Suzuki, Stille, Negishi).
The Causality of Regioselectivity: The success of this method depends on the inherent electronic properties of the pyridine ring. The C4 position is the most electron-deficient, making it kinetically favored for the initial oxidative addition by Pd(0), followed by C2/C6, and finally C3/C5.
Drawbacks: While this affords exquisite control over asymmetric substitution, it is inherently inefficient. Each step requires its own reaction setup, catalyst loading, workup, and chromatographic purification, leading to exponential yield decay and massive solvent waste.
The Convergent Paradigm: One-Pot Multicomponent Reactions (MCRs)
One-pot MCRs, such as the classical Hantzsch pyridine synthesis and its modern variants, construct the entire heterocyclic core from acyclic precursors in a single flask[2]. A typical reaction involves an aldehyde, a
β
-keto ester (or malononitrile), and a nitrogen donor (e.g., ammonium acetate)[1].
The Causality of Cascade Reactivity: By leveraging orthogonal reactive groups, MCRs bypass intermediate isolation. The reaction is thermodynamically driven by the final oxidative aromatization step. Modern protocols utilize microwave irradiation to rapidly overcome the activation energy barriers of the initial Knoevenagel condensation and subsequent Michael addition, drastically reducing reaction times from days to minutes[3].
Comparison of linear multi-step synthesis vs. convergent one-pot multicomponent reactions.
Quantitative Performance Comparison
To objectively evaluate these strategies, we must look at Green Chemistry metrics alongside traditional yield data. MCRs are lauded for their outstanding atom and step economy[2].
Below are two field-proven methodologies. Each protocol is designed as a self-validating system, ensuring that you can verify the success of each step in real-time.
Protocol A: One-Pot Microwave-Assisted Synthesis of Highly Substituted Pyridines
Based on modern green-chemistry adaptations of the Hantzsch/Knoevenagel cascades using solid base catalysts[5][6].
Reagent Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the aldehyde, malononitrile, and ammonium acetate in 3 mL of a green solvent (e.g., EtOH/H2O mixture)[4].
Causality Check: The polar protic solvent mixture is chosen to solubilize the organic precursors while stabilizing the highly polar transition states of the upcoming Michael addition.
Catalyst Addition: Add 10 mol% of Mg-Al hydrotalcite.
Causality Check: Hydrotalcite provides tunable basic sites that specifically accelerate the deprotonation of malononitrile without causing the base-catalyzed degradation of the aldehyde[6].
Microwave Irradiation: Seal the vial and irradiate at 120 °C for 10–15 minutes[3].
Self-Validation: The solution will transition from clear to a deep yellow/orange suspension. The rapid precipitation of the product drives the reaction equilibrium forward (Le Chatelier's principle), preventing reversibility.
Workup & Isolation: Cool the vial to room temperature. Filter the solid precipitate. Wash the solid with hot ethanol to remove unreacted starting materials, leaving the insoluble hydrotalcite catalyst and product. Dissolve the product in hot DMF and filter hot to recover the reusable catalyst[6].
Final Precipitation: Add water to the DMF filtrate to crash out the highly pure substituted pyridine. Yields typically exceed 85%.
Mechanistic cascade of a one-pot Hantzsch-type multicomponent pyridine synthesis.
Protocol B: Multi-Step Sequential Cross-Coupling
For targets where MCRs fail (e.g., highly asymmetric 2,4-diaryl pyridines).
Objective: Synthesis of 2-aryl-4-aryl' pyridine from 2,4-dibromopyridine.
First Suzuki Coupling (C4 Position): To a Schlenk flask, add 2,4-dibromopyridine (1.0 eq), Arylboronic acid A (1.05 eq),
Na2CO3
(2.0 eq), and
Pd(PPh3)4
(5 mol%) in Toluene/H2O (4:1).
Causality Check: We strictly limit Arylboronic acid A to 1.05 equivalents and run the reaction at 80 °C. The C4-Br bond is more electrophilic than the C2-Br bond.
Pd(PPh3)4
will selectively undergo oxidative addition at C4.
Self-Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot should disappear, replaced by a single new spot (the 2-bromo-4-aryl intermediate). If a higher Rf spot appears, double-coupling is occurring—lower the temperature.
Intermediate Isolation: Quench with water, extract with EtOAc, dry over
MgSO4
, and purify via silica gel chromatography. (Note: This step generates the bulk of the process E-factor waste).
Second Suzuki Coupling (C2 Position): Subject the isolated intermediate to Arylboronic acid B (1.5 eq),
K3PO4
(2.0 eq), and
Pd(dppf)Cl2
(5 mol%) in Dioxane/H2O at 100 °C.
Causality Check: We switch to
Pd(dppf)Cl2
, a catalyst with a larger bite angle, to force the more sterically hindered and electronically deactivated C2 oxidative addition.
K3PO4
is used as a stronger base to accelerate the transmetalation step.
Final Isolation: Standard aqueous workup and a second column chromatography yield the asymmetric product.
Conclusion & Recommendations
The choice between one-pot and multi-step synthesis dictates the trajectory of a drug development program.
Opt for One-Pot MCRs when generating large screening libraries, prioritizing green chemistry metrics, or targeting symmetrically substituted / classical Hantzsch-type pharmacophores. The reduction in E-factor and labor is unparalleled[2].
Opt for Multi-Step Synthesis only when the target requires highly specific, asymmetric substitution patterns that cannot be retro-synthetically deconstructed into stable MCR precursors.
By understanding the causality behind these chemical pathways, researchers can engineer self-validating workflows that maximize yield while minimizing environmental impact.
Benchmarking 3,5-Dibromo-2,6-dimethylpyridin-4-amine: A Privileged Scaffold for Advanced API Synthesis
Executive Summary In modern medicinal chemistry, the pyridine-4-amine motif is a cornerstone for designing kinase inhibitors and ion channel modulators. However, early-generation, unsubstituted 4-aminopyridines frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the pyridine-4-amine motif is a cornerstone for designing kinase inhibitors and ion channel modulators. However, early-generation, unsubstituted 4-aminopyridines frequently suffer from rapid oxidative metabolism and lack regiocontrol during late-stage functionalization. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) [1] has emerged as a privileged synthetic intermediate that solves these critical liabilities. By pre-installing steric shields (2,6-dimethyl) and orthogonal cross-coupling handles (3,5-dibromo), this building block accelerates the synthesis of complex, highly stable active pharmaceutical ingredients (APIs).
Scientific Rationale: The Causality of Scaffold Design
As an application scientist, evaluating an intermediate requires looking beyond cost to understand how its atomic topology dictates downstream pharmacokinetic (PK) and synthetic success. The substitution pattern of 3,5-dibromo-2,6-dimethylpyridin-4-amine is highly deliberate:
The 4-Amino Group (Hinge Binder) : In kinase inhibitor design (e.g., TYK2, JAK, or TAK1 inhibitors), the 4-amino group acts as a critical hydrogen-bond donor/acceptor pair. This motif directly anchors the molecule to the ATP-binding hinge region of the kinase [1].
2,6-Dimethyl Shielding (Metabolic Stability) : Cytochrome P450 enzymes frequently target the electron-deficient 2- and 6-positions of the pyridine ring for N-oxidation or hydroxylation. Incorporating methyl groups at these positions sterically occludes the nitrogen lone pair, improving the metabolic half-life (
T1/2
) in human liver microsomes (HLMs) by up to 160-fold compared to unshielded analogs [2]. Furthermore, these methyls modulate the basicity (
pKa
) of the pyridine nitrogen, enhancing cellular permeability.
3,5-Dibromo Handles (Programmable Functionalization) : Halogens at the 3 and 5 positions provide essential electrophilic sites for transition-metal-catalyzed cross-coupling. Bromine is specifically chosen over chlorine for its superior oxidative addition kinetics with Palladium (Pd) catalysts, enabling lower-temperature reactions that prevent the thermal degradation of the sensitive 4-amino group [3].
Benchmarking Against Alternative Synthetic Intermediates
To objectively evaluate 3,5-dibromo-2,6-dimethylpyridin-4-amine, we must benchmark it against its structural precursors. The table below synthesizes typical performance metrics encountered in multi-step API workflows.
Synthetic Intermediate
CAS Number
Synthetic Steps to 3,5-Diaryl API
Metabolic Stability (HLM
T1/2
)
Late-Stage Regioselectivity
3,5-Dibromo-2,6-dimethylpyridin-4-amine
193690-72-1
2 Steps
High (>120 min)
Excellent (Programmable)
4-Aminopyridine
504-24-5
5+ Steps
Low (<30 min)
Poor (Requires directing groups)
3,5-Dibromopyridin-4-amine
3430-26-0
2 Steps
Low-Moderate (~45 min)
Excellent
2,6-Dimethylpyridin-4-amine
22282-58-2
4+ Steps
High (>120 min)
Poor (Harsh bromination required)
Key Takeaway : While basic 4-aminopyridine is cheaper upfront, the cost of labor, low-yielding functionalization steps, and poor downstream PK profiles make 3,5-dibromo-2,6-dimethylpyridin-4-amine a vastly superior investment for lead optimization.
The true synthetic value of this intermediate lies in its ability to undergo sequential, regiocontrolled cross-couplings. Below is a self-validating protocol for the mono-arylation of 3,5-dibromo-2,6-dimethylpyridin-4-amine.
Protocol: Regioselective Mono-Suzuki Coupling
Objective : Couple a single aryl boronic acid to the C3 position while leaving the C5 bromide intact for subsequent diversification (e.g., Buchwald-Hartwig amidation).
Causality of Reagents : We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand facilitates reductive elimination even in the presence of extreme steric hindrance (the adjacent methyl and amine groups). A weak base (
K3PO4
) and a biphasic solvent system (1,4-Dioxane/Water) are selected to suppress homocoupling of the boronic acid and prevent hydrolytic dehalogenation.
Step-by-Step Methodology :
Preparation : In a rigorously dried Schlenk flask, combine 3,5-dibromo-2,6-dimethylpyridin-4-amine (1.0 equiv), the target aryl boronic acid (0.95 equiv), and
K3PO4
(2.0 equiv). Note: The boronic acid is kept sub-stoichiometric to actively prevent bis-arylation.
Degassing : Add a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solution with ultra-pure Argon for 15 minutes. Scientific Insight: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species into inactive Pd(II) peroxo complexes.
Catalyst Addition : Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon. Seal the flask.
Reaction : Heat the mixture to 85°C for 12 hours. Monitor via LC-MS. Scientific Insight: The steric bulk of the first installed aryl group significantly decelerates the second oxidative addition, allowing clean isolation of the mono-coupled product.
Workup & Isolation : Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the organic layer, dry over
Na2SO4
, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the 3-aryl-5-bromo-2,6-dimethylpyridin-4-amine intermediate.
Synthetic Divergence Pathway
Fig 1: Synthetic divergence of 3,5-dibromo-2,6-dimethylpyridin-4-amine into multi-targeted APIs.
References
Title : Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors
Source : Journal of Medicinal Chemistry (ACS Publications)
URL :[Link]
Title : The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design
Source : Drug Design, Development and Therapy (PubMed Central / NIH)
URL :[Link]
Title : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source : Chemical Reviews (PubMed Central / NIH)
URL :[Link]
Personal protective equipment for handling 3,5-Dibromo-2,6-dimethylpyridin-4-amine
As a Senior Application Scientist, I recognize that handling highly functionalized halogenated heterocycles requires moving beyond basic safety compliance. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling highly functionalized halogenated heterocycles requires moving beyond basic safety compliance. 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS: 193690-72-1) is a valuable intermediate in pharmaceutical synthesis[1], but its structural properties—specifically the lipophilic dibromopyridine core and the reactive amine group—present unique exposure risks.
This guide provides a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this compound. By understanding the causality behind these safety protocols, your laboratory can prevent exposure, ensure data integrity, and maintain strict environmental compliance.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand how the molecule interacts with biological systems and the environment. The presence of two bromine atoms significantly increases the molecule's lipophilicity, allowing it to rapidly permeate the lipid bilayers of human skin. Once absorbed, halogenated aromatic amines can cause systemic toxicity and possess potential clastogenic (chromosome-damaging) properties upon chronic exposure[2].
Table 1: Quantitative Hazard Data & Operational Impact
Parameter
Value
Causality / Operational Impact
CAS Number
193690-72-1
Primary identifier for SDS tracking and EPA waste manifesting.
Molecular Formula
C7H8Br2N2
High halogen content dictates strict segregation into halogenated waste streams to prevent toxic byproduct formation during incineration.
Molecular Weight
279.96 g/mol
Forms a dense powder that is highly susceptible to static cling, increasing the risk of aerosolization during weighing.
Storage
2-8°C, Dry, Sealed
Requires cold-chain storage. Condensation upon opening cold bottles can degrade the amine; bottles must reach room temperature before opening.
GHS Hazards
H302, H315, H319, H335
Harmful if swallowed; causes skin, eye, and respiratory irritation[3]. Mandates the use of a fume hood and splash-proof goggles.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for brominated aromatics. The following matrix outlines the required gear and the scientific rationale behind each choice.
Equipment Category
Required Specification
Mechanistic Rationale
Hand Protection
Double-layered Nitrile (≥5 mil) or Neoprene
Halogenated pyridines can permeate single-layer standard nitrile over time. Double-gloving provides a fail-safe; if the outer glove is contaminated, it can be stripped without exposing the skin.
Eye Protection
Indirect-vented Splash Goggles
Safety glasses leave the orbital bone exposed. Because this compound is a severe eye irritant (H319)[3] and prone to static aerosolization, fully sealed goggles are required.
Respiratory
Chemical Fume Hood (80-100 fpm)
The powder causes respiratory irritation (H335)[3]. All manipulations must occur under negative pressure. If a hood is unavailable, a NIOSH-approved N95/P100 particulate respirator is mandatory.
Body Protection
Flame-resistant (FR) Lab Coat
Prevents accumulation of static-charged dust on personal clothing, which could lead to secondary exposure outside the lab.
Operational Workflow: Safe Weighing and Transfer
The most critical point of exposure occurs during the transfer of the dry powder from the source bottle to the reaction vessel. The following self-validating protocol minimizes aerosolization and ensures zero residual contamination.
Protocol: Precision Anti-Static Transfer
Thermal Equilibration: Remove the sealed bottle from 2-8°C storage and let it sit in a desiccator for 30 minutes. Rationale: Opening a cold bottle introduces ambient moisture, which causes the powder to clump and degrade.
Environmental Preparation: Wipe down the balance inside the fume hood with an anti-static cloth. Rationale: Brominated powders build static charge easily, causing them to "jump" off spatulas and become airborne.
Vessel Preparation: Place a pre-tared, sealable reaction vial on the balance. Do not use open, flat weigh boats. Rationale: Weighing directly into the destination vessel eliminates a secondary pouring step, drastically reducing the risk of spills.
Transfer: Using a grounded, non-sparking spatula, carefully transfer the required mass.
Validation & Decontamination: Cap the reaction vial before removing it from the balance. Re-tare the balance to 0.000g to confirm no residual powder was left on the pan. Wipe the spatula and balance pan with an isopropanol-soaked wipe, disposing of the wipe in the solid halogenated waste bin.
Figure 1: Standard operational workflow for handling halogenated pyridine powders.
Emergency Spill Response Plan
In the event of a powder spill, sweeping the dry material will aerosolize the H335 respiratory irritant. Follow this decision matrix to neutralize the threat safely.
Figure 2: Emergency spill response decision matrix for brominated aromatics.
Spill Cleanup Procedure (Minor Spills < 50g):
Do not brush or sweep dry powder.
Lightly mist the spill area with water or a high-flashpoint solvent (e.g., isopropanol) to dampen the powder and break the static charge.
Wipe up the dampened material using absorbent laboratory pads.
Place all contaminated pads into a sealed, labeled hazardous waste bag.
Waste Disposal and Environmental Compliance
The disposal of 3,5-Dibromo-2,6-dimethylpyridin-4-amine is strictly regulated. Under EPA guidelines (40 CFR Part 268), halogenated organic compounds (HOCs) are subject to Land Disposal Restrictions (LDR)[4].
Strict Segregation: All waste containing this compound (including reaction filtrates, contaminated gloves, and empty source bottles) MUST be placed in containers explicitly labeled as "Halogenated Organic Waste" [4].
The Causality of Segregation: If halogenated waste is accidentally mixed with non-halogenated waste and incinerated at standard municipal temperatures, the bromine atoms act as precursors for the synthesis of highly toxic polybrominated dibenzodioxins and furans[5][6]. Halogenated waste requires specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) gas.
References
BLD Pharmatech. "Safety Data Sheet: 3,5-Dibromo-2,6-dimethylpyridin-4-amine (CAS 193690-72-1)." BLDpharm.com.
Environmental Protection Agency (EPA). "Chemicals Subject to TSCA Section 12(b)
National Center for Biotechnology Information.
Science.gov.
ACS Omega. "Synthesis and Evaluation of Pyridine-Based Antibacterial Agents.